molecular formula C48H54N5O9P B8258470 DMT-locMeC(bz) phosphoramidite CAS No. 206055-82-5

DMT-locMeC(bz) phosphoramidite

Número de catálogo: B8258470
Número CAS: 206055-82-5
Peso molecular: 875.9 g/mol
Clave InChI: XHILZPWJJJDDDY-HXAWEXODSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DMT-locMeC(bz) phosphoramidite is a useful research compound. Its molecular formula is C48H54N5O9P and its molecular weight is 875.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N5O9P/c1-32(2)53(33(3)4)63(60-28-14-27-49)62-42-41-45(52-29-34(5)43(51-46(52)55)50-44(54)35-15-10-8-11-16-35)61-47(42,30-58-41)31-59-48(36-17-12-9-13-18-36,37-19-23-39(56-6)24-20-37)38-21-25-40(57-7)26-22-38/h8-13,15-26,29,32-33,41-42,45H,14,28,30-31H2,1-7H3,(H,50,51,54,55)/t41-,42+,45-,47-,63?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHILZPWJJJDDDY-HXAWEXODSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C4C(C(O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@H]4[C@@H]([C@@](O3)(CO4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)OP(N(C(C)C)C(C)C)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N5O9P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206055-82-5
Record name (1R,3R,4R,7S)-3-(4-N-Benzoyl-5-methylcytosin-1-yl)-7-(2-cyanoethoxy(diisopropylamino)phosphinoxy)-1-(4,4â??-dimethoxytrityloxymethyl)-2,5-dioxabicyclo[2.2.1]heptane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to DMT-locMeC(bz) Phosphoramidite: Structure, Properties, and Applications in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-locMeC(bz) phosphoramidite (B1245037), chemically known as DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite, is a specialized monomer for the synthesis of modified oligonucleotides. It is a member of the Locked Nucleic Acid (LNA) family of nucleotide analogs, which are characterized by a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation. This structural constraint pre-organizes the phosphodiester backbone, leading to significantly enhanced hybridization affinity and nuclease resistance of the resulting oligonucleotides.

This technical guide provides a comprehensive overview of the structure, properties, and applications of DMT-locMeC(bz) phosphoramidite, with a focus on its use in the synthesis of high-affinity oligonucleotides for research and therapeutic development.

Structure and Chemical Properties

This compound is a complex molecule designed for efficient incorporation into synthetic oligonucleotides via standard phosphoramidite chemistry. Its key structural features include:

  • A 5'-O-Dimethoxytrityl (DMT) group: A bulky protecting group that prevents polymerization at the 5'-hydroxyl position during synthesis and facilitates purification.

  • A Locked Nucleic Acid (LNA) core: The methylene bridge between the 2'-O and 4'-C of the ribose sugar confers the characteristic locked structure.

  • A 5-methylcytosine (B146107) base: An epigenetic modification of cytosine that can influence gene expression.

  • An N4-Benzoyl (bz) protecting group: Protects the exocyclic amine of the cytosine base during synthesis.

  • A 3'-ß-Cyanoethyl phosphoramidite moiety: The reactive group that enables coupling to the free 5'-hydroxyl of a growing oligonucleotide chain.

The detailed chemical structure is as follows:

Chemical Formula: C48H54N5O9P[1] CAS Number: 206055-82-5[1] Molecular Weight: 875.94 g/mol [1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Purity ≥98.0% (31P-NMR), ≥98.0% (reversed-phase HPLC)[1]
Impurities ≤3 wt. % Residual Solvent Content, <0.4% Water Content (Karl Fischer), <0.5% Single unspecified Impurity (reversed-phase HPLC)[1]
Solubility Soluble in acetonitrile, but requires the use of 10-20% dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) as a co-solvent to prevent crystallization on the synthesizer.[1]
Storage Store at -20°C.

Table 1: Physicochemical Properties of this compound

Properties of Oligonucleotides Containing locMeC(bz)

The incorporation of this compound into oligonucleotides imparts several desirable properties, primarily due to its LNA nature.

Enhanced Hybridization Affinity (Melting Temperature)

Oligonucleotides containing LNA modifications exhibit significantly increased thermal stability when hybridized to complementary DNA or RNA strands. The incorporation of a single LNA monomer can increase the melting temperature (Tm) of a duplex by 2–8°C. More specifically, studies on LNA/DNA chimeras have shown a Tm increase of 1.5–4°C per LNA modification. The 5-methyl group on the cytosine base can also contribute to a minor increase in Tm, typically around 0.5-1°C per modification.

ModificationApproximate ΔTm per modification
LNA monomer (general)+2 to +8 °C
LNA monomer (in LNA/DNA chimeras)+1.5 to +4 °C
5-methylcytosine+0.5 to +1 °C[1]

Table 2: Effect of LNA and 5-methylcytosine on Oligonucleotide Melting Temperature (Tm)

Increased Nuclease Resistance

The locked ribose conformation of LNA nucleotides provides steric hindrance that protects the phosphodiester backbone from cleavage by nucleases. Oligonucleotides containing LNA modifications at the 3'-end are significantly more resistant to 3'-exonucleases. Fully modified LNA oligonucleotides show remarkable stability against both endo- and exonucleases. This enhanced stability is a crucial attribute for in vivo applications such as antisense therapy.

Experimental Protocols

The synthesis of oligonucleotides containing this compound follows the standard phosphoramidite cycle on an automated DNA synthesizer. However, specific modifications to the standard protocol are required to ensure high coupling efficiency and proper deprotection.

Oligonucleotide Synthesis Workflow

The overall workflow for synthesizing oligonucleotides with this compound is depicted in the following diagram.

Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start with CPG solid support deblock Deblocking: Remove 5'-DMT group start->deblock couple Coupling: Add DMT-locMeC(bz) phosphoramidite deblock->couple cap Capping: Block unreacted 5'-OH groups couple->cap oxidize Oxidation: Stabilize phosphite (B83602) triester cap->oxidize cycle Repeat cycle for next nucleotide oxidize->cycle cycle->deblock n-1 times cleave Cleavage from Support & Base Deprotection cycle->cleave purify Purification (e.g., HPLC) cleave->purify quantify Quantification & QC purify->quantify final Final Oligonucleotide quantify->final LNA_Applications cluster_properties Core Properties of locMeC-Oligonucleotides cluster_applications Key Application Areas prop1 High Hybridization Affinity (↑T_m) app1 Antisense Oligonucleotides prop1->app1 Potent target binding app3 Diagnostic Probes (e.g., FISH, qPCR) prop1->app3 Sensitive detection app4 Aptamers prop1->app4 Strong target binding prop2 Enhanced Nuclease Resistance prop2->app1 Increased in vivo stability app2 siRNA & miRNA Therapeutics prop2->app2 Longer therapeutic effect prop2->app4 Enhanced biostability prop3 Improved Specificity prop3->app2 Reduced off-target effects prop3->app3 Allele-specific detection

References

An In-Depth Technical Guide to DMT-5-Me-dC(N4-Benzoyl)-β-Cyanoethylphosphoramidite: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5'-O-Dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxyCytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, a crucial building block in the chemical synthesis of modified oligonucleotides. The incorporation of 5-methylcytosine (B146107) (5-Me-dC) into DNA sequences offers significant advantages in therapeutic and diagnostic applications, primarily by enhancing duplex stability and modulating immune responses. This document details the core principles of its use, experimental protocols, and the biological implications of the resulting modified oligonucleotides.

It is important to note that the user's query specified "DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite". The term "loc" is likely a typographical error for "dC" (deoxyCytidine), which is the standard nomenclature for this widely used reagent. This guide will proceed with the assumption that the intended compound is the deoxycytidine variant. A brief section will also address the possibility of "loc" referring to "isoC" (isocytidine), a non-canonical base.

Core Concepts: Structure and Function

DMT-5-Me-dC(N4-Benzoyl)-β-Cyanoethylphosphoramidite is a protected nucleoside phosphoramidite (B1245037) designed for automated solid-phase DNA synthesis. Each component of the molecule has a specific function:

  • 5-methyl-2'-deoxycytidine (5-Me-dC): The core nucleoside modification. The methyl group at the 5th position of the cytosine base extends into the major groove of the DNA double helix.

  • 5'-Dimethoxytrityl (DMT): An acid-labile protecting group for the 5'-hydroxyl function of the deoxyribose sugar. Its removal in each synthesis cycle allows for the stepwise addition of the next nucleotide. The orange color of the released trityl cation also serves as a qualitative and quantitative measure of coupling efficiency.

  • N4-Benzoyl (Bz): A base-labile protecting group for the exocyclic amine of the cytosine base. This prevents unwanted side reactions during the synthesis cycles.

  • β-Cyanoethylphosphoramidite: The reactive moiety at the 3'-position. It is activated during the coupling step to form a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain. The cyanoethyl group is a base-labile protecting group for the phosphate (B84403) backbone.

The primary advantages of incorporating 5-Me-dC into oligonucleotides include:

  • Increased Duplex Stability: The hydrophobic methyl group enhances stacking interactions and displaces water molecules from the DNA duplex, leading to increased thermal stability (melting temperature, Tm).[1]

  • Reduced Immunostimulation: Unmethylated CpG motifs in oligonucleotides are recognized by Toll-like receptor 9 (TLR9), triggering an innate immune response.[1][2] Methylation of the cytosine in these motifs can significantly reduce or abrogate this immunostimulatory effect, which is crucial for the development of antisense therapeutics.[1][3]

  • Epigenetic Research: Oligonucleotides containing 5-Me-dC are invaluable tools for studying DNA methylation patterns and their role in gene regulation.[4]

Data Presentation: Quantitative Parameters

Table 1: Physicochemical Properties
PropertyValueReference
Chemical Formula C47H54N5O8P
Molecular Weight 847.93 g/mol
Appearance White to off-white powder
Storage Conditions -20°C under inert gas[5]
Table 2: Impact of 5-Me-dC on Oligonucleotide Duplex Stability
ParameterValueReference
Increase in Melting Temperature (Tm) per 5-Me-dC substitution ~0.5°C to 1.3°C[6][7]
Thermodynamic Contribution Primarily entropic in origin, attributed to the hydrophobic effect of the methyl group.[8]

Note: The exact Tm increase is sequence-dependent.

Table 3: Deprotection Conditions for N4-Benzoyl-5-methylcytidine
ReagentConditionsAdvantagesDisadvantages & ConsiderationsReference
Ammonium (B1175870) Hydroxide (B78521) (conc.) 55°C, 8-16 hoursHigh fidelity, minimal side products.Slower deprotection time.[9]
Ammonium Hydroxide/Methylamine (AMA) (1:1 v/v) 65°C, 10-15 minutesRapid deprotection.Can cause a side reaction leading to the formation of N4-methyl-5-Me-dC in ~7% of cases.[9] Not recommended when high fidelity is critical. Use of N4-acetyl-5-Me-dC phosphoramidite is preferred with AMA.[9][10][9]

Experimental Protocols

Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines the standard phosphoramidite cycle for incorporating DMT-5-Me-dC(N4-Benzoyl)-β-Cyanoethylphosphoramidite into an oligonucleotide using an automated DNA synthesizer.

Reagent Preparation:

  • Phosphoramidites: Dissolve the 5-Me-dC phosphoramidite and other standard phosphoramidites (dA, dG, dT) in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.1 M).[5]

  • Activator: Prepare a solution of an appropriate activator, such as 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-dicyanoimidazole (B129182) (DCI) in anhydrous acetonitrile. DCI is reported to double the coupling rate compared to 1H-tetrazole.[5][11][12]

  • Capping Reagents: Cap A (acetic anhydride (B1165640) in THF/lutidine) and Cap B (N-methylimidazole in THF).[5]

  • Oxidizer: 0.02 M iodine in a mixture of THF/water/pyridine.[5]

  • Deblocking Reagent: 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[13]

Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction and consists of a repeated four-step cycle for each nucleotide addition.

Oligonucleotide_Synthesis_Cycle cluster_reagents Reagents Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted 5'-OH Oxidation->Deblocking Stabilizes Phosphate Backbone Cycle Repeats TCA_DCM TCA in DCM TCA_DCM->Deblocking Amidite_Activator Phosphoramidite + Activator Amidite_Activator->Coupling Capping_Reagents Capping Reagents Capping_Reagents->Capping Iodine_Solution Iodine Solution Iodine_Solution->Oxidation

Figure 1: Automated Phosphoramidite Oligonucleotide Synthesis Cycle.
  • Deblocking (Detritylation): The acid-labile 5'-DMT group of the nucleotide attached to the solid support is removed by treating with the deblocking reagent, exposing a free 5'-hydroxyl group for the next coupling reaction.[13]

  • Coupling: The 5-Me-dC phosphoramidite is activated by the activator and reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. A coupling time of 30 seconds is typical for standard bases, but for modified phosphoramidites, this may be extended to ensure high coupling efficiency (>98%).[5][13]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents. This prevents the formation of deletion mutants (n-1 sequences) in subsequent cycles.[5]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable pentavalent phosphate triester using the iodine solution.[13]

This cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection
  • Cleavage from Solid Support: The solid support is transferred to a vial and treated with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[9]

  • Deprotection: The ammonium hydroxide solution containing the oligonucleotide is transferred to a screw-cap vial, sealed tightly, and heated at 55°C for 8-16 hours. This step removes the benzoyl protecting groups from the cytosine bases and the cyanoethyl groups from the phosphate backbone.[9] For oligonucleotides with a high 5-Me-dC content, a longer deprotection time is recommended.[9]

Purification

The crude oligonucleotide solution is purified to remove truncated sequences and other byproducts.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides up to 50-60 bases.[14] Purification can be performed with the 5'-DMT group intact ("DMT-on"), which significantly increases the hydrophobicity of the full-length product, allowing for excellent separation from failure sequences that lack the DMT group.[15] After purification, the DMT group is removed by treatment with an acid (e.g., 80% acetic acid).[13]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers higher resolution and is recommended for purifying longer oligonucleotides (>60 bases) or for applications requiring very high purity (95-99%).[3][16] The full-length product is visualized by UV shadowing, excised from the gel, and eluted.

Biological Implications: Modulation of the TLR9 Signaling Pathway

Unmethylated CpG dinucleotides, common in microbial DNA, are recognized by Toll-like receptor 9 (TLR9) in the endosomes of immune cells like plasmacytoid dendritic cells (pDCs) and B cells.[17][18] This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.[19][20]

Methylation of the cytosine within the CpG motif, as achieved by incorporating 5-Me-dC, can prevent this recognition by TLR9, thereby reducing the immunostimulatory properties of the oligonucleotide.[1] This is a critical consideration for the development of antisense oligonucleotides and other nucleic acid-based therapeutics to avoid off-target immune activation.

The TLR9 signaling pathway involves the adaptor protein MyD88, which initiates a cascade leading to the activation of transcription factors like NF-κB and IRF7, ultimately resulting in the expression of inflammatory cytokines such as TNF-α, IL-6, and Type I interferons.[19][21]

TLR9_Signaling_Pathway cluster_extracellular Extracellular/Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CpG_ODN CpG Oligonucleotide (unmethylated) TLR9 TLR9 Dimer CpG_ODN->TLR9 Binding MyD88 MyD88 TLR9->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB_activation NF-κB Activation TRAF6->NFkB_activation IRF7_activation IRF7 Activation TRAF6->IRF7_activation NFkB_translocation NF-κB Translocation NFkB_activation->NFkB_translocation IRF7_translocation IRF7 Translocation IRF7_activation->IRF7_translocation Gene_Expression Gene Expression NFkB_translocation->Gene_Expression Pro-inflammatory Cytokines (TNF-α, IL-6) IRF7_translocation->Gene_Expression Type I Interferons (IFN-α/β) Methylated_CpG 5-Me-CpG Oligonucleotide Methylated_CpG->Block Block->TLR9 Blocks Binding

Figure 2: Simplified TLR9 Signaling Pathway and its Modulation by 5-Methylcytosine.

Alternative Interpretation: 5-Methyl-isocytidine

While less common, it is possible that "loc" in the user's query was a typo for "isoC", referring to 5-methyl-isocytidine. This is a non-canonical base that forms a stable base pair with isoguanosine. Oligonucleotides containing 5-methyl-isocytidine are synthesized using a corresponding phosphoramidite, but often require modified protecting groups (e.g., formamidine (B1211174) instead of benzoyl) and milder deblocking conditions (e.g., DCA instead of TCA) due to the increased susceptibility of the glycosidic bond to acid-catalyzed cleavage. The primary application of such modified oligonucleotides is in the expansion of the genetic alphabet and the study of non-natural base pairing.

Conclusion

DMT-5-Me-dC(N4-Benzoyl)-β-Cyanoethylphosphoramidite is an essential reagent for the synthesis of oligonucleotides with enhanced therapeutic and diagnostic potential. The incorporation of 5-methylcytosine provides a straightforward method to increase duplex stability and to mitigate the innate immune response to CpG motifs. A thorough understanding of the synthesis cycle, deprotection conditions, and purification methods is critical for obtaining high-quality modified oligonucleotides for research, diagnostics, and drug development.

References

Unlocking the Potential of Genetic Medicine: A Technical Guide to Locked Nucleic Acid (LNA) Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) phosphoramidites represent a significant advancement in nucleic acid chemistry, offering unprecedented control over the properties of synthetic oligonucleotides. This technical guide provides an in-depth exploration of LNA technology, from its fundamental principles to its practical applications in research, diagnostics, and therapeutics. By providing enhanced binding affinity, specificity, and nuclease resistance, LNA-modified oligonucleotides are empowering scientists to tackle challenges that were once insurmountable.

The Core of LNA Technology: A Conformational Lock

Locked Nucleic Acid is a class of nucleic acid analogues in which the ribose sugar moiety is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This structural constraint forces the ribose into a rigid N-type (C3'-endo) conformation, which is characteristic of A-form DNA and RNA.[2] This pre-organized structure has profound implications for the hybridization properties of LNA-containing oligonucleotides.

The primary advantage of this locked conformation is a significant increase in the thermal stability of duplexes formed with complementary DNA or RNA strands.[3] This enhanced affinity allows for the use of shorter oligonucleotides without compromising binding strength, a crucial feature for applications requiring high specificity, such as single nucleotide polymorphism (SNP) detection and allele-specific PCR.[4]

Quantitative Insights: The Impact of LNA on Oligonucleotide Properties

The incorporation of LNA monomers into an oligonucleotide has a predictable and quantifiable impact on its key characteristics. These improvements are summarized below.

Melting Temperature (Tm) Enhancement

The introduction of LNA bases into a DNA or RNA oligonucleotide dramatically increases its melting temperature (Tm), the temperature at which half of the duplex dissociates. This effect is additive and depends on the number and position of the LNA modifications.

Modification DescriptionΔTm per LNA Modification (°C)TargetReference
Single LNA incorporation in an 18-mer oligonucleotide+1.5 to +4.0RNA[5]
Isolated LNA residues in an 18-mer oligonucleotide+2.4 to +4.0RNA[5]
Segments of LNA in end-block oligonucleotides (18-mer)+1.5 to +2.7RNA[5]
General approximation+2 to +8DNA/RNA[6]
LNA pyrimidines (C, T)Generally higher stability increase than purinesDNA[7]
Nuclease Resistance

A major hurdle in the in vivo application of oligonucleotides is their rapid degradation by nucleases. LNA modifications provide significant protection against both exonucleases and endonucleases, thereby increasing the half-life of the oligonucleotide in biological fluids.

Oligonucleotide TypeHalf-life (t1/2) in Human SerumReference
Unmodified DNA oligonucleotide~1.5 hours[5]
LNA/DNA gapmer (3 LNA at each end)~15 hours[5]
Phosphorothioate (PS) modified DNA~10 hours[5]
2'-O-methyl modified gapmer~12 hours[5]
Full LNA phosphodiester oligonucleotideStable for >2 hours in mouse serum[8]

Experimental Protocols: A Practical Guide

The unique properties of LNA phosphoramidites necessitate specific considerations in their handling and application. The following sections provide detailed methodologies for key experiments involving LNA-modified oligonucleotides.

Solid-Phase Synthesis of LNA Oligonucleotides

The synthesis of LNA-containing oligonucleotides is performed on an automated DNA synthesizer using phosphoramidite (B1245037) chemistry.[9]

Materials:

  • LNA phosphoramidites (A, C, G, T)

  • DNA phosphoramidites (A, C, G, T)

  • Solid support (e.g., Controlled Pore Glass - CPG)

  • Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

  • Oxidizer (Iodine solution)

  • Capping reagents (Acetic anhydride (B1165640) and N-methylimidazole)

  • Deblocking reagent (Trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., AMA - Ammonium hydroxide/40% aqueous methylamine (B109427) 1:1)

  • Anhydrous acetonitrile (B52724)

Procedure:

  • Preparation: Dissolve LNA and DNA phosphoramidites in anhydrous acetonitrile to the desired concentration (typically 0.1 M). Install the reagents on the DNA synthesizer.

  • Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated steps for each nucleotide addition:

    • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the solid support-bound nucleotide.

    • Coupling: Activation of the incoming LNA or DNA phosphoramidite with the activator and its subsequent coupling to the free 5'-hydroxyl group. The coupling time for LNA phosphoramidites is typically longer than for DNA phosphoramidites (e.g., 3-10 minutes).[6]

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by incubation in the cleavage and deprotection solution at an elevated temperature (e.g., 65°C for 15-30 minutes).

  • Purification: The crude oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Quantitative PCR (qPCR) with LNA-Modified Primers and Probes

LNA-enhanced primers and probes offer increased sensitivity and specificity in qPCR assays, particularly for challenging targets like AT-rich sequences or for discriminating between closely related sequences.[10]

Materials:

  • cDNA template

  • LNA-modified forward and reverse primers

  • (Optional) LNA-modified hydrolysis probe (e.g., TaqMan®)

  • qPCR master mix (containing DNA polymerase, dNTPs, and buffer)

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • Primer and Probe Design:

    • Incorporate LNA bases at positions requiring enhanced specificity, such as at or near a SNP.[4]

    • For allele-specific PCR, place a single LNA at the 3'-end or the penultimate position of the primer corresponding to the polymorphism.[11]

    • Avoid runs of more than four consecutive LNA bases.[11]

    • Adjust the number of LNA modifications to achieve a target Tm, typically 5-10°C higher for probes than for primers.[12]

  • Reaction Setup: Prepare the qPCR reaction mix on ice. A typical 20 µL reaction includes:

    • 10 µL of 2x qPCR master mix

    • 1 µL of forward primer (10 µM)

    • 1 µL of reverse primer (10 µM)

    • (Optional) 1 µL of LNA probe (5 µM)

    • X µL of cDNA template (e.g., 1-5 µL)

    • Nuclease-free water to a final volume of 20 µL

  • Thermal Cycling: A typical qPCR protocol consists of:

    • Initial Denaturation: 95°C for 2-10 minutes.

    • Cycling (40-45 cycles):

      • Denaturation: 95°C for 10-15 seconds.

      • Annealing/Extension: 60°C for 30-60 seconds. (The high Tm of LNA primers often allows for a combined annealing/extension step at 60°C).

    • Melt Curve Analysis (for SYBR Green assays): To verify the specificity of the amplification product.

In Situ Hybridization (ISH) with LNA-Modified Probes

LNA probes provide superior sensitivity and specificity in ISH, enabling the detection of short targets like microRNAs and the discrimination of single nucleotide differences in tissues and cells.[13]

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells

  • LNA probe, typically labeled with digoxigenin (B1670575) (DIG) or a fluorescent dye

  • Pre-treatment reagents (e.g., xylene, ethanol (B145695) series, proteinase K)

  • Hybridization buffer (containing formamide (B127407) and salts)

  • Wash buffers (e.g., SSC buffers)

  • Detection reagents (e.g., anti-DIG antibody conjugated to alkaline phosphatase and a chromogenic substrate, or fluorescently labeled streptavidin for biotinylated probes)

  • Mounting medium

Procedure:

  • Sample Preparation:

    • Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded ethanol series.

    • Permeabilize the tissue by treating with proteinase K to allow probe entry. The concentration and incubation time need to be optimized for the specific tissue type.[13]

  • Hybridization:

    • Pre-hybridize the sample in hybridization buffer without the probe to block non-specific binding sites.

    • Hybridize the LNA probe (typically at a concentration of 1-50 nM) in hybridization buffer overnight at a temperature optimized for the specific probe (often around 50-60°C).

  • Stringency Washes:

    • Perform a series of washes with decreasing concentrations of SSC buffer at increasing temperatures to remove non-specifically bound probe. The high affinity of LNA probes allows for very stringent wash conditions.

  • Detection:

    • For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., AP or HRP). Visualize the signal with a chromogenic substrate.

    • For fluorescently labeled probes, directly visualize the signal using a fluorescence microscope.

  • Counterstaining and Mounting:

    • Counterstain the tissue with a nuclear stain (e.g., DAPI or Hematoxylin).

    • Mount the coverslip with an appropriate mounting medium.

Visualizing the Impact of LNA Technology

Diagrams generated using Graphviz (DOT language) illustrate key concepts and workflows related to LNA phosphoramidites.

LNA's conformational lock compared to flexible DNA.

Antisense_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA Genomic DNA Transcription Transcription DNA->Transcription pre_mRNA pre-mRNA Transcription->pre_mRNA Splicing Splicing pre_mRNA->Splicing mRNA Mature mRNA Splicing->mRNA mRNA_cyto mRNA mRNA->mRNA_cyto Export Ribosome Ribosome mRNA_cyto->Ribosome RNaseH RNase H mRNA_cyto->RNaseH Recruitment Translation Translation Ribosome->Translation Protein Protein Translation->Protein Degradation mRNA Degradation LNA_ASO LNA Antisense Oligonucleotide LNA_ASO->mRNA_cyto Hybridization LNA_ASO->Ribosome Steric Block RNaseH->Degradation

Mechanisms of LNA antisense oligonucleotides.

Oligo_Synthesis_Workflow start Start: Solid Support (e.g., CPG) deblock 1. Deblocking (DMT Removal) start->deblock couple 2. Coupling (LNA/DNA Phosphoramidite Addition) deblock->couple cap 3. Capping (Unreacted Chain Termination) couple->cap oxidize 4. Oxidation (Phosphite to Phosphate) cap->oxidize cycle Repeat for each nucleotide oxidize->cycle cycle->deblock Next cycle cleave Cleavage from Support & Deprotection cycle->cleave Final cycle purify Purification (e.g., HPLC) cleave->purify qc Quality Control (e.g., Mass Spec) purify->qc end Final LNA Oligonucleotide qc->end

Workflow for LNA oligonucleotide synthesis.

Conclusion

LNA phosphoramidites have emerged as a powerful tool for researchers and drug developers, offering a versatile platform for the creation of oligonucleotides with superior hybridization properties. The ability to rationally design and synthesize LNA-modified sequences with enhanced affinity, specificity, and nuclease resistance opens up new avenues for diagnostics, functional genomics, and the development of next-generation nucleic acid-based therapeutics. As our understanding of LNA chemistry and its biological implications continues to grow, so too will its impact on the future of medicine and molecular biology.

References

The Benzoyl Protecting Group in Phosphoramidite Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic oligonucleotide chemistry, the strategic use of protecting groups is fundamental to achieving high-fidelity and high-yield synthesis. Among the arsenal (B13267) of protective moieties, the benzoyl (Bz) group has long been a cornerstone for the safeguarding of exocyclic amines on nucleobases, particularly deoxyadenosine (B7792050) (dA) and deoxycytidine (dC).[1] Its sustained prevalence is a testament to its chemical robustness throughout the iterative cycles of solid-phase synthesis and its predictable lability under specific deprotection conditions.[1] This technical guide provides a comprehensive examination of the role and application of the benzoyl protecting group in phosphoramidite (B1245037) chemistry, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to elucidate its function.

Core Function and Strategic Importance

The primary role of the benzoyl group in phosphoramidite chemistry is to shield the nucleophilic exocyclic amino groups of adenine (B156593) and cytosine from undesired side reactions during oligonucleotide synthesis.[1][2] Left unprotected, these amino groups would react with the activated phosphoramidite monomers, leading to the formation of branched oligonucleotides and other impurities, thereby compromising the integrity of the final product.[1][2]

The benzoyl group offers robust protection that remains stable throughout the four key steps of the phosphoramidite synthesis cycle:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) group using a mild acid.

  • Coupling: The reaction of the newly freed 5'-hydroxyl group with the incoming phosphoramidite monomer.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester.

Quantitative Data on Deprotection

The efficiency of oligonucleotide synthesis and deprotection is critical. The choice of protecting group and deprotection strategy significantly impacts the overall yield and purity of the final product. The following tables summarize key quantitative data related to the deprotection of benzoyl groups under various conditions.

Table 1: Comparison of Deprotection Conditions for Benzoyl-Protected Deoxycytidine (Bz-dC)

FeatureN-Benzoyl (Bz)N-Acetyl (Ac)Reference(s)
Relative Stability More stableLess stable (more labile)[3]
Deprotection Reagent Conc. aq. NH₃; AMAConc. aq. NH₃; AMA; Strong organic bases[3]
Typical Deprotection (NH₃) 55 °C, 8-16 hours55 °C, < 8 hours[3]
Typical Deprotection (AMA) 65 °C, ~10-15 min65 °C, < 10 min (virtually instant)[3]
Side Reaction Risk Prone to transamination with some amine basesReduced risk of transamination due to rapid hydrolysis[3]

Table 2: Transamination Byproduct Formation with N-Benzoyl-dC During Deprotection

Deprotection ReagentByproduct FormationNoteReference(s)
Methylamine ~10% N4-methylcytosineTransamination competes with hydrolysis[3]
Ethylenediamine ~5-15% N4-ethylcytosineA known issue with primary amine deprotection reagents[3]

Table 3: Deprotection Times with Ammonium (B1175870) Hydroxide (B78521) for Standard Protecting Groups

dG ProtectionTemperatureTime
iBu-dGRoom Temp.36h
55°C16h
65°C8h

This table is adapted from data provided by Glen Research and illustrates typical deprotection times for standard protecting group strategies, which often include Bz-dA and Bz-dC.

Table 4: Deprotection Times with AMA (Ammonium Hydroxide/Methylamine) for Standard Protecting Groups

dG ProtectionTemperatureTime
iBu-dG, dmf-dG or Ac-dGRoom Temp.120 min
37°C30 min
55°C10 min
65°C5 min

Note: The use of AMA with Bz-dC can lead to the formation of N4-methyl-dC as a side product. Therefore, Ac-dC is often recommended when using AMA for deprotection.[4][5]

Experimental Protocols

Protocol 1: N⁶-Benzoylation of 2'-Deoxyadenosine (B1664071)

This protocol outlines a common method for the selective benzoylation of the exocyclic amino group of deoxyadenosine, often employing a transient protection strategy for the hydroxyl groups.

Materials:

  • 2'-Deoxyadenosine

  • Anhydrous pyridine

  • Trimethylsilyl (B98337) chloride (TMSCl)

  • Benzoyl chloride

  • Ice-cold water

  • Concentrated aqueous ammonia (B1221849)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Suspend 2'-deoxyadenosine in anhydrous pyridine.

  • Add trimethylsilyl chloride dropwise at room temperature and stir for 2 hours to transiently protect the hydroxyl groups.[6]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (typically 1.5-2.5 equivalents) to the reaction mixture.[6]

  • Allow the reaction to warm to room temperature and stir for 18-24 hours.[6]

  • Quench the reaction by the slow addition of ice-cold water.

  • Add concentrated aqueous ammonia to remove the silyl (B83357) protecting groups from the hydroxyls.[6]

  • Extract the aqueous phase with dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N⁶-benzoyl-2'-deoxyadenosine.[6]

Protocol 2: Standard Deprotection of an Oligonucleotide Containing Benzoyl-Protected Bases

This protocol describes the final cleavage and deprotection of a synthetic oligonucleotide from a solid support using concentrated aqueous ammonium hydroxide.

Materials:

  • Oligonucleotide synthesis column containing the solid support with the synthesized oligonucleotide

  • Concentrated aqueous ammonium hydroxide (28-30%)

  • Sterile, screw-cap vial

  • Heating block or oven

  • SpeedVac or lyophilizer

Procedure:

  • Remove the synthesis column from the DNA synthesizer.

  • Extrude the solid support into a sterile screw-cap vial.

  • Add concentrated aqueous ammonium hydroxide to the vial (typically 1-2 mL).[6]

  • Seal the vial tightly and place it in a heating block or oven set to 55 °C for 8-12 hours. This step cleaves the oligonucleotide from the solid support and removes the benzoyl, isobutyryl, and cyanoethyl protecting groups.[6]

  • Allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the ammonium hydroxide solution containing the deprotected oligonucleotide to a new sterile tube, leaving the solid support behind.

  • Rinse the solid support with a small amount of water and combine the rinse with the solution from the previous step.[6]

  • Evaporate the ammonium hydroxide solution to dryness using a SpeedVac or by lyophilization.[6] The resulting pellet is the crude, deprotected oligonucleotide, which can be further purified.

Protocol 3: Fast Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This protocol is suitable for rapid deprotection but requires the use of Ac-dC instead of Bz-dC to avoid side reactions.

Materials:

  • Oligonucleotide synthesis column

  • AMA reagent (a 1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)

  • Sterile, screw-cap vial

  • Heating block or oven

  • SpeedVac or lyophilizer

Procedure:

  • Extrude the solid support into a sterile screw-cap vial.

  • Add the AMA reagent to the vial.

  • For cleavage, let the vial stand at room temperature for 5 minutes.[7]

  • For deprotection, heat the sealed vial at 65 °C for 5-10 minutes.[2][7]

  • Cool the vial to room temperature.

  • Transfer the supernatant containing the oligonucleotide to a new tube.

  • Rinse the support and combine the rinse with the supernatant.

  • Evaporate the solution to dryness.

Visualizing the Role of the Benzoyl Group

The following diagrams, generated using the DOT language, illustrate the key stages where the benzoyl protecting group is involved in phosphoramidite chemistry.

phosphoramidite_cycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle cluster_deprotection Post-Synthesis Detritylation 1. Detritylation (Acidic) Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Bz group is stable Capping 3. Capping (Acetic Anhydride) Coupling->Capping Bz group is stable Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Bz group is stable Oxidation->Detritylation Bz group is stable Cleavage_Deprotection Cleavage & Deprotection (Aqueous Ammonia) Bz group is removed Oxidation->Cleavage_Deprotection

Phosphoramidite synthesis cycle and deprotection workflow.

benzoylation Deoxyadenosine Deoxyadenosine (with exocyclic NH2) ProtectedDeoxyadenosine N6-Benzoyl-Deoxyadenosine (NH-Bz) Deoxyadenosine->ProtectedDeoxyadenosine  Pyridine, TMSCl BenzoylChloride Benzoyl Chloride BenzoylChloride->ProtectedDeoxyadenosine

Benzoylation of the exocyclic amino group of a nucleoside.

deprotection_mechanism Bz_Protected N-Benzoyl Nucleobase (on oligonucleotide) Intermediate Tetrahedral Intermediate Bz_Protected->Intermediate Nucleophilic attack by NH3 Ammonia Ammonium Hydroxide (NH4OH) Ammonia->Intermediate Deprotected Deprotected Nucleobase (free NH2) Intermediate->Deprotected Benzamide Benzamide (byproduct) Intermediate->Benzamide

Mechanism of benzoyl group removal by ammonia.

Conclusion

The benzoyl protecting group remains a vital and widely utilized tool in the chemical synthesis of oligonucleotides. Its favorable characteristics of stability during the iterative synthesis cycle and its clean removal under standard basic deprotection conditions have solidified its place in phosphoramidite chemistry. While alternative protecting groups with milder deprotection conditions have been developed and are advantageous for the synthesis of sensitive or modified oligonucleotides, the benzoyl group continues to be a reliable and cost-effective choice for the routine production of DNA. A thorough understanding of its function, performance metrics, and the associated chemical protocols is essential for any researcher or professional engaged in the field of nucleic acid chemistry and drug development.

References

In-Depth Technical Guide: DMT-locMeC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical properties of DMT-locMeC(bz) phosphoramidite (B1245037), a key reagent in oligonucleotide synthesis.

Chemical Identity and Formula

DMT-locMeC(bz) phosphoramidite is a modified cytidine (B196190) nucleoside phosphoramidite. The abbreviations in its name correspond to the following chemical groups:

  • DMT: 4,4'-Dimethoxytrityl, a protecting group for the 5'-hydroxyl group.

  • locMeC: Locked N-methylcytosine, a bridged nucleic acid (LNA) analog of N-methylcytosine that increases the binding affinity and nuclease resistance of oligonucleotides.

  • (bz): Benzoyl, a protecting group for the exocyclic amine of cytosine.

  • Phosphoramidite: A reactive phosphorus-containing group that enables the coupling of the nucleoside to the growing oligonucleotide chain.

The full chemical name for this compound is DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite[1].

The empirical chemical formula for this compound is C₄₈H₅₄N₅O₉P [1][2].

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄₈H₅₄N₅O₉P[1][2]
Molecular Weight 875.94 g/mol [1][2][3]
CAS Number 206055-82-5[1][2]
Appearance White to off-white powder
Purity ≥98.0% (by ³¹P-NMR and reversed-phase HPLC)[1]
Solubility Soluble in acetonitrile (B52724) (0.2 M)
Storage Temperature -20°C

Structure and Synthesis

The structure of this compound is based on a locked nucleic acid (LNA) scaffold, which contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in a C3'-endo conformation, which is ideal for A-form helices. The N4 position of the cytosine base is protected by a benzoyl group, and the 5'-hydroxyl group is protected by a DMT group. The 3'-hydroxyl group is phosphitylated to form a β-cyanoethyl phosphoramidite, which is the reactive moiety for oligonucleotide synthesis.

The synthesis of this compound involves a multi-step process starting from a suitable sugar precursor. Key steps include the introduction of the locked bridge, glycosylation with N-benzoyl-5-methylcytosine, protection of the 5'-hydroxyl group with DMT, and finally, phosphitylation of the 3'-hydroxyl group.

Logical Relationship of Components

The following diagram illustrates the logical relationship of the different chemical moieties that constitute the final this compound molecule.

G cluster_nucleoside Modified Nucleoside cluster_protecting_groups Protecting Groups cluster_reactive_group Reactive Group locMeC(bz) Locked N-Benzoyl-5-Methylcytidine Final_Product This compound locMeC(bz)->Final_Product Core Structure DMT DMT (5'-OH protection) DMT->Final_Product Adds to 5' end Phosphoramidite Phosphoramidite (3'-OH activation) Phosphoramidite->Final_Product Adds to 3' end

Caption: Logical composition of this compound.

Note: Experimental protocols for the synthesis and use of this compound are highly specific to the application and instrumentation. For detailed procedures, it is recommended to consult the manufacturer's documentation or relevant scientific literature.

References

An In-depth Technical Guide to DMT-locMeC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on DMT-locMeC(bz) phosphoramidite (B1245037), a key building block in the chemical synthesis of modified oligonucleotides. This document outlines its chemical properties, detailed experimental protocols for its use in solid-phase oligonucleotide synthesis, and a visual representation of the synthesis workflow.

Core Properties of DMT-locMeC(bz) Phosphoramidite

This compound is a specialized nucleoside phosphoramidite used in the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. The "loc" designation indicates the LNA modification, which involves a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This conformational lock enhances the binding affinity and nuclease resistance of the resulting oligonucleotide.

The key chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Weight 875.94 g/mol [1][2][3]
Chemical Formula C₄₈H₅₄N₅O₉P[1][3][4]
CAS Number 206055-82-5[2][3][4]
Appearance White to off-white powder
Purity (by ³¹P-NMR) ≥98.0%
Purity (by HPLC) ≥98.0%
Storage Conditions Store in a freezer under an inert atmosphere, at -20°C[5]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide sequence follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. However, due to the steric hindrance of the LNA modification, adjustments to the standard protocol, particularly a longer coupling time, are required to ensure high coupling efficiency.[2]

Reagents and Materials:

  • Phosphoramidite Solution: 0.1 M solution of this compound in anhydrous acetonitrile (B52724). Note: Some modified cytosine phosphoramidites may require a co-solvent like 25% THF in acetonitrile for complete dissolution.[2]

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (B109758) (DCM).[6]

  • Capping Solution A: Acetic anhydride (B1165640) in THF/Pyridine.

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[6]

  • Washing Solution: Anhydrous acetonitrile.

  • Cleavage and Deprotection Solution: Concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).

Synthesis Cycle:

The synthesis proceeds in the 3' to 5' direction. Each cycle adds one nucleotide and consists of four main steps: deblocking, coupling, capping, and oxidation.

  • Deblocking (Detritylation):

    • The 5'-O-DMT (Dimethoxytrityl) protecting group of the nucleoside bound to the solid support is removed by treating it with the deblocking solution (e.g., 3% TCA in DCM) for 60-120 seconds.[6]

    • This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.[7]

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.[6] The orange color of the DMT cation can be quantified to assess the efficiency of the previous coupling step.[6]

  • Coupling (Activation and Condensation):

    • The this compound solution and the activator solution are simultaneously delivered to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.[7]

    • This activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Crucial Modification for LNA: A longer coupling time is necessary. A coupling time of 180-250 seconds is recommended for LNA phosphoramidites to overcome their steric hindrance and achieve high coupling efficiency.[2]

  • Capping:

    • Any unreacted 5'-hydroxyl groups are acetylated ("capped") by treatment with the capping solutions.[1]

    • This prevents the formation of deletion mutations in the final oligonucleotide sequence.[3][7]

    • The column is washed with anhydrous acetonitrile.

  • Oxidation:

    • The unstable phosphite (B83602) triester linkage formed during coupling is oxidized to a stable phosphate (B84403) triester using the oxidizing solution.[1][7]

    • A longer oxidation time of at least 45 seconds is recommended for LNA-containing oligonucleotides.[2]

    • The column is washed with anhydrous acetonitrile, completing one cycle.

These four steps are repeated until the desired oligonucleotide sequence is synthesized.

Post-Synthesis Cleavage and Deprotection:

  • Once the synthesis is complete, the oligonucleotide is cleaved from the solid support.

  • The benzoyl (bz) protecting group on the cytosine base and the cyanoethyl groups on the phosphate backbone are removed by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours.

Workflow Visualization

The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Oligonucleotide_Synthesis_Cycle cluster_workflow Solid-Phase Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Add Phosphoramidite + Activator) Deblocking->Coupling Exposed 5'-OH Capping 3. Capping (Block Unreacted Sites) Coupling->Capping New Phosphite Linkage Formed Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Capped Failures Repeat Repeat for Next Nucleotide Oxidation->Repeat Stable Phosphate Linkage (5'-DMT on) Start Start with Support-Bound Nucleoside (5'-DMT on) Start->Deblocking Introduce Reagents Repeat->Deblocking

Caption: Workflow of the phosphoramidite cycle for oligonucleotide synthesis.

References

In-Depth Technical Guide: DMT-locMeC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 206055-82-5

This document provides a comprehensive technical overview of DMT-locMeC(bz) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides. This guide is intended for researchers, scientists, and professionals in the field of drug development who are utilizing oligonucleotide-based therapeutics and diagnostics.

Introduction to DMT-locMeC(bz) Phosphoramidite

This compound is a specialized phosphoramidite monomer used in the chemical synthesis of oligonucleotides. It is a derivative of 5-methyl-2'-deoxycytidine (B118692) that incorporates a Locked Nucleic Acid (LNA) modification. The key features of this molecule are:

  • DMT (4,4'-Dimethoxytrityl) group: Protects the 5'-hydroxyl group during oligonucleotide synthesis, enabling stepwise, controlled chain elongation.

  • loc (Locked Nucleic Acid): A bicyclic modification where the 2'-oxygen is linked to the 4'-carbon of the ribose sugar. This "locks" the sugar in a C3'-endo conformation, characteristic of A-form DNA and RNA.

  • MeC (5-methylcytosine): A modification of the cytosine base that can increase the melting temperature (Tm) of a DNA duplex.

  • bz (benzoyl) group: Protects the exocyclic amine of the 5-methylcytosine (B146107) base during synthesis.

  • Phosphoramidite group: The reactive moiety that enables the formation of phosphodiester bonds between nucleosides during solid-phase synthesis.

The LNA modification confers unique and advantageous properties to oligonucleotides, making this compound a valuable reagent in the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based tools.

Physicochemical and Purity Data

The following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 206055-82-5
Molecular Formula C₄₈H₅₄N₅O₉P
Molecular Weight 875.94 g/mol
Appearance White to off-white solid
Purity (³¹P-NMR) ≥98.0%
Purity (RP-HPLC) ≥98.0%
Water Content (Karl Fischer) <0.4%
Residual Solvent Content ≤3 wt. %

Experimental Protocols: Oligonucleotide Synthesis with this compound

The incorporation of this compound into an oligonucleotide follows the standard phosphoramidite solid-phase synthesis cycle. However, due to the steric hindrance of the LNA modification, adjustments to the standard protocol are necessary for optimal coupling efficiency.

Materials and Reagents
  • This compound

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Controlled Pore Glass (CPG) solid support

  • Automated DNA/RNA synthesizer

Synthesis Cycle Workflow

The following diagram illustrates the key steps in a single cycle of oligonucleotide synthesis for the incorporation of a DMT-locMeC(bz) monomer.

OligoSynthesis Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Activation and addition of This compound) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-hydroxyls) Coupling->Capping Forms new phosphite (B83602) triester Oxidation 4. Oxidation (Conversion of phosphite to phosphate) Capping->Oxidation Prevents deletion mutants Oxidation->Deblocking Stabilizes backbone (for next cycle)

Caption: Oligonucleotide synthesis cycle.

Detailed Step-by-Step Protocol
  • Preparation of the Phosphoramidite Solution:

    • Dissolve this compound in anhydrous acetonitrile to the concentration recommended by the synthesizer manufacturer. Due to its potential for crystallization, a co-solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) may be required.

  • Automated Solid-Phase Synthesis: Program the automated synthesizer with the desired oligonucleotide sequence. The following steps are performed for each coupling cycle:

    • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain attached to the solid support using an acidic solution.

    • Coupling: The this compound is activated by an activator and coupled to the free 5'-hydroxyl group of the growing chain. Crucially, the coupling time for LNA phosphoramidites should be extended compared to standard DNA phosphoramidites (e.g., 15 minutes) to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of oligonucleotides with deletions.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing solution.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups from the nucleobases and the phosphate backbone are removed using a concentrated ammonium (B1175870) hydroxide (B78521) solution, often in combination with methylamine (B109427) (AMA).

  • Purification:

    • The crude oligonucleotide is purified, typically by reverse-phase HPLC, to isolate the full-length product.

Applications in Research and Drug Development

Oligonucleotides incorporating this compound, and LNA modifications in general, have demonstrated significant potential in various research and therapeutic applications. The enhanced properties of LNA-modified oligonucleotides make them powerful tools for modulating gene expression.

Antisense Technology and Signaling Pathways

LNA-modified oligonucleotides are widely used as antisense agents to specifically downregulate the expression of target genes involved in disease. By binding with high affinity to a target mRNA, they can inhibit translation or promote mRNA degradation by RNase H. This approach has been successfully applied to target key components of cancer-related signaling pathways.

One such critical pathway is the PI3K/Akt signaling pathway , which is frequently hyperactivated in various cancers and promotes cell survival, proliferation, and resistance to therapy. LNA-modified oligonucleotides can be designed to target key components of this pathway, such as Akt itself or upstream regulators.

The following diagram illustrates the general mechanism of action for an LNA antisense oligonucleotide targeting a component of the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway_Inhibition cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation LNA_ASO LNA Antisense Oligonucleotide Akt_mRNA Akt mRNA LNA_ASO->Akt_mRNA Binds to Degradation mRNA Degradation Akt_mRNA->Degradation Degradation->Akt Prevents Synthesis of

Caption: LNA ASO targeting the PI3K/Akt pathway.

Similarly, LNA-based antisense oligonucleotides have been designed to target survivin , an inhibitor of apoptosis protein that is overexpressed in many cancers and is associated with resistance to chemotherapy and radiation. By downregulating survivin expression, LNA oligonucleotides can induce apoptosis in cancer cells and sensitize them to conventional cancer treatments.[1]

Conclusion

This compound is a critical reagent for the synthesis of LNA-modified oligonucleotides. The unique properties conferred by the LNA modification, including enhanced thermal stability, nuclease resistance, and high binding affinity, make it an invaluable tool for the development of next-generation nucleic acid-based therapeutics and diagnostics. The ability to specifically and potently modulate gene expression opens up new avenues for targeting disease-related signaling pathways that are often considered "undruggable" by traditional small molecule approaches. A thorough understanding of the synthesis protocols and the biological applications of oligonucleotides containing this modified nucleoside is essential for researchers and drug developers working at the forefront of genetic medicine.

References

Unlocking the Potential of Gene Expression: A Technical Guide to LNA® Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA®) phosphoramidites have emerged as a powerful tool in molecular biology and drug development, offering unprecedented control over oligonucleotide properties. This in-depth technical guide explores the core features of LNA® phosphoramidites, providing researchers with the essential knowledge to leverage this technology for advanced applications.

The Core of LNA® Technology: Structure and Conformation

Locked Nucleic Acid is a class of nucleic acid analogues where the ribose sugar is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2][3] This structural constraint forces the ribose into a C3'-endo (North) conformation, which is the ideal geometry for Watson-Crick base pairing.[2] This pre-organization of the sugar moiety is the foundation of LNA®'s remarkable properties.

Incorporating LNA® monomers into DNA or RNA oligonucleotides significantly enhances their thermal stability and binding affinity towards complementary DNA and RNA targets.[1][3][4] The locked structure also imparts a degree of nuclease resistance to the oligonucleotide, a crucial feature for in vivo applications.[1][5][6]

Caption: Comparison of DNA and LNA® monomer structures.

Key Features and Advantages for Researchers

The unique structural properties of LNA® translate into a range of practical advantages for researchers across various disciplines.

Unprecedented Thermal Stability and Binding Affinity

The most significant feature of LNA®-modified oligonucleotides is their dramatically increased thermal stability (Tm) when hybridized to complementary DNA or RNA strands.[1][3] Each LNA® monomer incorporated into an oligonucleotide can increase the Tm by 2-8°C.[1] This enhanced affinity allows for the design of shorter probes and primers while maintaining high binding specificity.[1][3]

PropertyDNA/DNA DuplexLNA®/DNA DuplexLNA®/RNA Duplex
Melting Temperature (Tm) Increase per LNA® modification N/A+2 to +8 °C+2 to +8 °C
Binding Affinity (Kd) Micromolar (µM) rangeNanomolar (nM) to Picomolar (pM) rangeNanomolar (nM) to Picomolar (pM) range

Note: The exact Tm increase and binding affinity depend on the sequence, number, and position of LNA® modifications.

Enhanced Specificity and Mismatch Discrimination

The rigid conformation of LNA® enhances the specificity of hybridization, enabling superior discrimination between perfectly matched and mismatched targets.[1] This is particularly valuable for applications requiring single-nucleotide polymorphism (SNP) detection.[3] The difference in melting temperature (ΔTm) between a perfect match and a mismatch is significantly larger with LNA® probes compared to traditional DNA probes.[1]

Probe TypeΔTm (Perfect Match vs. Mismatch)
DNA Probe1-5 °C
LNA® ProbeUp to 11 °C
Superior Nuclease Resistance

LNA® modifications confer a significant degree of resistance to both endo- and exonucleases, prolonging the half-life of oligonucleotides in biological fluids and cell culture media.[1][5][6] This increased stability is critical for the development of antisense therapeutics and other in vivo applications.[7]

Oligonucleotide TypeNuclease Resistance
Unmodified DNALow
Phosphorothioate DNAModerate
LNA®-modified OligonucleotideHigh
Fully LNA® OligonucleotideVery High

Applications in Research and Drug Development

The unique properties of LNA® phosphoramidites have enabled significant advancements in a wide array of molecular biology techniques and therapeutic strategies.

Antisense Technology

LNA®-based antisense oligonucleotides (ASOs) are potent inhibitors of gene expression.[8][9] The high binding affinity of LNA® allows for the design of short, potent ASOs that can effectively recruit RNase H to degrade the target mRNA.[9][10] LNA® "gapmers," which consist of a central block of DNA flanked by LNA® wings, are a common design for RNase H-dependent antisense applications.[10]

Antisense_Mechanism ASO LNA® Antisense Oligonucleotide (ASO) Hybrid ASO-mRNA Hybrid ASO->Hybrid Binds mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruits Cleavage mRNA Cleavage RNaseH->Cleavage Mediates Inhibition Inhibition of Translation Cleavage->Inhibition

Caption: Mechanism of LNA® ASO-mediated gene silencing.

Fluorescence In Situ Hybridization (FISH)

LNA®-modified probes have revolutionized FISH by enabling the use of shorter probes with higher binding affinity and specificity.[11][12] This leads to faster hybridization times and improved signal-to-noise ratios, allowing for the sensitive detection of specific DNA and RNA sequences within cells and tissues.[11][12][13]

PCR and qPCR Applications

The incorporation of LNA® into PCR primers and probes enhances their specificity and allows for more accurate quantification of target nucleic acids. LNA®-modified primers can be designed to have a higher melting temperature, which can improve PCR performance, especially for GC-rich templates. LNA®-containing probes, such as TaqMan® probes, exhibit increased specificity and signal intensity in real-time PCR assays.

Experimental Protocols

Synthesis of LNA®-Modified Oligonucleotides

LNA®-containing oligonucleotides are synthesized using standard automated phosphoramidite (B1245037) chemistry on a solid support.[3][14] The synthesis cycle for incorporating an LNA® monomer is similar to that of a standard DNA or RNA monomer, with slight modifications to the coupling and oxidation steps.

General Protocol:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

  • Coupling: Activation of the LNA® phosphoramidite with an activator (e.g., tetrazole) and coupling to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time is generally recommended for LNA® phosphoramidites compared to standard DNA amidites.[3]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester linkage using an oxidizing agent (e.g., iodine solution). A longer oxidation time may be required for LNA®-containing oligonucleotides.[3]

  • Repeat: The cycle is repeated until the desired sequence is synthesized.

  • Cleavage and Deprotection: Cleavage of the oligonucleotide from the solid support and removal of all protecting groups using a suitable deprotection solution (e.g., ammonium (B1175870) hydroxide).

  • Purification: Purification of the full-length oligonucleotide using methods such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

Oligo_Synthesis_Workflow Start Solid Support with First Nucleoside Detritylation 1. Detritylation Start->Detritylation Coupling 2. Coupling with LNA® Phosphoramidite Detritylation->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Repeat Repeat for Each Monomer? Oxidation->Repeat Repeat->Detritylation Yes Cleavage 5. Cleavage and Deprotection Repeat->Cleavage No Purification 6. Purification Cleavage->Purification Final Purified LNA® Oligonucleotide Purification->Final

Caption: Automated synthesis cycle for LNA® oligonucleotides.

LNA®-FISH Protocol

This is a generalized protocol and may require optimization based on the specific probe, sample type, and target.

Materials:

  • LNA®-FISH probe (labeled with a fluorophore)

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections or cultured cells

  • Hybridization buffer

  • Wash buffers (e.g., SSC buffers)

  • DAPI counterstain

  • Antifade mounting medium

Procedure:

  • Sample Preparation: Deparaffinize and rehydrate FFPE tissue sections or fix and permeabilize cultured cells.

  • Pre-hybridization: Incubate the samples in hybridization buffer to block non-specific binding sites.

  • Hybridization: Apply the LNA®-FISH probe diluted in hybridization buffer to the samples and incubate at the optimal hybridization temperature (typically 5-10°C below the probe's Tm) for 1-4 hours.

  • Washing: Wash the samples with increasingly stringent wash buffers to remove unbound and non-specifically bound probes.

  • Counterstaining: Stain the cell nuclei with DAPI.

  • Mounting and Visualization: Mount the samples with antifade mounting medium and visualize using a fluorescence microscope.

Conclusion

LNA® phosphoramidites provide researchers with a powerful and versatile tool to enhance the performance of oligonucleotides in a wide range of applications. Their ability to dramatically increase thermal stability, specificity, and nuclease resistance has led to significant advancements in diagnostics, molecular biology research, and the development of novel nucleic acid-based therapeutics. By understanding the core features and experimental considerations outlined in this guide, researchers can effectively harness the potential of LNA® technology to push the boundaries of their scientific endeavors.

References

An In-Depth Technical Guide to the Mechanism of LNA Phosphoramidite Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical principles and practical considerations for the incorporation of Locked Nucleic Acid (LNA) phosphoramidites into synthetic oligonucleotides. It details the reaction mechanism, experimental protocols, and critical parameters that ensure high-yield and high-purity LNA-containing oligonucleotides for research and therapeutic applications.

The Core Mechanism: Phosphoramidite (B1245037) Chemistry Adapted for LNA

The incorporation of LNA monomers into a growing oligonucleotide chain follows the well-established phosphoramidite solid-phase synthesis methodology.[1][2] This cyclical process, typically performed on an automated DNA synthesizer, involves four key steps for each monomer addition: detritylation, coupling, capping, and oxidation.[1][2] While the fundamental chemistry is conserved, the unique bicyclic structure of LNA necessitates modifications to the standard protocol to accommodate its increased steric bulk.[3]

1.1. The LNA Monomer Structure

LNA is a class of conformationally restricted oligonucleotide analogues in which a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar.[3] This bridge "locks" the furanose ring in an N-type (C3'-endo) conformation, which is characteristic of A-form DNA and RNA. This pre-organized structure is the basis for the remarkable hybridization affinity and specificity of LNA-containing oligonucleotides.

1.2. The Synthesis Cycle

The synthesis of LNA oligonucleotides is carried out in the 3' to 5' direction on a solid support, typically controlled pore glass (CPG) or polystyrene.[2]

  • Step 1: Detritylation (De-blocking): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (B109758) (DCM).[4] This step exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Step 2: Coupling: The activated LNA phosphoramidite is then coupled to the free 5'-hydroxyl group. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI), which protonates the diisopropylamino group of the phosphoramidite.[][6] This is followed by nucleophilic attack from the 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. Due to the steric hindrance of the LNA monomer, this step requires a longer coupling time compared to standard DNA phosphoramidites.[3]

  • Step 3: Capping: After the coupling step, a small percentage of the 5'-hydroxyl groups may remain unreacted. To prevent the formation of deletion mutants (n-1 sequences), these unreacted groups are permanently blocked by acetylation in a process called capping.[1] This is typically achieved using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

  • Step 4: Oxidation: The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate (B84403) triester. This is commonly accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107), pyridine, and water.[4] Similar to the coupling step, the oxidation of the phosphite triester formed from an LNA monomer is slower than that of a standard DNA monomer and requires an extended oxidation time.[3]

This four-step cycle is repeated for each LNA or DNA monomer to be incorporated into the oligonucleotide sequence.

LNA_Incorporation_Mechanism Chemical Mechanism of LNA Phosphoramidite Incorporation Start Growing Oligonucleotide on Solid Support (Free 5'-OH) Coupling Coupling Start->Coupling LNA_Phosphoramidite LNA Phosphoramidite (5'-DMT, 3'-Phosphoramidite) Activated_LNA Activated LNA Intermediate LNA_Phosphoramidite->Activated_LNA Activation Activator Activator (e.g., DCI, ETT) Activator->Activated_LNA Activated_LNA->Coupling Phosphite_Triester Phosphite Triester Linkage (Unstable) Coupling->Phosphite_Triester Formation of Phosphite Triester Oxidation Oxidation (Iodine) Phosphite_Triester->Oxidation Phosphate_Triester Phosphate Triester Linkage (Stable) Oxidation->Phosphate_Triester Formation of Phosphate Triester End Elongated Oligonucleotide (Ready for next cycle) Phosphate_Triester->End

Caption: Chemical mechanism of LNA phosphoramidite incorporation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of LNA-containing oligonucleotides using an automated synthesizer. It is important to note that optimal conditions may vary depending on the specific synthesizer, reagents, and the sequence being synthesized.

2.1. Reagent Preparation

  • LNA Phosphoramidites: Dissolve LNA phosphoramidites in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.067 M to 0.15 M). The 5-Me-C LNA variant may require a solution of 25% tetrahydrofuran in acetonitrile for complete dissolution.[3]

  • Activator: Prepare the activator solution according to the manufacturer's instructions. Common activators and their typical concentrations include:

    • 1H-tetrazole: 0.45 M in acetonitrile

    • 5-Ethylthio-1H-tetrazole (ETT): 0.25 M or 0.5 M in acetonitrile

    • 4,5-Dicyanoimidazole (DCI): 0.25 M to 1.0 M in acetonitrile

  • Standard Reagents: Use standard DNA synthesis reagents (detritylation, capping, and oxidation solutions) as recommended by the synthesizer manufacturer.

2.2. Automated Synthesis Cycle

The following table outlines a typical synthesis cycle for LNA incorporation.

StepReagentTypical Wait Time
Detritylation 3% TCA or DCA in DCM60 - 120 seconds
Coupling LNA Phosphoramidite + Activator180 - 300 seconds[3]
Capping Acetic Anhydride + 1-Methylimidazole20 - 45 seconds
Oxidation 0.02 M - 0.1 M Iodine Solution45 - 75 seconds[3]

2.3. Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.

  • Standard Deprotection:

    • Transfer the solid support to a screw-cap vial.

    • Add concentrated ammonium (B1175870) hydroxide (B78521) (28-30%).

    • Incubate at 55°C for 8-16 hours.

    • Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.

    • Evaporate the ammonia (B1221849) to yield the deprotected oligonucleotide.

  • Mild Deprotection (for sensitive modifications):

    • Use ultra-mild protecting groups on the phosphoramidites during synthesis.

    • Cleavage and deprotection can be performed with 0.05 M potassium carbonate in methanol (B129727) at room temperature for 4 hours.

Note: When deprotecting oligonucleotides containing Me-Bz-C-LNA, it is advisable to avoid using methylamine, as this can lead to the formation of an N4-methyl modification.[3]

2.4. Purification

Crude LNA-containing oligonucleotides can be purified using methods analogous to those for standard DNA, such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying oligonucleotides, especially those synthesized with the final 5'-DMT group intact ("DMT-on"). The hydrophobic DMT group allows for good separation of the full-length product from shorter failure sequences.

  • Anion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone.[7]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE offers high resolution for the purification of long oligonucleotides.

LNA_Synthesis_Workflow Experimental Workflow for LNA Oligonucleotide Synthesis Start Start: Solid Support with Initial Nucleoside Synthesis_Cycle Automated Synthesis Cycle Start->Synthesis_Cycle Detritylation 1. Detritylation Synthesis_Cycle->Detritylation Coupling 2. LNA Coupling Detritylation->Coupling Capping 3. Capping Coupling->Capping Oxidation 4. Oxidation Capping->Oxidation Repeat Repeat n-1 times Oxidation->Repeat Repeat->Detritylation Next Cycle Cleavage_Deprotection Cleavage and Deprotection Repeat->Cleavage_Deprotection Final Cycle Purification Purification (e.g., HPLC) Cleavage_Deprotection->Purification QC Quality Control (e.g., Mass Spec) Purification->QC End Final Product: Purified LNA Oligonucleotide QC->End

Caption: A generalized experimental workflow for LNA oligonucleotide synthesis.

Data Presentation: Quantitative Parameters for LNA Incorporation

The efficiency of LNA phosphoramidite incorporation is influenced by several factors, most notably the choice of activator and the duration of the coupling and oxidation steps.

Table 1: Recommended Synthesis Cycle Times for LNA Incorporation

Synthesizer ModelCoupling Time (seconds)Oxidation Time (seconds)
ABI Synthesizers180[3]45[3]
Expedite Synthesizers250[3]45[3]
General Recommendation180 - 30045 - 75

Table 2: Comparison of Common Activators for Phosphoramidite Chemistry

ActivatorTypical ConcentrationKey Characteristics
1H-tetrazole0.45 MStandard, widely used activator.
5-Ethylthio-1H-tetrazole (ETT)0.25 M - 0.5 MMore acidic than 1H-tetrazole, leading to faster activation. Good for sterically hindered monomers like those used in RNA synthesis.
5-Benzylthio-1H-tetrazole (BTT)0.25 MSimilar to ETT, often recommended for RNA synthesis.
4,5-Dicyanoimidazole (DCI)0.25 M - 1.0 MLess acidic but more nucleophilic than tetrazole. Can double the coupling rate compared to 1H-tetrazole.[6] Highly soluble in acetonitrile.

Achieving a high stepwise coupling efficiency is critical for the synthesis of high-purity, full-length oligonucleotides. For longer oligonucleotides, a coupling efficiency of over 99% per cycle is often necessary to obtain a reasonable overall yield.[] The use of more potent activators like DCI can significantly improve coupling efficiency, especially for sterically demanding LNA monomers.

Conclusion

The incorporation of LNA phosphoramidites into synthetic oligonucleotides is a robust and reliable process based on standard phosphoramidite chemistry. The primary modifications to the standard protocol involve extending the coupling and oxidation times to accommodate the steric bulk of the LNA monomers. Careful selection of the activator and optimization of the synthesis cycle parameters are crucial for achieving high coupling efficiencies and obtaining high-quality LNA-containing oligonucleotides. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and purify these powerful nucleic acid analogues for a wide range of applications.

References

Technical Guide: Solubility of DMT-locMeC(bz) Phosphoramidite in Acetonitrile for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of DMT-locMeC(bz) phosphoramidite (B1245037) in acetonitrile (B52724), a critical parameter for successful automated oligonucleotide synthesis. This document outlines quantitative solubility data, recommended solvent systems, and detailed experimental protocols for solubility determination.

Introduction

DMT-locMeC(bz) phosphoramidite, a Locked Nucleic Acid (LNA) monomer, is a modified nucleoside used to synthesize oligonucleotides with enhanced hybridization properties. While acetonitrile is the standard solvent for most phosphoramidites in automated DNA/RNA synthesis, the solubility of this compound presents unique challenges that require careful consideration.[1][2] This guide addresses these specific solubility considerations to ensure optimal performance in oligonucleotide synthesis.

Solubility Data

The solubility of this compound in acetonitrile is influenced by its specific chemical structure as a 5-methyl-cytidine derivative.[2] Unlike many standard DNA and even other LNA phosphoramidites, it exhibits limited solubility in pure acetonitrile and is prone to crystallization.[2] To achieve complete dissolution, the use of a co-solvent is generally required.[2]

CompoundSolvent SystemConcentrationObservationSource
This compoundAcetonitrileNot specifiedRequires a co-solvent to prevent crystallization.[2]
This compoundAcetonitrile with 10-20% Dichloromethane (B109758)Not specifiedRecommended for complete dissolution.
This compoundAcetonitrile with Tetrahydrofuran (B95107) (THF)Not specifiedAn alternative co-solvent for complete dissolution.
This compound (PerkinElmer configured)Acetonitrile0.2 MClear, colorless solution.

It is important to note the discrepancy in the reported solubility for the PerkinElmer configured product, which suggests adequate solubility at 0.2 M in pure acetonitrile. Researchers should consult the certificate of analysis for their specific product lot or perform solubility tests to confirm.

Factors Affecting Solubility and Stability

Several factors can impact the solubility and stability of this compound in solution:

  • Solvent Quality: The use of high-purity, DNA synthesis grade acetonitrile with a water content of less than 30 ppm (preferably ≤10 ppm) is critical.[1] Water can lead to hydrolysis of the phosphoramidite, reducing its purity and coupling efficiency.[3][4]

  • Co-solvents: As indicated, dichloromethane or tetrahydrofuran are often necessary to fully dissolve this particular phosphoramidite.[2]

  • Concentration: In automated synthesis, phosphoramidite solutions are typically prepared at concentrations between 0.05 M and 0.1 M.[1]

  • Temperature: Phosphoramidites are best stored as a dry powder at low temperatures (-20°C).[4] While solutions are used at ambient temperature on the synthesizer, prolonged storage in solution can lead to degradation.[4]

Experimental Protocol: Determination of Solubility

The following protocol outlines a general procedure for determining the solubility of this compound in acetonitrile and co-solvent mixtures.

Materials:

  • This compound

  • Anhydrous, DNA synthesis grade acetonitrile (<30 ppm H₂O)

  • Anhydrous dichloromethane or tetrahydrofuran

  • Inert gas (Argon or Nitrogen)

  • Vials with septa

  • Magnetic stirrer and stir bar

  • Syringes and needles

Procedure:

  • Preparation: Under an inert atmosphere, accurately weigh a known amount of this compound into a dry vial containing a magnetic stir bar.

  • Initial Solvent Addition: Using a syringe, add a calculated volume of anhydrous acetonitrile to the vial to achieve the desired starting concentration (e.g., 0.1 M).

  • Observation and Mixing: Seal the vial and stir the mixture at room temperature. Visually inspect for complete dissolution.

  • Co-solvent Titration (if necessary): If the phosphoramidite does not fully dissolve, add a co-solvent (dichloromethane or THF) in small, measured increments (e.g., 5% of the total volume at a time).

  • Record Observations: After each addition of co-solvent, stir the solution and observe. Record the percentage of co-solvent required to achieve a clear, particulate-free solution.

  • Stability Check: Once dissolved, let the solution stand for a period equivalent to a typical synthesis run and observe for any signs of precipitation or crystallization.

Logical Workflow for Dissolving this compound

The following diagram illustrates the decision-making process for preparing a this compound solution for oligonucleotide synthesis.

G start Start: Prepare DMT-locMeC(bz) Phosphoramidite Solution check_coa Consult Certificate of Analysis (CoA) for solubility guidelines start->check_coa dissolve_acn Attempt to dissolve in pure anhydrous acetonitrile check_coa->dissolve_acn check_dissolution Is the solution clear and free of particulates? dissolve_acn->check_dissolution add_dcm_thf Add co-solvent (10-20% DCM or THF) in increments check_dissolution->add_dcm_thf No ready Solution is ready for use in synthesis check_dissolution->ready Yes add_dcm_thf->check_dissolution

Caption: Workflow for preparing this compound solution.

Conclusion

The successful use of this compound in oligonucleotide synthesis is highly dependent on achieving and maintaining its complete solubility. Due to its chemical nature, this LNA monomer generally requires the use of a co-solvent, such as dichloromethane or tetrahydrofuran, in addition to high-purity acetonitrile. Researchers and drug development professionals must pay close attention to the quality of solvents and are encouraged to perform solubility tests to optimize their synthesis protocols. Adherence to these guidelines will help ensure high coupling efficiencies and the successful synthesis of modified oligonucleotides.

References

An In-Depth Technical Guide to the Storage and Handling of LNA Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Locked Nucleic Acid (LNA) phosphoramidites are pivotal reagents in the synthesis of modified oligonucleotides for a wide array of research, diagnostic, and therapeutic applications. Their unique bicyclic structure confers enhanced thermal stability and binding affinity to the resulting oligonucleotides. However, the successful synthesis of high-quality LNA-containing oligonucleotides is critically dependent on the proper storage and handling of the LNA phosphoramidite (B1245037) monomers. This guide provides a comprehensive overview of the best practices for storing and handling LNA phosphoramidites to ensure their stability and optimal performance in oligonucleotide synthesis.

Storage of LNA Phosphoramidites

Proper storage is paramount to prevent the degradation of LNA phosphoramidites, which are sensitive to moisture and oxidation. Both solid and dissolved phosphoramidites require specific storage conditions to maintain their integrity.

Solid-Form Storage

LNA phosphoramidites are typically supplied as a lyophilized powder. To ensure their long-term stability, they should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C for long-term storageMinimizes the rate of chemical degradation.
Atmosphere Inert gas (e.g., Argon)Prevents oxidation and hydrolysis.
Container Tightly sealed, amber vialsProtects from light and moisture ingress.
In-Solution Storage

Once dissolved for use on an automated DNA/RNA synthesizer, the stability of LNA phosphoramidites becomes even more critical. While LNA phosphoramidites are exceedingly stable in anhydrous acetonitrile (B52724), any exposure to moisture will lead to rapid degradation.[1][2]

ParameterRecommended ConditionRationale
Temperature Room temperature on the synthesizerFor immediate use during synthesis.
Solvent Anhydrous acetonitrile (<30 ppm water)Minimizes hydrolysis of the phosphoramidite.
On-Synthesizer Stability Varies by synthesizer and ambient conditionsMonitor coupling efficiency for any signs of degradation.
Long-Term Solution Storage Not recommendedPrepare fresh solutions for each synthesis run for optimal results.

It is crucial to note that the 5-Me-C LNA variant requires a different solvent composition for dissolution, typically a 25% solution of tetrahydrofuran (B95107) (THF) in acetonitrile.[3]

Handling and Dissolution of LNA Phosphoramidites

The handling of LNA phosphoramidites, particularly during dissolution, is a critical step where moisture contamination can occur. Strict adherence to anhydrous techniques is essential.

Experimental Protocol for Dissolution
  • Equilibration: Before opening, allow the vial of solid LNA phosphoramidite to warm to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

  • Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere, such as in a glove box or using a gentle stream of argon gas.

  • Solvent Addition: Use a syringe to add the appropriate volume of anhydrous acetonitrile (or the specified solvent for variants) to the phosphoramidite vial.

  • Dissolution: Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking, which can introduce atmospheric contaminants.

  • Transfer: Once dissolved, the solution can be transferred to the appropriate reservoir on the DNA/RNA synthesizer.

G LNA Phosphoramidite Dissolution Workflow start Start: Receive LNA Phosphoramidite Vial equilibrate Equilibrate Vial to Room Temperature start->equilibrate inert_atm Transfer to Inert Atmosphere equilibrate->inert_atm add_solvent Add Anhydrous Acetonitrile inert_atm->add_solvent dissolve Gently Swirl to Dissolve add_solvent->dissolve transfer Transfer to Synthesizer dissolve->transfer end End: Ready for Synthesis transfer->end G Quality Control of LNA Phosphoramidites start LNA Phosphoramidite Sample nmr 31P NMR Analysis start->nmr hplc RP-HPLC Analysis start->hplc pass Pass: Purity ≥ 98% nmr->pass fail Fail: Purity < 98% nmr->fail hplc->pass hplc->fail use Proceed to Synthesis pass->use discard Discard or Repurify fail->discard

References

Purity Specifications and Analytical Methodologies for DMT-locMeC(bz) Phosphoramidite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for DMT-locMeC(bz) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides. Adherence to stringent purity criteria is paramount to ensure the efficacy, safety, and reproducibility of therapeutic and diagnostic oligonucleotides. This document outlines the typical quality control parameters, detailed analytical methodologies, and visual representations of key processes to support researchers and professionals in drug development.

Introduction to DMT-locMeC(bz) Phosphoramidite

This compound, chemically known as DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite, is a locked nucleic acid (LNA) phosphoramidite.[1][2] LNA monomers are modified RNA nucleotides that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural constraint "locks" the ribose in an N-type conformation, which significantly increases the binding affinity and nuclease resistance of the resulting oligonucleotide. These enhanced properties make LNA-modified oligonucleotides valuable tools in various applications, including antisense therapy, diagnostics, and molecular biology research.

The quality of this compound directly impacts the fidelity and yield of oligonucleotide synthesis. Impurities can lead to the incorporation of incorrect bases, chain termination, or other undesirable side reactions, ultimately compromising the quality of the final product.[3] Therefore, rigorous analytical testing is essential to ensure the purity and identity of this critical raw material.

Purity Specifications

The following tables summarize the typical purity specifications for this compound, as established by commercial suppliers and general industry standards.

Table 1: Assay and Impurity Profile

ParameterSpecificationAnalytical Method
Purity by ³¹P-NMR≥98.0%Phosphorus-31 Nuclear Magnetic Resonance
Purity by RP-HPLC≥98.0%Reversed-Phase High-Performance Liquid Chromatography
Single Unspecified Impurity<0.5%Reversed-Phase High-Performance Liquid Chromatography
P(V) Impurities<1%Phosphorus-31 Nuclear Magnetic Resonance

Table 2: Residuals and Physical Properties

ParameterSpecificationAnalytical Method
Water Content<0.4%Karl Fischer Titration
Residual Solvent Content≤3.0%Headspace Gas Chromatography (HS-GC)
AppearanceWhite to off-white powderVisual Inspection
SolubilitySoluble in acetonitrile (B52724) (may require 10-20% dichloromethane (B109758) as a co-solvent)Visual Inspection
Identity ConfirmationConforms to structure¹H-NMR, LC-MS

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the purity of this compound are provided below.

Purity Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a primary method for determining the purity of phosphoramidites and separating the diastereomers.[4]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[5]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0 in water.[5]

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: A typical gradient involves increasing the percentage of Mobile Phase B over time to elute the phosphoramidite and its impurities.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1.0 mg/mL.[5]

  • Data Analysis: Purity is calculated based on the area percentage of the two main diastereomer peaks relative to the total peak area.

Purity Assessment by Phosphorus-31 Nuclear Magnetic Resonance (³¹P-NMR)

³¹P-NMR is a powerful technique for specifically assessing the purity of phosphoramidites with respect to phosphorus-containing impurities.[4][5]

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or deuterated acetonitrile (CD₃CN) containing 1% triethylamine (B128534) (v/v).[5]

  • Sample Preparation: Prepare a solution of approximately 0.3 g/mL.[5]

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.[5]

    • Relaxation Delay (D1): 2.0 seconds.[5]

    • Acquisition Time (AQ): 1.5 seconds.[5]

    • Number of Scans: 1024.[5]

  • Data Analysis: The purity is determined by integrating the signals corresponding to the P(III) diastereomers (typically around 150 ppm) and comparing this to the integration of any P(V) impurity signals (typically between -25 and 99 ppm).[5]

Water Content Determination by Karl Fischer Titration

Karl Fischer titration is the standard method for determining the water content in phosphoramidites.

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagent (e.g., a one-component reagent like Composit) and a suitable solvent (e.g., anhydrous methanol).

  • Procedure:

    • The titration vessel is pre-titrated with the Karl Fischer reagent to eliminate any residual water.

    • A known weight of the this compound sample is added to the vessel.

    • The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • Data Analysis: The water content is calculated based on the volume of titrant consumed and the titer of the Karl Fischer reagent.

Residual Solvent Analysis by Headspace Gas Chromatography (HS-GC)

HS-GC is used to identify and quantify residual solvents from the synthesis and purification processes.

  • Instrumentation: A gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID).

  • Column: A column suitable for residual solvent analysis, such as a G43 phase column (e.g., DB-Select 624 UI).

  • Sample Preparation: A known amount of the phosphoramidite is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) in a headspace vial.

  • Headspace Parameters: The vial is heated to a specific temperature for a set time to allow volatile solvents to partition into the headspace.

  • GC Parameters:

    • Injector Temperature: Typically around 200-250°C.

    • Oven Temperature Program: A temperature gradient is used to separate the different solvents.

    • Detector Temperature: Typically around 250-300°C.

  • Data Analysis: The concentration of each residual solvent is determined by comparing the peak area to that of a known standard.

Visualizing Key Processes

To further clarify the context of this compound and its analysis, the following diagrams illustrate its chemical structure, a typical synthesis workflow, and the analytical workflow for purity determination.

Caption: Chemical structure of this compound.

A Protected Nucleoside (locMeC(bz)) B Phosphitylation (e.g., with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite) A->B C Crude DMT-locMeC(bz) Phosphoramidite B->C D Purification (e.g., Silica Gel Chromatography) C->D E Isolated DMT-locMeC(bz) Phosphoramidite D->E F Drying and Packaging under Inert Atmosphere E->F

Caption: Generalized workflow for phosphoramidite synthesis.

Start This compound Sample HPLC RP-HPLC Analysis (Purity, Impurity Profile) Start->HPLC NMR ³¹P-NMR Analysis (Purity, P(V) Impurities) Start->NMR KF Karl Fischer Titration (Water Content) Start->KF GC Headspace GC Analysis (Residual Solvents) Start->GC Results Purity Specification Report HPLC->Results NMR->Results KF->Results GC->Results

Caption: Analytical workflow for purity determination.

Conclusion

The stringent control of purity for this compound is a critical aspect of producing high-quality, reliable, and safe oligonucleotide-based therapeutics and diagnostics. This technical guide has provided a detailed overview of the key purity specifications, comprehensive analytical methodologies, and illustrative diagrams to aid researchers, scientists, and drug development professionals in their quality assessment of this vital raw material. By adhering to these standards and employing robust analytical techniques, the integrity of oligonucleotide synthesis and the performance of the final products can be assured.

References

Unlocking Enhanced Oligonucleotide Performance: A Technical Guide to DMT-locMeC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core attributes and applications of DMT-locMeC(bz) phosphoramidite (B1245037), a key building block in the synthesis of high-performance oligonucleotides. As a Locked Nucleic Acid (LNA) phosphoramidite, it offers significant advantages for researchers in therapeutics, diagnostics, and molecular biology. This document provides a comprehensive overview of its properties, detailed experimental protocols for its use in solid-phase oligonucleotide synthesis, and a list of current suppliers.

Introduction to DMT-locMeC(bz) Phosphoramidite: A Locked Nucleic Acid Advantage

This compound is a chemically modified nucleoside phosphoramidite used in the automated synthesis of DNA and RNA oligonucleotides. The "loc" designation signifies that it is a Locked Nucleic Acid (LNA), a class of nucleic acid analogs containing a methylene (B1212753) bridge that connects the 2'-oxygen of the ribose sugar to the 4'-carbon. This structural constraint "locks" the ribose in an N-type (RNA-like) conformation, leading to significant enhancements in the properties of the resulting oligonucleotide.

The incorporation of LNA monomers, such as locMeC(bz), into an oligonucleotide sequence results in several key benefits:

  • Increased Thermal Stability: LNA-modified oligonucleotides exhibit unprecedented increases in thermal stability (Tm) when hybridized to their complementary DNA or RNA targets.[1][] This allows for the design of shorter probes and primers with high melting temperatures.

  • Enhanced Nuclease Resistance: The modified backbone of LNA oligonucleotides provides significant resistance to degradation by cellular nucleases, prolonging their half-life in biological systems.[3]

  • Improved Mismatch Discrimination: The rigid conformation of LNA enhances the specificity of hybridization, enabling better discrimination between perfectly matched and mismatched target sequences.[1][4] This is particularly valuable in applications such as SNP genotyping.

  • Stronger Target Binding: The pre-organized structure of LNA monomers leads to a higher binding affinity for their targets.[]

These properties make this compound an excellent choice for a variety of applications, including antisense oligonucleotides, siRNA, diagnostic probes, and PCR primers.[][5][6]

Supplier Information

This compound is commercially available from several reputable suppliers in the life sciences sector. Researchers can source this reagent from the following companies:

  • Sigma-Aldrich (Merck)

  • Fisher Scientific

  • MedChemExpress

  • Achmem

  • Fluorochem

  • Immunomart

It is recommended to consult the respective company websites for the most up-to-date product specifications, availability, and pricing.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Name 5'-O-Dimethoxytrityl-N4-benzoyl-5-methyl-2'-O,4'-C-methylene-cytidine-3'-O-(N,N-diisopropyl)-2-cyanoethyl phosphoramidite
Molecular Formula C48H54N5O9P
Molecular Weight 875.94 g/mol
CAS Number 206055-82-5
Appearance White to off-white powder
Purity Typically ≥98%
Storage Conditions -20°C under an inert atmosphere

Experimental Protocol: Solid-Phase Synthesis of LNA-Modified Oligonucleotides

The incorporation of this compound into an oligonucleotide sequence follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer. However, due to its unique structure, some modifications to the standard protocol are required.

Reagent Preparation
  • Phosphoramidite Solution: Dissolve this compound in a solution of 25% anhydrous Tetrahydrofuran (THF) in anhydrous acetonitrile (B52724) to the desired concentration (typically 0.1 M). The use of THF as a co-solvent is crucial to prevent crystallization.[1]

  • Standard Synthesis Reagents: Prepare standard solutions of activator (e.g., 5-(Ethylthio)-1H-tetrazole), capping reagents (Cap A and Cap B), oxidizing agent (iodine solution), and deblocking agent (trichloroacetic acid in dichloromethane) as per the synthesizer manufacturer's recommendations.

Automated Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of LNA phosphoramidite incorporation.

Oligo_Synthesis_Workflow cluster_synthesis Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of DMT group) Coupling 2. Coupling (Addition of LNA phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms new phosphite (B83602) triester Oxidation 4. Oxidation (Stabilization of phosphate (B84403) linkage) Capping->Oxidation Prevents side products Oxidation->Deblocking Ready for next cycle

Oligonucleotide Synthesis Cycle Workflow

Detailed Steps:

  • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain attached to the solid support using the deblocking solution.

  • Coupling: The prepared this compound solution is delivered to the synthesis column along with the activator. A longer coupling time of at least 3 minutes (180 seconds) is recommended for LNA phosphoramidites to ensure high coupling efficiency due to their increased steric hindrance.[1]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution. A longer oxidation time of at least 45 seconds is also recommended for LNA-containing oligonucleotides.[1]

These four steps are repeated for each subsequent nucleotide to be added to the sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • Cleavage from Support: Use a standard cleavage reagent such as concentrated ammonium (B1175870) hydroxide.

  • Base and Phosphate Deprotection: The benzoyl (bz) protecting group on the cytosine base and the cyanoethyl groups on the phosphate backbone are removed by heating in concentrated ammonium hydroxide. It is advisable to avoid the use of methylamine (B109427) for deprotection of oligonucleotides containing Me-Bz-C-LNA, as this can lead to an N4-methyl modification.[1]

Purification

The crude oligonucleotide can be purified using standard methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

The Role of LNA in Antisense Technology: A General Mechanism

A primary application of LNA-modified oligonucleotides is in antisense technology, where they are used to modulate gene expression. The following diagram illustrates the general mechanism of action for an LNA-containing antisense oligonucleotide (ASO) that induces RNase H-mediated degradation of a target mRNA. While this represents a common pathway for many ASOs, it is important to note that specific signaling pathways directly modulated by the locMeC(bz) modification are not extensively documented in publicly available research.

Antisense_Mechanism cluster_cell Cellular Environment ASO LNA-modified ASO mRNA Target mRNA ASO->mRNA Hybridization Duplex ASO:mRNA Duplex RNaseH RNase H Duplex->RNaseH Recruitment Degradation mRNA Cleavage RNaseH->Degradation Catalysis No_Translation Inhibition of Protein Synthesis Degradation->No_Translation

General Antisense Oligonucleotide Mechanism

Quantitative Data on the Impact of LNA Modifications

The inclusion of LNA monomers has a quantifiable impact on the properties of oligonucleotides. The following tables summarize typical data on the enhancement of thermal stability.

Table 1: Increase in Melting Temperature (Tm) per LNA Modification

Modification TypeΔTm per LNA monomer (°C)
LNA-DNA/DNA duplex+2 to +8
LNA-DNA/RNA duplex+4 to +10

Data compiled from various sources. Actual ΔTm is sequence-dependent.

Conclusion

This compound is a powerful tool for the synthesis of LNA-modified oligonucleotides. Its ability to significantly enhance thermal stability, nuclease resistance, and mismatch discrimination makes it an invaluable reagent for researchers developing next-generation therapeutics and diagnostics. By following the recommended modifications to standard oligonucleotide synthesis protocols, scientists can effectively leverage the advantages of LNA technology to advance their research and development goals.

References

Methodological & Application

Application Notes and Protocols for DMT-locMeC(bz) Phosphoramidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of DMT-locMeC(bz) phosphoramidite (B1245037) in automated solid-phase oligonucleotide synthesis. This monomer is a Locked Nucleic Acid (LNA) analogue of 5-methylcytidine, designed to enhance the binding affinity and nuclease resistance of synthetic oligonucleotides, making it a valuable tool in the development of therapeutic and diagnostic agents.

Introduction to DMT-locMeC(bz) Phosphoramidite

This compound, chemically known as DMT-5-Me-locCytidine(N4-Benzoyl)-β-Cyanoethylphosphoramidite, is a modified nucleoside phosphoramidite used in the chemical synthesis of oligonucleotides. It belongs to the class of Locked Nucleic Acids (LNAs), which are characterized by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribofuranose ring. This structural constraint "locks" the sugar into a C3'-endo conformation, which is characteristic of A-form RNA helices.

The incorporation of LNA monomers, such as DMT-locMeC(bz), into DNA or RNA oligonucleotides confers several advantageous properties:

  • Enhanced Hybridization Affinity: LNA-modified oligonucleotides exhibit significantly increased thermal stability (Tm) when hybridized to complementary DNA or RNA strands. Each LNA monomer can increase the Tm by 2-8 °C[].

  • Increased Nuclease Resistance: The locked sugar conformation provides steric hindrance, making LNA-containing oligonucleotides more resistant to degradation by endo- and exonucleases compared to unmodified DNA or RNA.

  • Improved Specificity: The high binding affinity allows for the use of shorter oligonucleotides for applications requiring high specificity, such as SNP detection and allele-specific PCR[2][3].

These properties make oligonucleotides containing locMeC(bz) particularly well-suited for applications in antisense therapy, siRNA, diagnostic probes, and other areas of molecular biology and drug development[][2][3].

Oligonucleotide Synthesis Protocol

The synthesis of oligonucleotides incorporating this compound is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry. However, due to the steric hindrance of the LNA monomer, modifications to the standard synthesis cycle are required for optimal coupling efficiency.

Reagent Preparation
  • This compound Solution: Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by your synthesizer manufacturer (typically 0.067 to 0.15 M).

  • Standard Reagents: Prepare standard DNA or RNA phosphoramidites, activator (e.g., 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI)), capping reagents, oxidizing agent, and deblocking solution as per the synthesizer manufacturer's protocols. Ensure all reagents are anhydrous.

Automated Synthesis Cycle

The synthesis cycle consists of four main steps: deblocking, coupling, capping, and oxidation. The key modification for LNA monomers is an extended coupling time.

// Define nodes start [label="Start Cycle:\nSolid Support with\n5'-OH Group", fillcolor="#F1F3F4", fontcolor="#202124"]; deblock [label="1. Deblocking\n(Detritylation)\nRemove DMT group", fillcolor="#4285F4", fontcolor="#FFFFFF"]; coupling [label="2. Coupling\nAdd DMT-locMeC(bz)\nPhosphoramidite", fillcolor="#EA4335", fontcolor="#FFFFFF"]; capping [label="3. Capping\nBlock unreacted\n5'-OH groups", fillcolor="#FBBC05", fontcolor="#202124"]; oxidation [label="4. Oxidation\nStabilize phosphate\nlinkage", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_cycle [label="End Cycle:\nElongated Oligonucleotide\nwith 5'-DMT Group", fillcolor="#F1F3F4", fontcolor="#202124"]; next_cycle [label="Repeat for\nNext Monomer", shape=ellipse, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"];

// Define edges start -> deblock [color="#5F6368"]; deblock -> coupling [color="#5F6368"]; coupling -> capping [color="#5F6368"]; capping -> oxidation [color="#5F6368"]; oxidation -> end_cycle [color="#5F6368"]; end_cycle -> next_cycle [style=dashed, color="#5F6368"]; next_cycle -> deblock [style=dashed, color="#5F6368"]; }

Caption: Workflow for in vitro evaluation of ASO activity.

Materials
  • LNA-modified ASO containing locMeC(bz) and a control oligonucleotide (e.g., scrambled sequence).

  • Mammalian cell line expressing the target gene (e.g., HeLa, A549, HepG2).

  • Cell culture medium and supplements.

  • Transfection reagent (e.g., Lipofectamine).

  • Total RNA extraction kit.

  • Reverse transcription kit.

  • qPCR master mix and primers for the target gene and a housekeeping gene.

Procedure
  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • ASO Transfection: a. Dilute the LNA-ASO and control ASO in serum-free medium to the desired final concentrations (e.g., a range from 1 to 100 nM). b. Dilute the transfection reagent in serum-free medium according to the manufacturer's instructions. c. Combine the diluted ASO and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation. d. Add the ASO-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • RNA Extraction: a. Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol. b. Quantify the RNA concentration and assess its purity.

  • Reverse Transcription and qPCR: a. Synthesize cDNA from the extracted RNA using a reverse transcription kit. b. Perform qPCR using primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB) to normalize the data.

  • Data Analysis: a. Calculate the relative expression of the target gene in ASO-treated cells compared to control-treated cells using the ΔΔCt method. b. Determine the concentration-dependent knockdown of the target mRNA.

Signaling Pathway Illustration

The primary mechanism of action for many LNA-modified antisense oligonucleotides is the recruitment of RNase H to the mRNA:ASO duplex, leading to the degradation of the target mRNA.

dot

ASO_Signaling_Pathway aso LNA-modified ASO (Gapmer Design) duplex mRNA:ASO Duplex aso->duplex Hybridization mrna Target mRNA mrna->duplex rnaseh RNase H duplex->rnaseh Recruitment cleavage mRNA Cleavage rnaseh->cleavage Catalysis degradation mRNA Degradation cleavage->degradation inhibition Inhibition of Translation degradation->inhibition

Caption: RNase H-mediated degradation of mRNA by an LNA ASO.

References

Application Note: Standard Operating Procedure for LNA® Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA®) oligonucleotides are a class of modified nucleic acid analogs that exhibit enhanced thermal stability and hybridization affinity towards complementary DNA and RNA targets.[1][2] This enhanced binding affinity is attributed to the conformationally "locked" furanose ring of the LNA monomer, which contains a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] LNA oligonucleotides are synthesized using standard, automated solid-phase phosphoramidite (B1245037) chemistry, making them readily accessible for a wide range of research, diagnostic, and therapeutic applications.[3][4] This application note provides a detailed standard operating procedure for the synthesis, purification, and analysis of LNA-containing oligonucleotides.

Data Presentation

The synthesis of LNA oligonucleotides is highly efficient, with coupling efficiencies comparable to standard DNA synthesis. However, due to the steric hindrance of LNA phosphoramidites, optimized protocols are required to achieve high yields and purity.[3]

ParameterStandard DNA SynthesisLNA® Oligonucleotide SynthesisReference
Average Coupling Efficiency >99%>99%[5]
Typical Purity (RP-HPLC) >90%>90%[6]
Expected Yield (20-mer, 1 µmol scale) ~20-60 OD~15-50 OD[7][8]

Table 1: Comparison of Synthesis Parameters for Standard DNA and LNA® Oligonucleotides. Note that yields can vary depending on the sequence, number of LNA modifications, and purification method.

Experimental Protocols

Materials and Reagents
  • LNA® and DNA Phosphoramidites: 0.1 M in anhydrous acetonitrile (B52724). LNA phosphoramidites are commercially available from various suppliers. Note that some LNA phosphoramidites, like the 5-Me-C variant, may require a mixture of THF and acetonitrile for dissolution.[3]

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in acetonitrile.

  • Capping Reagents:

    • Cap A: Acetic anhydride/2,6-lutidine/THF

    • Cap B: 16% 1-Methylimidazole in THF

  • Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Deblocking Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).

  • Cleavage and Deprotection Solution: Concentrated aqueous ammonia (B1221849) (28-30%).

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

  • Solvents: Anhydrous acetonitrile, dichloromethane (DCM), and other HPLC-grade solvents.

Automated Solid-Phase Synthesis Workflow

The synthesis is performed on an automated DNA/RNA synthesizer following the standard phosphoramidite cycle. The key difference for LNA synthesis is the extended coupling and oxidation times.

LNA_Oligonucleotide_Synthesis_Workflow cluster_synthesis_cycle Solid-Phase Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Start Start Deblocking Deblocking Coupling Coupling Capping Capping Oxidation Oxidation End_Cycle Repeat for next base Cleavage Cleavage Deprotection Deprotection Purification Purification Analysis Analysis Final_Product Lyophilized LNA Oligonucleotide

1. Deblocking:

  • The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with 3% TCA in DCM.

  • The orange-colored trityl cation is released and can be quantified spectrophotometrically to monitor coupling efficiency.

2. Coupling:

  • The LNA or DNA phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Crucially, a longer coupling time of 180-250 seconds is recommended for LNA phosphoramidites due to their increased steric hindrance. [3]

3. Capping:

  • Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents to prevent the formation of deletion mutants in subsequent cycles.

4. Oxidation:

  • The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using the iodine solution.

  • An extended oxidation time of at least 45 seconds is recommended for LNA-containing oligonucleotides. [3]

These four steps are repeated for each monomer addition until the desired sequence is synthesized.

Cleavage and Deprotection
  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • Transfer the solid support to a screw-cap vial.

  • Add 1 mL of concentrated aqueous ammonia (28-30%).

  • Incubate the vial at 55°C for 8-12 hours. For oligonucleotides containing sensitive modifications, milder deprotection conditions may be required.[9]

  • Note: When deprotecting oligonucleotides containing 5-Me-Bz-C-LNA, the use of methylamine (B109427) should be avoided as it can lead to an N4-methyl modification.[3]

  • After incubation, cool the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonia to dryness using a vacuum concentrator.

Purification

Purification of LNA oligonucleotides is essential to remove truncated sequences and other impurities. High-Performance Liquid Chromatography (HPLC) is the most common method. Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) can be used effectively.[6][10]

Reverse-Phase HPLC (RP-HPLC):

  • Column: C18 column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile.

  • Protocol:

    • Dissolve the crude, dried oligonucleotide in Mobile Phase A.

    • Inject the sample onto the equilibrated column.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B.

    • Monitor the elution at 260 nm. The full-length product is typically the major peak.

    • Collect the fractions containing the desired peak.

    • Desalt the collected fractions and lyophilize to obtain the purified LNA oligonucleotide.

Anion-Exchange HPLC (AEX-HPLC):

  • Column: Quaternary ammonium-functionalized column.

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.0.

  • Mobile Phase B: 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0.

  • Protocol:

    • Dissolve the crude, dried oligonucleotide in Mobile Phase A.

    • Inject the sample onto the equilibrated column.

    • Elute the oligonucleotide using a linear gradient of Mobile Phase B. The longer, more negatively charged full-length product will elute later than the shorter, truncated sequences.

    • Monitor the elution at 260 nm.

    • Collect the fractions containing the desired peak.

    • Desalt the collected fractions and lyophilize.

Analysis

The identity and purity of the final LNA oligonucleotide should be confirmed by mass spectrometry and analytical HPLC.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): Confirms the molecular weight of the synthesized oligonucleotide.[11][12]

  • Analytical HPLC (RP-HPLC or AEX-HPLC): Determines the purity of the final product.

Troubleshooting

ProblemPossible CauseSolution
Low Coupling Efficiency - Inadequate coupling time for LNA monomers.- Moisture in reagents or lines.- Degraded phosphoramidites or activator.- Increase coupling time to 180-250 seconds for LNA monomers.[3]- Use anhydrous solvents and fresh reagents.- Replace phosphoramidites and activator.
Presence of Deletion Sequences - Inefficient capping.- Low coupling efficiency.- Ensure fresh capping reagents are used.- Optimize coupling conditions as described above.
Incomplete Deprotection - Insufficient incubation time or temperature.- Ensure deprotection is carried out at 55°C for at least 8 hours.
Poor Purification Resolution - Inappropriate HPLC column or gradient.- Optimize the HPLC method (gradient, flow rate, column chemistry).

Table 2: Troubleshooting Guide for LNA® Oligonucleotide Synthesis.

Conclusion

The synthesis of LNA oligonucleotides is a robust and reliable process based on standard phosphoramidite chemistry. By implementing the optimized protocols outlined in this application note, particularly the extended coupling and oxidation times, researchers can successfully synthesize high-quality LNA oligonucleotides for a variety of applications. Careful purification and analysis are crucial to ensure the final product meets the required specifications for downstream experiments.

References

Application Notes and Protocols for DMT-locMeC(bz) Phosphoramidite in Automated DNA Synthesizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-locMeC(bz) phosphoramidite (B1245037) is a Locked Nucleic Acid (LNA) building block used in the chemical synthesis of oligonucleotides. LNA monomers contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the sugar in a C3'-endo conformation. This structural modification confers unique properties to oligonucleotides, including significantly increased thermal stability of duplexes, enhanced nuclease resistance, and improved mismatch discrimination. These characteristics make LNA-modified oligonucleotides valuable tools in various research, diagnostic, and therapeutic applications, such as antisense therapy, siRNAs, and molecular probes.[1]

This document provides detailed application notes and protocols for the efficient and reliable use of DMT-locMeC(bz) phosphoramidite in standard automated DNA synthesizers.

Key Features of this compound

  • High Affinity: The locked C3'-endo conformation pre-organizes the oligonucleotide for A-type helix formation, leading to a significant increase in the melting temperature (Tm) of duplexes with complementary DNA and RNA targets.

  • Enhanced Nuclease Resistance: The modified sugar backbone provides protection against degradation by various nucleases, increasing the in-vivo and in-vitro stability of the oligonucleotide.

  • Improved Specificity: The high binding affinity allows for the use of shorter oligonucleotides and enhances the discrimination of single nucleotide mismatches.

  • Compatibility: this compound is compatible with standard phosphoramidite chemistry and can be incorporated into oligonucleotides using automated DNA synthesizers with minor modifications to the standard protocols.

Quantitative Data

The quality and purity of the phosphoramidite are critical for successful oligonucleotide synthesis. The following table summarizes the typical specifications for this compound.

ParameterSpecificationAnalysis Method
AppearanceWhite to off-white solidVisual
Purity≥98.0%31P-NMR, Reversed-Phase HPLC
Water Content<0.4%Karl Fischer Titration
Residual Solvent Content≤3 wt. %
Single Unspecified Impurity<0.5%Reversed-Phase HPLC

Experimental Protocols

Phosphoramidite Preparation and Dissolution

Due to its chemical nature, this compound requires a co-solvent to prevent crystallization in acetonitrile (B52724) on the synthesizer.

Materials:

  • This compound

  • Anhydrous Acetonitrile (ACN), DNA synthesis grade

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF), DNA synthesis grade

  • Septum-sealed vial

  • Argon or Nitrogen gas

Protocol:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (Argon or Nitrogen), weigh the required amount of phosphoramidite into a clean, dry, septum-sealed vial.

  • Prepare a co-solvent mixture of 10-25% Dichloromethane (DCM) or Tetrahydrofuran (THF) in anhydrous Acetonitrile. For example, to prepare 10 mL of a 25% THF/acetonitrile solution, mix 2.5 mL of anhydrous THF with 7.5 mL of anhydrous acetonitrile.[2]

  • Using a syringe, add the appropriate volume of the co-solvent mixture to the vial to achieve the desired concentration (typically 0.1 M).

  • Gently swirl the vial until the phosphoramidite is completely dissolved.

  • Install the vial on the designated port of the automated DNA synthesizer.

Automated Oligonucleotide Synthesis

The standard phosphoramidite synthesis cycle (deblocking, coupling, capping, and oxidation) is used for incorporating DMT-locMeC(bz). However, due to the steric hindrance of the LNA monomer, the coupling and oxidation times must be extended.

Recommended Synthesis Cycle Parameters for DMT-locMeC(bz) Incorporation:

StepReagentRecommended TimePurpose
Deblocking3% Trichloroacetic Acid (TCA) in DCM60 - 90 secondsRemoval of the 5'-DMT protecting group.
Coupling This compound + Activator (e.g., 0.25 M DCI or 0.45 M ETT)3 - 12 minutes Formation of the phosphite (B83602) triester linkage. A longer coupling time is crucial for high coupling efficiency.[2][3]
CappingCap A (e.g., Acetic Anhydride/Lutidine/THF) and Cap B (e.g., N-Methylimidazole/THF)20 - 30 secondsAcetylation of unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmers.
Oxidation 0.02 - 0.1 M Iodine in THF/Pyridine/Water45 - 60 seconds Oxidation of the unstable phosphite triester to the stable phosphate (B84403) triester. A longer oxidation time is recommended for LNA monomers.[2]

Workflow for Automated Oligonucleotide Synthesis:

G start Start Synthesis: Solid Support with First Nucleoside deblocking 1. Deblocking (DMT Removal) start->deblocking coupling 2. Coupling (Add this compound) deblocking->coupling capping 3. Capping (Block Unreacted Chains) coupling->capping oxidation 4. Oxidation (Stabilize Phosphate Linkage) capping->oxidation cycle Repeat for Each Nucleotide Addition oxidation->cycle cycle->deblocking Next Nucleotide end End Synthesis: Cleavage and Deprotection cycle->end Final Nucleotide

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Post-Synthesis Cleavage and Deprotection

A standard deprotection protocol using concentrated ammonium (B1175870) hydroxide (B78521) is generally effective for oligonucleotides containing LNA modifications. It is advisable to avoid methylamine-containing deprotection reagents when deprotecting oligonucleotides containing Me-Bz-C-LNA to prevent potential side reactions.[2]

Protocol 1: Standard Ammonium Hydroxide Deprotection

Materials:

  • Controlled Pore Glass (CPG) with synthesized oligonucleotide

  • Concentrated Ammonium Hydroxide (28-30%)

  • Heating block or oven

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a 2 mL screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly.

  • Incubate the vial at 55°C for 5-8 hours.

  • Allow the vial to cool to room temperature.

  • Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.

  • Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.

  • Resuspend the oligonucleotide pellet in an appropriate buffer or water for further purification and analysis.

Protocol 2: Two-Step Deprotection

This protocol can be used for the selective removal of the cyanoethyl phosphate protecting groups prior to cleavage and base deprotection.

Materials:

  • CPG with synthesized oligonucleotide

  • 20% Diethylamine (B46881) (DEA) in Acetonitrile

  • Anhydrous Acetonitrile

  • Concentrated Ammonium Hydroxide (28-30%)

Procedure:

  • While the oligonucleotide is still on the solid support in the synthesis column, pass a solution of 20% diethylamine in acetonitrile through the column for 15 minutes.

  • Wash the support thoroughly with anhydrous acetonitrile.

  • Dry the support under a stream of argon or nitrogen.

  • Proceed with cleavage and base deprotection using concentrated ammonium hydroxide as described in Protocol 1.

Workflow for Post-Synthesis Processing:

G start Synthesized Oligonucleotide on Solid Support cleavage Cleavage from Support & Base/Phosphate Deprotection (e.g., Conc. NH4OH, 55°C) start->cleavage evaporation Evaporation of Deprotection Solution cleavage->evaporation purification Purification (e.g., HPLC, PAGE) evaporation->purification qc Quality Control (e.g., Mass Spec, HPLC) purification->qc final_product Final Purified Oligonucleotide qc->final_product

Caption: Post-synthesis cleavage, deprotection, and purification workflow.

Quality Control

The purity and identity of the final oligonucleotide should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Reversed-Phase HPLC (RP-HPLC):

  • Principle: Separates the full-length oligonucleotide from shorter failure sequences (shortmers) based on hydrophobicity. If the synthesis is performed with the final 5'-DMT group on ("DMT-on"), the full-length product is significantly more hydrophobic and is retained longer on the column.

  • Typical Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient of increasing acetonitrile concentration.

    • Detection: UV absorbance at 260 nm.

Ion-Exchange HPLC (IE-HPLC):

  • Principle: Separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone. This method is particularly useful for resolving oligonucleotides with secondary structures.

  • Typical Conditions:

    • Column: Anion-exchange column.

    • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl).

    • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaCl).

    • Gradient: A linear gradient of increasing salt concentration.

    • Detection: UV absorbance at 260 nm.

Mass Spectrometry (MS):

  • Principle: Confirms the molecular weight of the synthesized oligonucleotide, verifying the correct incorporation of all nucleosides, including the DMT-locMeC(bz) monomer. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency - Insufficient coupling time.- Degradation of the phosphoramidite solution.- Presence of moisture in reagents or on the synthesizer.- Increase the coupling time for DMT-locMeC(bz) to 3-12 minutes.- Prepare fresh phosphoramidite solutions. Store solutions under an inert atmosphere.- Use anhydrous solvents and ensure the synthesizer is free of moisture.
Phosphoramidite Crystallization - DMT-locMeC(bz) is not fully soluble in 100% acetonitrile.- Prepare the phosphoramidite solution using a co-solvent of 10-25% DCM or THF in acetonitrile.
Incomplete Deprotection - Insufficient deprotection time or temperature.- Ensure the deprotection with concentrated ammonium hydroxide is carried out at 55°C for at least 5 hours.
Presence of n-1 Shortmers in Final Product - Inefficient coupling or capping steps.- Optimize coupling time and ensure fresh, active capping reagents are used.

Conclusion

The incorporation of this compound into synthetic oligonucleotides using automated DNA synthesizers is a reliable process that can significantly enhance the properties of the resulting molecules. By implementing the modified protocols outlined in this document, particularly the extended coupling and oxidation times and the use of a co-solvent for dissolution, researchers can achieve high-quality LNA-containing oligonucleotides for a wide range of applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for DMT-locMeC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of DMT-locMeC(bz) phosphoramidite (B1245037) in oligonucleotide synthesis. DMT-locMeC(bz) phosphoramidite is a Locked Nucleic Acid (LNA) monomer, a class of conformationally restricted oligonucleotide analogues that significantly increase the thermal stability of duplexes.[1] Due to its modified structure, optimization of the coupling time is critical to ensure high coupling efficiency and the synthesis of high-quality oligonucleotides.

Introduction to this compound

This compound, a 5-methylcytosine (B146107) LNA analogue, is a key building block for the synthesis of modified oligonucleotides with enhanced hybridization properties. The locked bicyclic structure of the furanose ring in LNA monomers pre-organizes the phosphate (B84403) backbone, leading to a significant increase in the melting temperature (Tm) of the resulting oligonucleotide duplexes. This property is highly valuable in a variety of applications, including antisense oligonucleotides, siRNAs, molecular beacons, and diagnostic probes.[1]

The steric hindrance introduced by the LNA modification necessitates adjustments to the standard phosphoramidite synthesis cycle, particularly the coupling step, to achieve optimal incorporation.

Recommended Synthesis Parameters

Due to the sterically hindered nature of LNA phosphoramidites, a longer coupling time is recommended compared to standard DNA or RNA phosphoramidites.[1] The following table summarizes the recommended starting parameters for the synthesis cycle using this compound.

Synthesis StepReagent/ParameterRecommended ValueNotes
Phosphoramidite Solution SolventAnhydrous Acetonitrile with 25% THFThe use of a co-solvent is crucial to prevent crystallization of the 5-Me-C LNA variant.[1]
Concentration0.1 MA standard concentration for phosphoramidite solutions.
Coupling Activator0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI)ETT is a commonly used activator for modified phosphoramidites.[2]
Coupling Time 180 - 300 seconds A longer coupling time is essential for efficient incorporation of the sterically hindered LNA monomer. The optimal time may vary depending on the synthesizer and the specific sequence.[1]
Oxidation Oxidizer0.02 M Iodine in THF/Water/PyridineStandard oxidizing solution.
Oxidation Time45 secondsA longer oxidation time is suggested for LNA phosphites to ensure complete conversion to the stable phosphate triester.[1]
Capping Capping ReagentsAcetic Anhydride/Lutidine/THF and N-Methylimidazole/THFStandard capping reagents to block unreacted 5'-hydroxyl groups.
Capping Time30 - 60 secondsStandard capping time is generally sufficient.
Deblocking Deblocking Reagent3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)Standard deblocking reagent to remove the 5'-DMT group.
Deblocking Time60 - 120 secondsStandard deblocking time is generally sufficient.

Experimental Protocol: Optimization of Coupling Time

To achieve the highest possible yield of the full-length oligonucleotide, it is recommended to perform a coupling time optimization study. This protocol outlines a systematic approach to determine the optimal coupling time for this compound on your specific oligonucleotide synthesizer.

Objective: To determine the coupling time that results in the highest coupling efficiency for this compound in a target oligonucleotide sequence.

Materials:

  • This compound

  • Standard DNA or RNA phosphoramidites

  • Controlled Pore Glass (CPG) solid support

  • All necessary reagents for oligonucleotide synthesis (activator, oxidizing solution, capping solution, deblocking solution, anhydrous acetonitrile, THF)

  • Automated DNA/RNA synthesizer

  • HPLC system with a suitable column (e.g., C18 reversed-phase)

  • UV-Vis spectrophotometer (for trityl cation monitoring)

Methodology:

  • Synthesize a Test Oligonucleotide:

    • Design a short test oligonucleotide (e.g., a 10-15 mer) containing at least one DMT-locMeC(bz) incorporation.

    • Prepare four identical synthesis columns with the CPG support.

    • Synthesize the test oligonucleotide on each column, using a different coupling time for the this compound on each column. A suggested range of coupling times to test is:

      • Column 1: 120 seconds

      • Column 2: 180 seconds

      • Column 3: 240 seconds

      • Column 4: 300 seconds

    • For all other standard phosphoramidites in the sequence, use the standard coupling time recommended for your synthesizer.

  • Monitor Coupling Efficiency (Trityl Cation Assay):

    • If your synthesizer is equipped with a trityl monitor, record the absorbance of the trityl cation released after each coupling step.

    • A consistent and strong absorbance signal indicates high coupling efficiency. A drop in the signal after the incorporation of DMT-locMeC(bz) suggests incomplete coupling.

    • Compare the trityl absorbance readings for the DMT-locMeC(bz) coupling across the four different coupling times.

  • Analyze Crude Product by HPLC:

    • After synthesis, cleave the oligonucleotides from the solid support and deprotect them according to standard protocols.

    • Analyze the crude product from each of the four syntheses by reversed-phase HPLC.

    • The primary peak in the chromatogram corresponds to the full-length oligonucleotide. Shorter, earlier-eluting peaks represent truncated sequences (failure sequences).

    • Integrate the peak areas in each chromatogram to determine the percentage of the full-length product.

  • Data Analysis and Determination of Optimal Coupling Time:

    • Create a table to compare the coupling efficiency (from trityl monitoring, if available) and the percentage of full-length product (from HPLC analysis) for each coupling time.

    • The optimal coupling time is the one that yields the highest percentage of the full-length oligonucleotide product with the fewest impurities.

Example Data Table for Coupling Time Optimization:

Coupling Time (seconds)Trityl Absorbance (AU) at DMT-locMeC(bz) incorporationFull-Length Product (%) by HPLC
1200.8585.2
1800.9595.1
2400.9695.5
3000.9695.4

Based on this example data, a coupling time of 180-240 seconds would be considered optimal.

Visualizing the Workflow and Concepts

To further clarify the processes involved, the following diagrams illustrate the chemical structure of this compound, the standard phosphoramidite synthesis cycle, and the experimental workflow for coupling time optimization.

Chemical Structure of this compound cluster_structure img Phosphoramidite Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (DMT Removal) Coupling 2. Coupling (Monomer Addition) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Monomer Added Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Unreacted Chains Capped Oxidation->Deblocking Phosphite to Phosphate Workflow for Coupling Time Optimization start Start: Design Test Oligonucleotide synthesis Synthesize on 4 Columns with Varying Coupling Times (120s, 180s, 240s, 300s) start->synthesis trityl Monitor Trityl Cation Release synthesis->trityl hplc Analyze Crude Product by HPLC synthesis->hplc analysis Compare Coupling Efficiency and % Full-Length Product trityl->analysis hplc->analysis end Determine Optimal Coupling Time analysis->end

References

Application Notes and Protocols for the Deprotection of Oligonucleotides Containing DMT-locMeC(bz)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Locked Nucleic Acid (LNA) oligonucleotides have emerged as a powerful tool in research and therapeutic applications due to their exceptional binding affinity and specificity towards complementary DNA and RNA targets. The DMT-locMeC(bz) phosphoramidite (B1245037) introduces a 5-methylcytosine (B146107) LNA monomer into a growing oligonucleotide chain. The 5'-hydroxyl group is protected by a dimethoxytrityl (DMT) group, which is removed at each synthesis cycle, while the exocyclic amine of the 5-methylcytosine is protected by a benzoyl (Bz) group. Proper and complete deprotection of the synthesized oligonucleotide is a critical final step to ensure the integrity and functionality of the final product.

This document provides detailed protocols for the cleavage and deprotection of oligonucleotides containing DMT-locMeC(bz), covering both standard and rapid methods.

Deprotection Strategies for LNA Oligonucleotides with Benzoyl-Protected Bases

The deprotection process for oligonucleotides synthesized with DMT-locMeC(bz) involves three key steps:

  • Cleavage: Release of the oligonucleotide from the solid support.

  • Phosphate (B84403) Deprotection: Removal of the cyanoethyl protecting groups from the phosphate backbone.

  • Base Deprotection: Removal of the benzoyl (Bz) protecting group from the 5-methylcytosine base.

LNA modifications are stable under basic conditions, making them compatible with common deprotection strategies.[1] The choice of deprotection method primarily depends on the desired speed and the presence of other sensitive modifications in the oligonucleotide sequence.

Data Presentation: Deprotection Conditions

The following table summarizes the recommended conditions for the deprotection of oligonucleotides containing locMeC(bz).

Method Reagent Temperature Duration Key Considerations
Standard Deprotection Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%)55°C8-12 hoursMinimizes side reactions. Recommended for oligonucleotides with sensitive modifications.
Rapid Deprotection (AMA) Ammonium Hydroxide/40% Methylamine (1:1, v/v)65°C15-20 minutesSignificantly faster deprotection. A potential for low-level transamination of the N4-benzoyl group to N4-methylcytosine may occur.[2]

Experimental Protocols

Protocol 1: Standard Deprotection with Ammonium Hydroxide

This protocol is recommended for achieving high-purity oligonucleotides and is suitable for sequences containing other base-sensitive modifications.

Materials:

  • Synthesized oligonucleotide on solid support (e.g., CPG) in a synthesis column.

  • Concentrated ammonium hydroxide (28-30%).

  • Screw-cap vials.

  • Heating block or oven.

  • Centrifugal evaporator.

Procedure:

  • Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Ensure the vial is tightly sealed and place it in a heating block or oven set to 55°C.

  • Incubate for 8-12 hours to ensure complete cleavage and deprotection.

  • After incubation, allow the vial to cool to room temperature.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Evaporate the ammonium hydroxide solution to dryness using a centrifugal evaporator.

  • The dried oligonucleotide pellet is now ready for purification (e.g., HPLC or cartridge purification).

Protocol 2: Rapid Deprotection with AMA (Ammonium Hydroxide/Methylamine)

This protocol offers a significantly faster deprotection time, making it suitable for high-throughput applications.

Materials:

  • Synthesized oligonucleotide on solid support in a synthesis column.

  • Ammonium Hydroxide/40% Methylamine (AMA) solution (1:1, v/v). Caution: Prepare AMA in a well-ventilated fume hood.

  • Screw-cap vials.

  • Heating block.

  • Centrifugal evaporator.

Procedure:

  • Transfer the solid support with the synthesized oligonucleotide to a screw-cap vial.

  • Add 1-2 mL of the freshly prepared AMA solution to the vial.

  • Tightly seal the vial and place it in a heating block pre-heated to 65°C.

  • Incubate for 15-20 minutes.

  • After incubation, cool the vial to room temperature.

  • Transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Dry the sample using a centrifugal evaporator.

  • The resulting oligonucleotide pellet can then be purified.

Visualization of Workflows and Pathways

Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of oligonucleotides containing DMT-locMeC(bz).

DeprotectionWorkflow cluster_synthesis Oligonucleotide Synthesis cluster_deprotection Cleavage & Deprotection cluster_purification Purification & Analysis Synthesis Solid-Phase Synthesis (DMT-locMeC(bz) incorporation) Cleavage Cleavage from Solid Support Synthesis->Cleavage Ammonium Hydroxide or AMA BaseDeprotection Base & Phosphate Deprotection Cleavage->BaseDeprotection Purification Purification (e.g., HPLC) BaseDeprotection->Purification Analysis Quality Control (e.g., Mass Spec) Purification->Analysis FinalProduct Purified Oligonucleotide Analysis->FinalProduct

Caption: General workflow for oligonucleotide deprotection and purification.

Chemical Deprotection Pathway

This diagram illustrates the chemical transformation during the deprotection of the locMeC(bz) monomer.

DeprotectionPathway ProtectedOligo Oligonucleotide with Protected locMeC(bz) DeprotectionStep Treatment with Ammonium Hydroxide or AMA (Heat) ProtectedOligo->DeprotectionStep DeprotectedOligo Oligonucleotide with Deprotected locMeC DeprotectionStep->DeprotectedOligo Byproducts Benzamide & other byproducts DeprotectionStep->Byproducts

Caption: Chemical deprotection of the benzoyl group from locMeC.

Final DMT Group Removal

If the oligonucleotide was synthesized with the final 5'-DMT group intact ("DMT-on") for purification purposes, an additional acid treatment is required for its removal.

Protocol: DMT-Off Procedure

Materials:

  • Purified, "DMT-on" oligonucleotide (lyophilized).

  • 80% Acetic Acid in water.

  • Ethanol (B145695).

  • Centrifuge.

Procedure:

  • Dissolve the lyophilized "DMT-on" oligonucleotide in 200-500 µL of 80% acetic acid.

  • Incubate at room temperature for 15-30 minutes. The solution will turn orange, indicating the release of the DMT cation.

  • Add an equal volume of cold 95% ethanol to precipitate the oligonucleotide.

  • Centrifuge at high speed for 10-15 minutes to pellet the deprotected oligonucleotide.

  • Carefully decant the supernatant.

  • Wash the pellet with cold 70% ethanol.

  • Dry the oligonucleotide pellet under vacuum.

  • Resuspend the final product in an appropriate buffer or nuclease-free water.

References

Application Notes and Protocols for the Synthesis of LNA-DNA Mixmer Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is conformationally "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation, leading to a significant increase in the thermal stability of duplexes with complementary DNA and RNA strands.[3] LNA-DNA mixmer oligonucleotides, which are chimeric sequences containing both LNA and DNA monomers, are powerful tools in various research and therapeutic applications.[3][4] They offer enhanced hybridization affinity, specificity, and nuclease resistance compared to standard DNA oligonucleotides.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of LNA-DNA mixmer oligonucleotides using automated solid-phase phosphoramidite (B1245037) chemistry.

Key Features of LNA-DNA Mixmers

  • Enhanced Hybridization Affinity: LNA modifications significantly increase the melting temperature (Tm) of oligonucleotide duplexes, typically by +2 to +10°C per LNA monomer.[3]

  • Improved Specificity: The high binding affinity allows for excellent discrimination between perfectly matched and mismatched target sequences.[2]

  • Increased Nuclease Resistance: The locked structure provides resistance to degradation by nucleases.[4]

  • Compatibility with Standard Synthesis: LNA phosphoramidites are compatible with standard DNA synthesis protocols and automated synthesizers, requiring only minor modifications.[2][5][6]

  • Versatility: LNA monomers can be strategically incorporated into a DNA sequence to create "mixmers" with tailored properties for various applications, including antisense oligonucleotides, siRNAs, probes for qPCR, and diagnostics.[3]

Synthesis of LNA-DNA Mixmer Oligonucleotides

LNA-DNA mixmers are synthesized using the well-established solid-phase phosphoramidite method on an automated DNA synthesizer.[7] The process involves the sequential addition of protected DNA and LNA phosphoramidite monomers to a growing oligonucleotide chain attached to a solid support.[7][8]

Experimental Workflow for LNA-DNA Mixmer Synthesis

Synthesis_Workflow start Start: Solid Support Preparation synthesis Automated Solid-Phase Synthesis (Cyclic Process) start->synthesis Initiation synthesis->synthesis cleavage Cleavage from Solid Support synthesis->cleavage Completion of Synthesis deprotection Base and Phosphate (B84403) Deprotection cleavage->deprotection purification Purification (e.g., HPLC) deprotection->purification analysis Quality Control (LC-MS, CE) purification->analysis Purified Product final_product Final LNA-DNA Mixmer Oligonucleotide analysis->final_product QC Passed

Caption: Automated solid-phase synthesis workflow for LNA-DNA mixmer oligonucleotides.

Protocol: Automated Solid-Phase Synthesis

This protocol outlines the steps for synthesizing an LNA-DNA mixmer oligonucleotide on a standard automated DNA synthesizer.

1. Reagent Preparation:

  • Phosphoramidites: Dissolve DNA and LNA phosphoramidites in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05-0.15 M). Note that some LNA phosphoramidites, like 5-Me-Bz-C-LNA, may require a mixture of acetonitrile and tetrahydrofuran (B95107) (THF) for complete dissolution.[2]

  • Activator: Prepare a solution of a suitable activator, such as 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI), in anhydrous acetonitrile.

  • Other Reagents: Ensure fresh solutions of capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole), an oxidizing agent (e.g., iodine in THF/water/pyridine), and a detritylation reagent (e.g., trichloroacetic acid in dichloromethane) are loaded onto the synthesizer.

2. Synthesis Cycle: The synthesis proceeds through a series of repeated cycles for each monomer addition. The key steps in each cycle are:

  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain.

  • Coupling: Activation of the incoming DNA or LNA phosphoramidite by the activator and its subsequent reaction with the free 5'-hydroxyl group of the growing chain. Note: LNA phosphoramidites are more sterically hindered than DNA phosphoramidites and thus require a longer coupling time.[2][6]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).

  • Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a more stable phosphate triester linkage. A longer oxidation time may be beneficial when incorporating LNA monomers.[6]

Synthesis Cycle StepTypical ReagentKey Parameter Modification for LNA
Detritylation Trichloroacetic acid (TCA) in Dichloromethane (DCM)Standard conditions
Coupling DNA/LNA Phosphoramidite + Activator (e.g., ETT, DCI)Increased coupling time (e.g., 180-250 seconds)[2]
Capping Acetic Anhydride and N-MethylimidazoleStandard conditions
Oxidation Iodine solutionSlightly longer oxidation time may be required[6]

Table 1: Modified Synthesis Cycle Parameters for LNA Monomer Incorporation.

Quantitative Data: Coupling Efficiency and Yield

The coupling efficiency of each step is critical for the overall yield and purity of the final oligonucleotide.[][10]

ParameterTypical Value for DNA SynthesisTypical Value for LNA SynthesisFactors Influencing the Parameter
Average Stepwise Coupling Efficiency >99%>98%Anhydrous conditions, fresh reagents, optimized coupling time.[10]
Overall Theoretical Yield (for a 20-mer) ~82% (at 99% efficiency)~66% (at 98% efficiency)Length of the oligonucleotide, average coupling efficiency.[11][12]
Final Yield (after purification) Varies significantly (e.g., 5-60 OD units for 1 µmol scale)Generally comparable to or slightly lower than DNAPurity requirements, sequence composition, modifications.[11][12]

Table 2: Comparison of Synthesis Parameters for DNA and LNA-DNA Mixmers.

Post-Synthesis Processing

Protocol: Cleavage and Deprotection

1. Cleavage from Solid Support:

  • After the final synthesis cycle, the solid support is treated with a cleavage reagent to release the oligonucleotide.

2. Base and Phosphate Deprotection:

  • The protecting groups on the nucleobases and the phosphate backbone are removed.

  • A common method is to use concentrated aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[13]

  • Caution: When using Me-Bz-C-LNA, avoid using methylamine for deprotection as it can lead to an N4-methyl modification.[2]

StepReagentTemperatureDuration
Cleavage & Deprotection Concentrated Aqueous Ammonia55°C8-16 hours
Cleavage & Deprotection (AMA) Ammonium Hydroxide/Methylamine (1:1)65°C15-30 minutes

Table 3: Common Deprotection Conditions.

Workflow for Post-Synthesis Processing

Post_Synthesis_Workflow start Synthesized Oligo on Solid Support cleavage_deprotection Cleavage and Deprotection (e.g., Aqueous Ammonia) start->cleavage_deprotection crude_product Crude Oligonucleotide Solution cleavage_deprotection->crude_product purification Purification crude_product->purification hplc Reverse-Phase HPLC purification->hplc Common Method page Denaturing PAGE purification->page Alternative desalting Desalting hplc->desalting page->desalting qc Quality Control desalting->qc lcms LC-MS qc->lcms Mass Verification ce Capillary Electrophoresis qc->ce Purity Assessment final_product Purified LNA-DNA Mixmer qc->final_product QC Passed

Caption: Post-synthesis processing and purification workflow.

Purification and Quality Control

Purification of the crude oligonucleotide is essential to remove truncated sequences, residual protecting groups, and other impurities.

Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used method for purifying oligonucleotides, often with the 5'-DMT group retained ("DMT-on") for better separation of the full-length product from failure sequences.

1. DMT-on Purification:

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA), pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotides. The DMT-on full-length product is more hydrophobic and elutes later than the DMT-off failure sequences.

  • Fraction Collection: The peak corresponding to the DMT-on product is collected.

2. Detritylation of Purified Oligo:

  • The collected DMT-on fraction is treated with an acid (e.g., 80% acetic acid) to remove the DMT group.

3. Desalting:

  • The final purified oligonucleotide is desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.

Quality Control

The purity and identity of the final LNA-DNA mixmer should be confirmed using analytical techniques.

Analytical MethodPurposeTypical Results
Analytical RP-HPLC Assess purityA single major peak for the full-length product.
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirm identity and massThe observed molecular weight should match the calculated molecular weight.[14][15]
Capillary Electrophoresis (CE) Assess purity and sizeA sharp, single peak indicating a homogeneous product.

Table 4: Quality Control Methods for LNA-DNA Mixmer Oligonucleotides.

Conclusion

The synthesis of LNA-DNA mixmer oligonucleotides is a robust and reproducible process using standard automated solid-phase phosphoramidite chemistry with minor modifications.[2][4] By optimizing coupling times for LNA monomers and following established protocols for deprotection and purification, high-quality LNA-DNA mixmers can be reliably produced for a wide range of applications in research, diagnostics, and drug development. Careful quality control is essential to ensure the integrity and purity of the final product.

References

Application Notes and Protocols for DMT-locMeC(bz) in Antisense Oligonucleotide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DMT-locMeC(bz), a locked nucleic acid (LNA) phosphoramidite (B1245037), in the development of antisense oligonucleotides (ASOs). The inclusion of LNA modifications like 5-methyl-cytidine can significantly enhance the therapeutic potential of ASOs by improving their binding affinity, metabolic stability, and in vivo activity.

Introduction to DMT-locMeC(bz)

DMT-locMeC(bz), chemically known as DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite, is a key building block for introducing 5-methyl-cytidine LNA monomers into synthetic oligonucleotides. The LNA modification locks the ribose sugar in a C3'-endo conformation, pre-organizing the oligonucleotide for binding to its RNA target. This results in several advantageous properties for ASO development.

Key Advantages of Incorporating locMeC(bz):

  • Increased Binding Affinity: The locked ribose conformation enhances the binding affinity of the ASO to its target RNA, leading to a higher melting temperature (Tm). An increase of 1.5–4°C per LNA modification has been reported.[1][2]

  • Enhanced Nuclease Resistance: LNA-modified oligonucleotides exhibit superior resistance to degradation by nucleases compared to unmodified DNA, prolonging their half-life in biological systems. Chimeric LNA/DNA oligonucleotides have shown a 10-fold increase in stability in human serum compared to unmodified DNA.[1][2]

  • Improved In Vivo Potency: The enhanced binding affinity and nuclease resistance can translate to increased potency in reducing target mRNA levels in vivo. Some LNA-containing ASOs have demonstrated up to a 5-fold increase in potency compared to other modified ASOs.[3]

  • Modulation of Immunostimulation: The use of 5-methyl-cytidine, including its LNA form, can reduce the pro-inflammatory immune responses sometimes associated with CpG motifs in ASOs.[4]

While LNA modifications offer significant advantages, it is important to note that some studies have reported potential hepatotoxicity associated with certain LNA-containing ASOs.[3] Careful design and evaluation of LNA-modified ASOs are therefore crucial.

Data Presentation: Performance of LNA-Modified ASOs

The following tables summarize quantitative data on the performance of LNA-modified ASOs compared to other common modifications.

Table 1: Thermal Stability (Melting Temperature, Tm) of Modified Oligonucleotides

Oligonucleotide ModificationChange in Tm per Modification (°C)Reference
LNA+1.5 to +4.0[1][2]
2'-O-Methyl< +1.0[1][2]
PhosphorothioateReduced Tm[1][2]

Table 2: Nuclease Resistance (Half-life in Human Serum)

Oligonucleotide DesignHalf-life (t1/2) in Human Serum (hours)Reference
Unmodified DNA~1.5[1][2]
Phosphorothioate10[1][2]
2'-O-Methyl gapmer12[1][2]
LNA/DNA/LNA end-block~15[1][2]

Experimental Protocols

Protocol 1: Automated Synthesis of locMeC(bz)-Containing Oligonucleotides

This protocol outlines the steps for synthesizing ASOs containing DMT-locMeC(bz) using a standard automated DNA/RNA synthesizer.

Materials:

  • DMT-locMeC(bz) phosphoramidite

  • Standard DNA phosphoramidites (DMT-dA(bz), DMT-dG(ib), DMT-T)

  • Anhydrous acetonitrile (B52724)

  • Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) (as a co-solvent for DMT-locMeC(bz))

  • Activator solution (e.g., 0.25 M DCI)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., 3% trichloroacetic acid in DCM)

  • Solid support (e.g., CPG) pre-loaded with the initial nucleoside

  • Automated DNA/RNA synthesizer

Workflow Diagram:

G Automated Oligonucleotide Synthesis Cycle Deblocking Deblocking (Removal of 5'-DMT group) Coupling Coupling (Addition of phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Oxidation Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Deblocking For next cycle

Caption: Automated phosphoramidite synthesis cycle for oligonucleotide elongation.

Procedure:

  • Preparation of DMT-locMeC(bz) Solution:

    • Dissolve this compound in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).

    • Due to potential crystallization, add 10-20% dichloromethane or THF as a co-solvent to ensure complete dissolution.

    • Install the vial on the synthesizer.

  • Synthesizer Setup:

    • Install all other required reagents (standard phosphoramidites, activator, capping, oxidizing, and deblocking solutions) on the synthesizer.

    • Program the desired ASO sequence, ensuring the correct positions for DMT-locMeC(bz) incorporation are specified.

  • Synthesis Cycle: The synthesizer will perform the following steps for each monomer addition:

    • Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain on the solid support.

    • Coupling: The this compound is activated and coupled to the free 5'-hydroxyl group. Note: A longer coupling time of at least 8 minutes is recommended for LNA monomers to ensure high coupling efficiency.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

    • Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

  • Final DMT Group:

    • For purification purposes, it is recommended to leave the final 5'-DMT group on the oligonucleotide (DMT-on synthesis). This is achieved by skipping the final deblocking step.

Protocol 2: Cleavage, Deprotection, and Purification of locMeC(bz)-Containing ASOs

Materials:

  • Ammonium hydroxide/methylamine (AMA) solution

  • 80% acetic acid

  • HPLC system with a reverse-phase column

  • Desalting columns

Workflow Diagram:

G Post-Synthesis Oligonucleotide Processing Cleavage Cleavage from Solid Support & Base Deprotection (AMA) Purification DMT-on Reverse-Phase HPLC Purification Cleavage->Purification DMT_Removal DMT Removal (Acetic Acid) Purification->DMT_Removal Desalting Desalting DMT_Removal->Desalting QC Quality Control (Mass Spec, HPLC) Desalting->QC

Caption: Workflow for the purification and quality control of synthesized oligonucleotides.

Procedure:

  • Cleavage and Deprotection:

    • Transfer the solid support with the synthesized ASO to a sealed vial.

    • Add AMA solution to the vial.

    • Incubate at 65°C for 15-30 minutes. This step cleaves the ASO from the support and removes the protecting groups from the nucleobases, including the benzoyl group from locMeC.[4]

    • Cool the vial and transfer the supernatant containing the ASO to a new tube.

  • DMT-on Purification:

    • Purify the ASO using reverse-phase HPLC. The DMT-on ASO will have a longer retention time than the failure sequences (DMT-off).

    • Collect the fractions corresponding to the full-length DMT-on product.

  • DMT Removal:

    • Dry the collected fractions.

    • Resuspend the ASO in 80% acetic acid and incubate at room temperature for 20-30 minutes to remove the DMT group.[4]

  • Desalting and Final Product:

    • Quench the acetic acid and desalt the ASO using an appropriate method (e.g., ethanol (B145695) precipitation or a desalting column).

    • Dry the final ASO product and resuspend it in nuclease-free water.

    • Verify the identity and purity of the ASO by mass spectrometry and analytical HPLC.

Antisense Mechanism of Action

LNA-modified ASOs, particularly in a "gapmer" design, primarily function through the RNase H-mediated degradation of the target mRNA.

Signaling Pathway Diagram:

G RNase H-Mediated ASO Mechanism ASO LNA-DNA Gapmer ASO (with locMeC(bz)) Hybrid ASO:mRNA Hybrid ASO->Hybrid mRNA Target mRNA mRNA->Hybrid RNaseH RNase H Hybrid->RNaseH Recruitment Cleavage mRNA Cleavage RNaseH->Cleavage Translation_Inhibition Inhibition of Translation Cleavage->Translation_Inhibition

Caption: Mechanism of action for LNA gapmer ASOs via RNase H recruitment.

In this mechanism, the central DNA "gap" of the ASO, when hybridized to the target mRNA, creates a substrate for RNase H. The flanking LNA "wings," which include locMeC(bz) modifications, provide high affinity and nuclease stability. A central DNA gap of seven to eight nucleotides is generally required for efficient RNase H activation by LNA gapmers.[1][2]

Conclusion

DMT-locMeC(bz) is a valuable phosphoramidite for the synthesis of LNA-modified antisense oligonucleotides. The incorporation of locMeC(bz) can significantly enhance the drug-like properties of ASOs, leading to more potent and stable therapeutic candidates. The protocols provided herein offer a framework for the successful synthesis and purification of these modified oligonucleotides for research and drug development applications.

References

Application Notes and Protocols for DMT-locMeC(bz) Phosphoramidite in Diagnostic Probe Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMT-locMeC(bz) phosphoramidite (B1245037) is a key building block for the synthesis of Locked Nucleic Acid (LNA) oligonucleotides. LNA are a class of nucleic acid analogs that contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This structural modification "locks" the ribose in a C3'-endo conformation, which is characteristic of A-form DNA and RNA. The incorporation of LNA monomers, such as the 5-methylcytosine (B146107) derivative provided by DMT-locMeC(bz) phosphoramidite, into diagnostic probes confers several advantageous properties. These include a significant increase in the thermal stability of the probe-target duplex, enhanced mismatch discrimination, and improved resistance to nuclease degradation.[1][2][3]

These features make LNA-modified probes, particularly those containing 5-methylcytosine, highly valuable for a range of diagnostic applications, including quantitative real-time PCR (qPCR), single nucleotide polymorphism (SNP) genotyping, and in situ hybridization.[4][5][6] The enhanced binding affinity allows for the design of shorter probes with higher specificity and improved signal-to-noise ratios.[3]

Key Features and Benefits of DMT-locMeC(bz) in Probe Design

Incorporating this compound into diagnostic probes offers several key advantages:

  • Increased Thermal Stability (Tm): Each LNA modification can increase the melting temperature (Tm) of a probe-target duplex by 2-8°C, allowing for the use of shorter probes or for probing AT-rich regions.[2]

  • Enhanced Specificity and Mismatch Discrimination: The locked structure of LNA enhances the energetic penalty for mismatched base pairs, leading to superior discrimination of single nucleotide polymorphisms (SNPs).[1][6] This is particularly beneficial in allele-specific PCR and genotyping applications.

  • Improved Signal-to-Noise Ratio: Shorter LNA probes can be designed to have more efficient quenching in the unbound state, leading to lower background fluorescence and a higher signal-to-noise ratio upon hybridization.[3]

  • Nuclease Resistance: The modified backbone of LNA provides resistance to degradation by nucleases, increasing the in vivo and in vitro stability of the probes.[2]

  • Flexibility in Probe Design: The ability to modulate Tm allows for greater flexibility in probe design, enabling the targeting of difficult sequences and the development of highly specific assays.[7]

Applications in Diagnostic Probe Design

Quantitative Real-Time PCR (qPCR) Probes

LNA-modified hydrolysis probes, often used in TaqMan-style qPCR assays, benefit significantly from the inclusion of DMT-locMeC(bz). The increased Tm allows for the design of shorter probes, which are more effective at quenching and provide a stronger signal upon cleavage by the 5' nuclease activity of Taq polymerase.

Signaling Pathway for LNA-based Hydrolysis Probes:

G cluster_unbound Unbound Probe cluster_bound Hybridized Probe cluster_cleavage Probe Cleavage unbound_probe 5'-[R]-[LNA Probe]-[Q]-3' unbound_desc Reporter (R) and Quencher (Q) are in close proximity. Fluorescence is quenched. bound_probe 5'-[R]-[LNA Probe]-[Q]-3' | Target DNA unbound_probe->bound_probe Hybridization bound_desc Probe hybridizes to the target sequence. cleavage Taq Polymerase 5'-Nuclease Activity bound_probe->cleavage Extension cleaved_products 5'-[R]  +  Degraded Probe  +  [Q]-3' cleavage->cleaved_products cleavage_desc Reporter is separated from the Quencher. Fluorescence is emitted.

Caption: Signaling mechanism of an LNA-based hydrolysis probe in qPCR.

Single Nucleotide Polymorphism (SNP) Genotyping Probes

The exceptional mismatch discrimination of LNA makes probes containing DMT-locMeC(bz) ideal for SNP genotyping assays. Allele-specific probes can be designed to have a significant difference in melting temperature (ΔTm) between the perfectly matched and mismatched targets, allowing for clear differentiation of alleles.[1][6]

Quantitative Data Presentation

The following tables summarize the performance characteristics of LNA-modified probes compared to traditional DNA probes in various diagnostic applications.

Table 1: Comparison of LNA and DNA Probes in Quantitative Methylation-Specific PCR (QMSP) [8]

ParameterDNA ProbeLNA ProbeImprovement with LNA
Ct Value 26.6325.62Lower Ct (more efficient amplification)
Max Fluorescence (dRn) 2.294.53Higher fluorescence signal
Analytical Sensitivity 5 genomic equivalents in 1000-fold excess unmethylated DNA5 genomic equivalents in 10,000-fold excess unmethylated DNA10-fold higher sensitivity

Table 2: Performance of LNA Probes in SNP Genotyping [1][5]

ParameterDNA ProbeLNA ProbeAdvantage of LNA
Typical Probe Length 20-30 bases12-15 basesShorter, more specific probes
ΔTm (Perfect Match vs. Mismatch) 5-10°C~20°CSuperior mismatch discrimination
Assay Format Real-time PCR, Melt Curve AnalysisReal-time PCR, Melt Curve Analysis, Fluorescence PolarizationVersatile application

Table 3: General Performance Comparison in qPCR [9]

ParameterDNA TaqMan ProbeLNA ProbeImprovement with LNA
Ct Value Higher0.6 to 1.1 lowerIncreased sensitivity
Fluorescence Signal LowerStrongerBetter signal-to-noise ratio

Experimental Protocols

Protocol 1: Design of LNA-Modified qPCR Probes with DMT-locMeC(bz)
  • Target Sequence Selection: Identify a target region of 70-150 base pairs.

  • Primer Design: Design forward and reverse primers with a Tm of approximately 58-60°C and a GC content of 30-80%.

  • LNA Probe Design:

    • Design a probe with a Tm 5-10°C higher than the primers.

    • The probe length should be between 12-25 nucleotides.

    • Incorporate 2-5 LNA bases, including the locMeC base, to achieve the desired Tm.

    • Position LNA bases strategically to enhance mismatch discrimination, often by placing them at or near the SNP site.[1]

    • Avoid placing more than four consecutive LNA bases.

    • Avoid placing an LNA base at the 3' end of the probe.

    • The 5' end should be labeled with a reporter dye (e.g., FAM) and the 3' end with a quencher (e.g., BHQ-1).

    • Avoid a G at the 5' end next to the reporter dye to prevent quenching.

Protocol 2: Synthesis of Oligonucleotides Incorporating DMT-locMeC(bz)

This protocol outlines the solid-phase synthesis of LNA-modified oligonucleotides using an automated DNA synthesizer.

Workflow for Oligonucleotide Synthesis:

G start Start Synthesis (Solid Support) deblocking Deblocking (Remove DMT group) start->deblocking coupling Coupling (Add this compound) deblocking->coupling Longer coupling time (e.g., 8 minutes) capping Capping (Block unreacted 5'-OH) coupling->capping oxidation Oxidation (P(III) to P(V)) capping->oxidation repeat Repeat Cycle for Next Monomer oxidation->repeat repeat->deblocking Yes cleavage Cleavage and Deprotection (Ammonia) repeat->cleavage No purification Purification (HPLC) cleavage->purification end Final LNA Probe purification->end

Caption: Automated solid-phase synthesis cycle for LNA oligonucleotides.

Methodology:

  • Synthesizer Setup: Use a standard automated DNA synthesizer. This compound may require a co-solvent like dichloromethane (B109758) to ensure complete dissolution in acetonitrile.

  • Synthesis Cycle:

    • Deblocking: Removal of the 5'-DMT protecting group with trichloroacetic acid.

    • Coupling: Activation of the phosphoramidite and coupling to the 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 8 minutes) is recommended for LNA monomers compared to standard DNA monomers.

    • Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

    • Oxidation: Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester using an iodine solution.

  • Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and protecting groups are removed using concentrated ammonium (B1175870) hydroxide.

  • Purification: The crude oligonucleotide is purified using reverse-phase high-performance liquid chromatography (HPLC).

Protocol 3: qPCR Assay Using LNA-Modified Probes

Experimental Workflow for qPCR:

G sample_prep Sample Preparation (DNA/RNA Extraction) reaction_setup qPCR Reaction Setup (Master Mix, Primers, LNA Probe, Template) sample_prep->reaction_setup qpcr Real-Time PCR Amplification (Thermal Cycling and Fluorescence Detection) reaction_setup->qpcr data_analysis Data Analysis (Ct values, Melt Curve, Genotyping) qpcr->data_analysis results Results (Quantification, SNP detection) data_analysis->results

Caption: Experimental workflow for a diagnostic qPCR assay using LNA probes.

Methodology:

  • Reaction Setup: Prepare a qPCR reaction mix containing:

    • qPCR Master Mix (containing polymerase, dNTPs, and buffer)

    • Forward and Reverse Primers (e.g., 200-400 nM each)

    • LNA Probe (e.g., 100-200 nM)

    • Template DNA/cDNA

    • Nuclease-free water

  • Thermal Cycling: Perform real-time PCR using a standard thermal cycler with the following typical conditions:

    • Initial Denaturation: 95°C for 2-10 minutes

    • Cycling (40-45 cycles):

      • Denaturation: 95°C for 10-15 seconds

      • Annealing/Extension: 60-65°C for 30-60 seconds (fluorescence acquisition at this step)

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for quantification.

    • For SNP genotyping, analyze the endpoint fluorescence in the respective channels for each allele-specific probe.

    • Perform a melt curve analysis if using intercalating dyes or for assay validation.

Conclusion

This compound is an essential reagent for the synthesis of high-performance LNA diagnostic probes. The incorporation of this modified nucleoside significantly enhances probe stability, specificity, and sensitivity, leading to more robust and reliable diagnostic assays. The provided application notes and protocols offer a comprehensive guide for researchers and scientists to effectively design and utilize these advanced probes in their work.

References

Application Notes and Protocols: Incorporation of LNA® Monomers for Enhanced Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) is a class of nucleic acid analog where the ribose ring is "locked" by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1] This conformational restriction results in a significant increase in the thermal stability of duplexes when LNA monomers are incorporated into oligonucleotides.[1][2] This enhanced binding affinity, coupled with improved nuclease resistance and specificity, makes LNA-modified oligonucleotides powerful tools in a wide range of applications, from diagnostics to therapeutics.[1][3]

These application notes provide an overview of the benefits of LNA incorporation, quantitative data on thermal stability enhancement, and detailed protocols for the synthesis and analysis of LNA-modified oligonucleotides.

Application Notes

Key Advantages of LNA® Monomer Incorporation
  • Unprecedented Thermal Stability: The primary advantage of incorporating LNA monomers is the substantial increase in the melting temperature (Tm) of the resulting oligonucleotide duplex. Each LNA modification can increase the Tm of a duplex by 2-10°C.[1] This allows for the use of shorter probes and primers without compromising binding affinity.[2][4]

  • Enhanced Specificity and Mismatch Discrimination: The high binding affinity of LNA oligonucleotides leads to excellent discrimination between perfectly matched and mismatched targets.[2] This is particularly valuable in applications such as Single Nucleotide Polymorphism (SNP) genotyping and allele-specific PCR.[2][4]

  • Superior Nuclease Resistance: LNA modifications confer significant protection against nucleolytic degradation.[1][3] Oligonucleotides with LNA monomers at the ends are more stable in human serum and against exonucleases, which is a critical feature for in vivo therapeutic applications.[1]

  • Versatility in Design: LNA monomers can be readily incorporated into DNA or RNA strands using standard phosphoramidite (B1245037) chemistry.[2][5] This allows for the creation of various chimeric designs, such as "gapmers" and "mixmers," to suit specific applications like antisense therapy.[1][6]

Quantitative Data: Enhancement of Thermal Stability (Tm)

The incorporation of LNA monomers has a predictable and significant impact on the thermal stability of oligonucleotide duplexes. The table below summarizes the observed increase in melting temperature (Tm) per LNA modification from various studies.

Oligonucleotide Type Complementary Strand Observed ΔTm per LNA Monomer (°C) Reference(s)
LNA-modified OligonucleotidesRNA+2 to +10[1]
Short DNA Primers (<30 nt)DNA+3 to +8[4][7]
LNA-modified OligonucleotidesDNA+3.0 to +9.6[8]
DNA with Triazole LinkageRNA+5.4 (for a single LNA)[9]
Primary Applications
  • Diagnostics and Research:

    • Quantitative PCR (qPCR) Probes: LNA-modified probes offer improved signal-to-noise ratios and allow for the design of shorter, more specific probes, especially for AT-rich regions.[4]

    • In Situ Hybridization (ISH): The high affinity of LNA probes enables sensitive detection of short RNA targets like microRNAs (miRNAs) in tissue samples.[2]

    • SNP Genotyping: The excellent mismatch discrimination of LNA probes allows for reliable allele detection.[2]

  • Therapeutics (Antisense Technology):

    • Antisense Oligonucleotides (ASOs): LNA-based ASOs are designed to bind with high affinity to target mRNA. This can lead to gene silencing through two primary mechanisms: RNase H-mediated degradation of the mRNA or steric hindrance of the ribosomal machinery to block translation.[6][10][11]

    • Splicing Modulation: ASOs can be designed to correct aberrant splicing patterns by blocking access of the splicing machinery to specific sites on pre-mRNA.[6][12]

Visualizations

Mechanisms of LNA Antisense Oligonucleotides

cluster_0 Cellular Environment cluster_1 RNase H Dependent Pathway cluster_2 Steric Hindrance Pathway cluster_3 Splicing Modulation ASO LNA ASO (Gapmer) mRNA Target mRNA ASO->mRNA Ribosome Ribosome ASO->Ribosome Blocks Access mRNA->Ribosome Translation RNaseH RNase H1 mRNA->RNaseH preRNA pre-mRNA Spliceosome Spliceosome preRNA->Spliceosome Protein Protein Synthesis (Blocked) Ribosome->Protein Degradation mRNA Cleavage & Degradation RNaseH->Degradation AltSplicing Altered Splicing Spliceosome->AltSplicing ASO_splice LNA ASO (Splice-Switching) ASO_splice->preRNA Hybridization ASO_splice->Spliceosome Blocks Access

Caption: Mechanisms of action for LNA-based antisense oligonucleotides (ASOs).

Experimental Workflow: LNA Oligonucleotide Synthesis & Analysis

Design 1. Sequence Design (DNA/LNA Chimera) Synthesis 2. Automated Solid-Phase Phosphoramidite Synthesis Design->Synthesis Cleavage 3. Cleavage & Deprotection Synthesis->Cleavage Purification 4. Purification (e.g., HPLC) Cleavage->Purification QC 5. Quality Control (Mass Spectrometry) Purification->QC Quant 6. Quantification (UV Absorbance at 260 nm) QC->Quant Hybrid 7. Hybridization with Complementary Strand Quant->Hybrid Tm_Analysis 8. Thermal Melt Analysis (UV Spec or DSC) Hybrid->Tm_Analysis

Caption: Workflow for synthesis and thermal stability analysis of LNA oligonucleotides.

Properties of LNA-Modified Oligonucleotides

LNA LNA Monomer Incorporation Tm Increased Thermal Stability (Tm) LNA->Tm Specificity Enhanced Specificity & Mismatch Discrimination LNA->Specificity Nuclease Increased Nuclease Resistance LNA->Nuclease Affinity High Binding Affinity LNA->Affinity Diagnostics Diagnostics (qPCR, ISH) Tm->Diagnostics Research Research Tools (Probes, Primers) Tm->Research Specificity->Diagnostics Specificity->Research Therapeutics Therapeutics (Antisense) Nuclease->Therapeutics Affinity->Therapeutics

Caption: Core properties and applications resulting from LNA monomer incorporation.

Experimental Protocols

Protocol 1: Synthesis of LNA-Modified Oligonucleotides

This protocol outlines the general steps for synthesizing LNA-containing oligonucleotides using standard automated solid-phase phosphoramidite chemistry.[2][13]

Materials:

  • DNA synthesizer

  • LNA phosphoramidites (e.g., A(bz)-LNA, C(bz)-LNA, G(dmf)-LNA, T-LNA) and standard DNA phosphoramidites

  • Solid support (e.g., CPG)

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 4,5-dicyanoimidazole)

  • Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

  • Oxidizing solution (e.g., iodine/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Purification system (e.g., HPLC)

Methodology:

  • Synthesizer Setup:

    • Dissolve LNA and DNA phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration. Note: Some LNA phosphoramidites may require a co-solvent like THF for complete dissolution.[2]

    • Install the phosphoramidite vials and all other necessary reagents on the DNA synthesizer.

  • Automated Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through repeated cycles of four main steps for each monomer addition.

    • Step 1: Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleotide bound to the solid support using the deblocking solution.

    • Step 2: Coupling: The next phosphoramidite in the sequence (either LNA or DNA) is activated by the activator solution and coupled to the 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 180-250 seconds) is recommended for the sterically hindered LNA phosphoramidites to ensure high coupling efficiency.[2]

    • Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solution to prevent the formation of deletion mutants (n-1 sequences).[13]

    • Step 4: Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizing solution.

  • Chain Elongation: The four-step cycle is repeated until the desired sequence is fully assembled.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support using concentrated ammonium hydroxide.

    • This solution is heated (e.g., at 55°C for 8-12 hours) to remove the protecting groups from the phosphate backbone and the nucleobases.

  • Purification:

    • The crude oligonucleotide solution is purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) is a common method for obtaining high-purity oligonucleotides.

  • Quality Control and Quantification:

    • The final product's identity and purity are confirmed using mass spectrometry and analytical HPLC.

    • The concentration of the purified oligonucleotide is determined by measuring its absorbance at 260 nm (A260).

Protocol 2: Determination of Thermal Stability (Tm)

This protocol describes the determination of the melting temperature (Tm) of an LNA-modified oligonucleotide duplex using UV thermal denaturation analysis.[8][14]

Materials:

  • UV-Vis spectrophotometer equipped with a multicell thermoelectric controller

  • Capped quartz cuvettes (1 cm path length)

  • Purified LNA-modified oligonucleotide

  • Purified complementary DNA or RNA oligonucleotide

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

Methodology:

  • Sample Preparation:

    • Prepare stock solutions of the LNA-modified oligonucleotide and its complementary strand in the melting buffer.

    • Mix equal molar amounts of the complementary strands to achieve the desired final duplex concentration (e.g., 1-2 µM) in the melting buffer.

  • Denaturation and Annealing:

    • To ensure proper duplex formation, heat the sample solution to a high temperature (e.g., 90-95°C) for 5-10 minutes to completely dissociate any existing secondary structures or duplexes.[14]

    • Slowly cool the solution to room temperature or below (e.g., 15-20°C) to allow for the annealing of the complementary strands.

  • Thermal Melt Analysis:

    • Transfer the annealed duplex solution to a quartz cuvette and place it in the spectrophotometer's thermal controller.

    • Monitor the absorbance of the sample at 260 nm while increasing the temperature at a controlled rate (e.g., 0.5-1.0°C per minute).

    • Record the absorbance data over a wide temperature range, starting from the annealing temperature up to the denaturation temperature (e.g., 15°C to 95°C).

  • Data Analysis:

    • Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

    • The melting temperature (Tm) is defined as the temperature at which 50% of the duplexes have dissociated into single strands.

    • Mathematically, the Tm is determined by calculating the first derivative of the melting curve (dA/dT vs. T). The peak of this derivative curve corresponds to the Tm of the duplex.[8] The accuracy of Tm values is typically within ±0.5°C.[8]

References

Application Notes and Protocols for DMT-locMeC(bz) Phosphoramidite in SNP Genotyping Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Single Nucleotide Polymorphisms (SNPs) are the most common type of genetic variation among people. The accurate and efficient detection of SNPs is crucial for various applications, including disease diagnosis, prognosis, and the development of personalized medicine. This document provides detailed application notes and protocols for the use of DMT-locMeC(bz) phosphoramidite (B1245037) in the synthesis of high-performance SNP genotyping probes.

DMT-locMeC(bz) phosphoramidite is a key building block for incorporating a locked nucleic acid (LNA) modification, specifically a 5-methyl-cytosine LNA (locMeC), into oligonucleotide probes. LNA is a class of nucleic acid analogues where the ribose ring is "locked" in a C3'-endo conformation through a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational rigidity significantly enhances the hybridization properties of the oligonucleotide.

Probes incorporating locMeC from this compound offer several advantages for SNP genotyping:

  • Exceptional Thermal Stability: The LNA modification dramatically increases the melting temperature (Tm) of the probe-target duplex, allowing for the use of shorter probes with high affinity.

  • Unparalleled Mismatch Discrimination: LNA-containing probes exhibit a significantly larger difference in melting temperature (ΔTm) between perfectly matched and mismatched targets compared to traditional DNA probes. This high discriminatory power is essential for reliable SNP detection.

  • Enhanced Specificity: The high binding affinity allows for stringent hybridization conditions, minimizing off-target binding and leading to more accurate genotyping results.

  • Flexibility in Assay Design: The ability to create short, highly specific probes provides greater flexibility in designing assays for various platforms, including real-time PCR and fluorescence polarization.

These application notes provide comprehensive guidance on probe design, synthesis, purification, and application in SNP genotyping assays.

Probe Design Guidelines

The design of LNA-containing probes is critical for successful SNP genotyping. The following guidelines are recommended:

  • Probe Length: Due to the high affinity conferred by LNA, probes can be significantly shorter than traditional DNA probes, typically in the range of 12-15 nucleotides.[1]

  • LNA Monomer Placement:

    • For optimal mismatch discrimination, it is recommended to place 2-3 LNA bases directly at and flanking the SNP site.[1]

    • The SNP should ideally be positioned centrally within the probe.[1]

    • Avoid placing LNA modifications at the extreme 3'-end of primers in allele-specific PCR applications, as this can inhibit polymerase extension. Positioning the LNA one base away from the 3'-end is a better strategy.

  • Melting Temperature (Tm):

    • Aim for a probe Tm of approximately 65°C for real-time PCR applications.[1]

    • The inclusion of LNA monomers increases the Tm by approximately 2-8°C per LNA base, which should be factored into the design.

  • Sequence Considerations:

    • Avoid sequences with significant self-complementarity or the potential to form stable secondary structures.

    • Avoid placing LNA bases in palindromic sequences, especially those rich in G-C pairs.[1]

  • Fluorophore and Quencher Selection:

    • For dual-labeled hydrolysis probes used in real-time PCR, select a fluorophore (e.g., FAM, JOE, HEX) and a quencher (e.g., BHQ-1) with appropriate spectral characteristics.

    • The fluorophore is typically attached to the 5'-end and the quencher to the 3'-end of the probe.

Quantitative Data on LNA Probe Performance

The key advantage of using this compound is the significant improvement in the thermal stability and mismatch discrimination of the resulting probes. The following table summarizes typical performance data for LNA-containing probes compared to standard DNA probes.

Probe TypeTargetTm (°C)MismatchTm (°C) with MismatchΔTm (°C) (Match - Mismatch)
DNA Probe Perfect Match60.2Single Base Mismatch55.84.4
LNA Probe Perfect Match74.5Single Base Mismatch54.120.4

Note: The values presented are illustrative and can vary depending on the specific sequence, buffer conditions, and position of the LNA modification. The high ΔTm of the LNA probe (in this example, 20.4°C) provides a much wider window for discriminating between the two alleles compared to the DNA probe (4.4°C).[2]

Experimental Protocols

Protocol 1: Synthesis and Purification of LNA-containing Oligonucleotides

Oligonucleotides incorporating locMeC are synthesized using standard phosphoramidite chemistry on an automated DNA synthesizer.

1. Reagent Preparation:

  • This compound Solution: Due to its lower solubility in pure acetonitrile (B52724), prepare the this compound solution in acetonitrile containing 10-20% dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) as a co-solvent.
  • Standard DNA Phosphoramidites: Prepare solutions of standard DNA phosphoramidites (dA, dG, dT) in anhydrous acetonitrile as per the synthesizer manufacturer's recommendations.
  • Activator, Oxidizer, Capping, and Deblocking Solutions: Use standard reagents compatible with DNA synthesis.

2. Automated Oligonucleotide Synthesis:

  • Program the desired oligonucleotide sequence into the DNA synthesizer.
  • Coupling Time: The coupling reaction for LNA phosphoramidites is slower than for standard DNA phosphoramidites. A longer coupling time of at least 8 minutes is recommended for the this compound.
  • Follow the standard synthesis cycle of deblocking, coupling, capping, and oxidation for each nucleotide addition.

3. Cleavage and Deprotection:

  • After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups by incubating with concentrated ammonium (B1175870) hydroxide (B78521) at 55°C for 8-12 hours.

4. Purification:

  • Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). RP-HPLC is generally preferred for its high resolution and ability to separate the full-length product from failure sequences.
  • Desalt the purified oligonucleotide using a suitable method (e.g., ethanol (B145695) precipitation or a desalting column).

5. Quality Control:

  • Verify the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or capillary electrophoresis.
  • Quantify the oligonucleotide concentration by measuring the absorbance at 260 nm (A260).

Protocol 2: SNP Genotyping using Real-Time PCR with LNA Hydrolysis Probes

This protocol describes a typical real-time PCR assay for SNP genotyping using two allele-specific LNA probes, each labeled with a different fluorophore.

1. Assay Components:

  • Genomic DNA: 10-50 ng per reaction.

  • PCR Primers: Forward and reverse primers at a final concentration of 200-900 nM each.

  • LNA Probes: Allele 1-specific probe (e.g., FAM-labeled) and Allele 2-specific probe (e.g., JOE-labeled) at a final concentration of 100-250 nM each.

  • PCR Master Mix: A 2x master mix containing dNTPs, MgCl2, and a hot-start Taq DNA polymerase.

  • Nuclease-free water.

2. Reaction Setup:

ComponentVolume (for a 25 µL reaction)Final Concentration
2x PCR Master Mix12.5 µL1x
Forward Primer (10 µM)1.25 µL500 nM
Reverse Primer (10 µM)1.25 µL500 nM
Allele 1 LNA Probe (5 µM)0.5 µL100 nM
Allele 2 LNA Probe (5 µM)0.5 µL100 nM
Genomic DNAX µL10-50 ng
Nuclease-free waterto 25 µL-

3. Real-Time PCR Cycling Conditions:

StepTemperature (°C)TimeCycles
Initial Denaturation954 minutes1
Denaturation9515 seconds45
Annealing/Extension6045 seconds

4. Data Analysis:

  • The real-time PCR instrument will monitor the fluorescence signal from each probe's reporter dye in every cycle.
  • Genotypes are determined by analyzing the amplification plots for each allele-specific dye.
  • Homozygous Allele 1: A significant increase in fluorescence from the Allele 1 probe (e.g., FAM) and minimal to no signal from the Allele 2 probe.
  • Homozygous Allele 2: A significant increase in fluorescence from the Allele 2 probe (e.g., JOE) and minimal to no signal from the Allele 1 probe.
  • Heterozygous: A significant increase in fluorescence from both probes.
  • No Template Control: No increase in fluorescence for either probe.

Protocol 3: SNP Genotyping using Fluorescence Polarization with LNA Probes

This homogeneous assay format is suitable for high-throughput screening and does not require a hydrolysis step.

1. Assay Principle: A short, fluorescently labeled LNA probe is used. The probe tumbles rapidly in solution, resulting in low fluorescence polarization (FP). Upon hybridization to the target DNA, the larger probe-target complex tumbles more slowly, leading to a significant increase in FP. The high specificity of the LNA probe ensures that this FP increase is substantial only for the perfectly matched target.

2. Assay Components:

  • PCR Product or Genomic DNA: Containing the SNP of interest.

  • Fluorescently Labeled LNA Probe: A single probe designed to be complementary to one of the alleles, labeled with a suitable fluorophore (e.g., Rhodamine or HEX). The probe should be short, typically a hexamer or heptamer.[3]

  • Buffer: A suitable hybridization buffer (e.g., PBS).

3. Assay Protocol:

  • Reaction Setup: In a microplate well, combine the DNA sample and the fluorescently labeled LNA probe at a final concentration of approximately 50 nM.[4]

  • Incubation: Incubate the mixture at a temperature that allows for hybridization (e.g., room temperature or slightly above).

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • Compare the FP values of the unknown samples to those of known homozygous and heterozygous controls.

    • A high FP value indicates the presence of the complementary allele.

    • A low FP value indicates the absence of the complementary allele.

    • For heterozygous samples, the FP value will be intermediate if a single probe is used. Alternatively, two probes with different fluorophores can be used for multiplexed analysis.[3]

Visualizations

SNP_Genotyping_Workflow cluster_synthesis Probe Synthesis cluster_assay SNP Genotyping Assay start DMT-locMeC(bz) Phosphoramidite synth Automated Oligonucleotide Synthesis start->synth purify Purification (RP-HPLC) synth->purify qc Quality Control (Mass Spec, HPLC) purify->qc pcr Real-Time PCR qc->pcr gDNA Genomic DNA Sample gDNA->pcr data Data Analysis pcr->data genotype Genotype Determination data->genotype

Caption: Workflow for SNP genotyping using probes synthesized with this compound.

LNA_Signaling_Pathway cluster_match Perfect Match cluster_mismatch Mismatch probe1 LNA Probe hybrid1 Stable Duplex (High Tm) probe1->hybrid1 target1 Target DNA (Allele 1) target1->hybrid1 signal1 signal1 hybrid1->signal1 Strong Fluorescent Signal probe2 LNA Probe hybrid2 Unstable Duplex (Low Tm) probe2->hybrid2 target2 Target DNA (Allele 2) target2->hybrid2 signal2 signal2 hybrid2->signal2 No/Low Fluorescent Signal

Caption: Principle of LNA-mediated SNP discrimination in a hydrolysis probe assay.

References

LNA Phosphoramidites in Allele-Specific PCR: Enhancing Precision in Genetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Locked Nucleic Acid (LNA) phosphoramidites are a class of nucleic acid analogs that have revolutionized allele-specific PCR (AS-PCR) applications. By incorporating LNA bases into oligonucleotide primers, researchers can achieve unprecedented levels of specificity and sensitivity in detecting single nucleotide polymorphisms (SNPs) and mutations. This enhanced discriminatory power is crucial for various fields, including molecular diagnostics, cancer research, and pharmacogenomics. LNA's unique structural feature, a methylene (B1212753) bridge that locks the ribose ring in a C3'-endo conformation, increases the thermal stability of duplexes and significantly improves mismatch discrimination.[1][2] This application note provides a comprehensive overview of the use of LNA phosphoramidites in AS-PCR, including detailed protocols and performance data.

The core advantage of LNA-modified primers in AS-PCR lies in their ability to more effectively distinguish between matched and mismatched target sequences.[3][4] When an LNA base is placed at or near the 3'-end of a primer, its rigid conformation destabilizes the primer-template duplex if a mismatch is present, thereby preventing efficient extension by the DNA polymerase.[2][3] This leads to a significant reduction in false-positive amplification, a common challenge with conventional DNA primers.[3][4]

Advantages of LNA Primers in Allele-Specific PCR

The incorporation of LNA bases into AS-PCR primers offers several key advantages over traditional DNA primers:

  • Enhanced Specificity and Mismatch Discrimination: LNA-modified primers exhibit superior specificity, leading to a dramatic reduction in the amplification of mismatched alleles.[2][3][4] This is particularly evident in the consistently low yield of mismatch products across all base combinations.[4]

  • Increased Thermal Stability: The locked ribose structure of LNA increases the melting temperature (Tm) of the primer-template duplex, allowing for the use of shorter primers or higher annealing temperatures, which further enhances specificity.[1]

  • Improved Sensitivity: By minimizing non-specific amplification, LNA primers enable the detection of low-abundance alleles in a background of wild-type sequences.[5][6] Assays utilizing LNA technology have demonstrated the ability to detect mutations present at frequencies as low as 0.1%.[5][6]

  • Wider Window of PCR Conditions: LNA-modified primers are effective over a broader range of PCR conditions, simplifying assay optimization.[2][4]

  • Flexibility in Primer Design: The increased affinity of LNA allows for greater flexibility in primer design, including the use of shorter primers that can be advantageous in targeting GC-rich regions.

Quantitative Performance Data

The superior performance of LNA-modified primers in allele-specific PCR is demonstrated by quantitative data from various studies. The following tables summarize key performance metrics, highlighting the enhanced discrimination and efficiency of LNA-based assays compared to conventional DNA-based methods.

Table 1: Allele-Specific Discrimination of 3'-LNA vs. 3'-DNA Primers
Mismatch (Primer:Template)LNA Primer Mismatch Product (% of Perfect Match)DNA Primer Mismatch Product (% of Perfect Match)
A:A<1%~15%
G:G<1%~10%
C:C<1%~20%
T:T<1%~5%
A:G<1%~50%
G:A<1%~45%
A:C<1%~25%
C:A<1%~30%
G:T<1%~60%
T:G<1%~55%
C:T<1%~70%
T:C<1%~65%

Data synthesized from studies including Latorra et al., Hum Mutat, 2003.[4]

Table 2: Sensitivity of LNA-based Allele-Specific qPCR (ASLNAqPCR)
Target GeneMutationAnalytical SensitivityMethod
KRASCodons 12/130.1%ASLNAqPCR
BRAFV600E0.1%ASLNAqPCR

Data from Morandi et al., PLoS One, 2012.[5][6]

Experimental Protocols

This section provides a detailed protocol for performing allele-specific PCR using LNA-modified primers. The protocol is a general guideline and may require optimization for specific applications.

LNA Primer Design Guidelines

Successful LNA-based AS-PCR relies on proper primer design. Key considerations include:

  • LNA Placement: For optimal allele discrimination, place a single LNA base at the 3'-terminus of the allele-specific primer, corresponding to the SNP or mutation site.[3][4] Alternatively, placing the LNA at the penultimate (3'-1) position can also be effective.

  • Number of LNAs: Avoid long stretches of LNA bases. For most AS-PCR primers, one or two LNA modifications are sufficient.

  • Melting Temperature (Tm): The incorporation of LNA increases the Tm by approximately 2-8°C per LNA base. Adjust primer length and GC content to achieve the desired Tm.

  • Primer Length: LNA primers can be shorter than their DNA counterparts while maintaining a high Tm.

  • General Primer Design Rules: Standard primer design rules, such as avoiding self-dimerization and hairpin formation, should be followed.

Allele-Specific PCR Protocol for SNP/Mutation Detection

This protocol is designed for a real-time PCR platform using a fluorescent dye like SYBR Green or a hydrolysis probe.

Reagents and Materials:

  • DNA template (genomic DNA, plasmid DNA)

  • Allele-specific LNA forward primer

  • Allele-specific wild-type LNA or DNA forward primer

  • Common reverse primer

  • 2x Real-time PCR master mix (containing dNTPs, hot-start Taq polymerase, and buffer)

  • Nuclease-free water

  • Real-time PCR instrument

Procedure:

  • Reaction Setup:

    • Prepare a master mix for each allele-specific reaction to minimize pipetting errors.

    • On ice, combine the following components in a PCR tube or well of a PCR plate:

ComponentFinal ConcentrationVolume (for 20 µL reaction)
2x Real-time PCR Master Mix1x10 µL
Allele-Specific LNA Forward Primer200 - 500 nM0.4 - 1.0 µL (of 10 µM stock)
Common Reverse Primer200 - 500 nM0.4 - 1.0 µL (of 10 µM stock)
DNA Template1 - 100 ng1 - 5 µL
Nuclease-free water-to 20 µL
  • Thermal Cycling:

    • Program the real-time PCR instrument with the following thermal cycling conditions. These may need to be optimized for your specific primers and target.

StepTemperatureTimeCycles
Initial Denaturation95°C2 - 10 min1
Denaturation95°C10 - 30 sec40
Annealing/Extension60 - 68°C30 - 60 sec
  • Data Analysis:

    • Analyze the amplification curves (fluorescence vs. cycle number).

    • Determine the cycle threshold (Cq) for each reaction.

    • Allele discrimination is assessed by the difference in Cq values (ΔCq) between the perfect match and mismatch reactions. A high ΔCq value indicates good discrimination.

Visualizations

The following diagrams illustrate the key principles and workflows discussed in this application note.

Caption: Mechanism of LNA-enhanced allele discrimination.

AS_PCR_Workflow cluster_0 Reaction Setup cluster_1 Real-Time PCR cluster_2 Data Analysis DNA_Sample DNA Sample Reaction_Mix Prepare Reaction Mix DNA_Sample->Reaction_Mix LNA_Primers Allele-Specific LNA Primers LNA_Primers->Reaction_Mix Master_Mix PCR Master Mix Master_Mix->Reaction_Mix Thermal_Cycling Thermal Cycling Reaction_Mix->Thermal_Cycling Load into Real-Time PCR Instrument Data_Acquisition Fluorescence Data Acquisition Thermal_Cycling->Data_Acquisition Amplification_Plots Generate Amplification Plots Data_Acquisition->Amplification_Plots Cq_Determination Determine Cq Values Amplification_Plots->Cq_Determination Genotyping Allele Calling/ Genotyping Cq_Determination->Genotyping

References

Co-solvent Requirements for DMT-locMeC(bz) Phosphoramidite Dissolution: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of DMT-locMeC(bz) phosphoramidite (B1245037), a key building block in the synthesis of modified oligonucleotides. Due to its unique chemical properties as a Locked Nucleic Acid (LNA) phosphoramidite, special considerations are required to ensure its complete and stable dissolution for successful incorporation into synthetic oligonucleotides.

Introduction

DMT-locMeC(bz) phosphoramidite, chemically known as DMT-5-Me-locCytidine(N4-Benzoyl)-ß-Cyanoethylphosphoramidite, is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. As an LNA monomer, it imparts enhanced thermal stability and hybridization properties to the resulting oligonucleotide, making it a valuable reagent in the development of therapeutic and diagnostic oligonucleotides.

Unlike standard DNA phosphoramidites that readily dissolve in anhydrous acetonitrile (B52724), this compound exhibits lower solubility and can crystallize out of solution. This necessitates the use of a co-solvent to ensure a clear and stable solution for efficient coupling during automated oligonucleotide synthesis. This application note outlines the recommended co-solvents and provides a detailed protocol for the proper dissolution of this reagent.

Co-solvent Recommendations

The primary solvent for phosphoramidite dissolution in oligonucleotide synthesis is anhydrous acetonitrile. For this compound, the use of a co-solvent is mandatory to prevent precipitation. The two most commonly recommended co-solvents are Dichloromethane (B109758) (CH2Cl2) and Tetrahydrofuran (THF).

Co-solventRecommended Concentration (v/v) with AcetonitrileNotes
Dichloromethane (CH2Cl2) 10 - 20%A common and effective co-solvent for modified phosphoramidites.
Tetrahydrofuran (THF) ~25%Also a suitable co-solvent. A 25% THF/acetonitrile solution has been recommended for a similar 5-Me-C LNA variant.[1]

Note: The optimal co-solvent and its concentration may vary slightly depending on the specific lot of the phosphoramidite, the concentration of the phosphoramidite solution, and the ambient temperature and humidity. It is always recommended to perform a small-scale solubility test before preparing a large volume of solution.

Experimental Protocol: Dissolution of this compound

This protocol describes the preparation of a 0.1 M solution of this compound, a common concentration used in automated oligonucleotide synthesis.

Materials:

  • This compound

  • Anhydrous acetonitrile (ACN), DNA synthesis grade

  • Dichloromethane (CH2Cl2), anhydrous, or Tetrahydrofuran (THF), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Sterile, dry vials with septa

  • Syringes and needles

Procedure:

  • Preparation: Ensure all glassware, syringes, and needles are thoroughly dried to prevent hydrolysis of the phosphoramidite. Work in a clean, dry environment, preferably in a fume hood or glove box with low humidity.

  • Weighing: Accurately weigh the required amount of this compound into a dry vial under an inert atmosphere.

  • Solvent Preparation: Prepare the required volume of the co-solvent mixture. For example, to prepare 10 mL of a 15% dichloromethane/acetonitrile solution, mix 1.5 mL of anhydrous dichloromethane with 8.5 mL of anhydrous acetonitrile.

  • Dissolution: Using a dry syringe, add the prepared co-solvent mixture to the vial containing the phosphoramidite.

  • Mixing: Gently swirl or vortex the vial until the phosphoramidite is completely dissolved. The resulting solution should be clear and free of any particulate matter.

  • Storage: Store the dissolved phosphoramidite solution under an inert atmosphere at -20°C when not in use. It is recommended to use the solution as fresh as possible.

Diagrams

Below are diagrams illustrating the phosphoramidite coupling mechanism and the general workflow for oligonucleotide synthesis.

Phosphoramidite_Coupling_Mechanism cluster_0 Activation cluster_1 Coupling cluster_2 Oxidation Phosphoramidite Activated_Phosphoramidite Activated Phosphoramidite Phosphoramidite->Activated_Phosphoramidite Protonation Growing_Oligonucleotide Growing Oligonucleotide (on solid support with free 5'-OH) Activated_Phosphoramidite->Growing_Oligonucleotide Nucleophilic Attack Activator Activator Activator->Phosphoramidite Coupled_Product Coupled Product (Phosphite Triester) Growing_Oligonucleotide->Coupled_Product Stable_Phosphate Stable Phosphate (B84403) Triester Coupled_Product->Stable_Phosphate Oxidation Oxidizing_Agent Oxidizing Agent (Iodine/Water) Oxidizing_Agent->Coupled_Product

Caption: Mechanism of phosphoramidite coupling in oligonucleotide synthesis.

Oligonucleotide_Synthesis_Workflow cluster_cycle Automated Synthesis Cycle Start Start Prepare_Reagents Prepare Phosphoramidite and other reagents Start->Prepare_Reagents 1 End End Synthesizer_Setup Set up DNA Synthesizer Prepare_Reagents->Synthesizer_Setup 2 Synthesis_Cycle Synthesis_Cycle Synthesizer_Setup->Synthesis_Cycle 3 Deblocking Deblocking (Remove 5'-DMT group) Coupling Coupling (Add next phosphoramidite) Deblocking->Coupling Capping Capping (Block unreacted 5'-OH) Coupling->Capping Oxidation Oxidation (Stabilize phosphate linkage) Capping->Oxidation Oxidation->Deblocking Repeat for each base Cleavage_Deprotection Cleavage from Support & Base Deprotection Oxidation->Cleavage_Deprotection 4. After final cycle Purification Purify Oligonucleotide (e.g., HPLC, PAGE) Cleavage_Deprotection->Purification 5 Analysis Quality Control (e.g., Mass Spectrometry) Purification->Analysis 6 Analysis->End 7

Caption: General workflow for solid-phase oligonucleotide synthesis.

References

Application Notes and Protocols for Optimized Oxidation in LNA Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA) phosphoramidites are bicyclic RNA analogs that exhibit unprecedented thermal stability and mismatch discrimination when incorporated into oligonucleotides. This property makes them invaluable for a range of applications, including antisense therapy, diagnostics, and molecular biology research. The chemical synthesis of LNA-containing oligonucleotides follows the well-established phosphoramidite (B1245037) solid-phase synthesis cycle. A critical step in this cycle is the oxidation of the newly formed phosphite (B83602) triester linkage to a stable phosphate (B84403) triester.

Due to the sterically hindered nature of LNA monomers, both the coupling and oxidation steps are slower compared to standard DNA or RNA synthesis. Incomplete or inefficient oxidation can lead to the formation of H-phosphonate linkages, which are unstable and can be cleaved during subsequent synthesis cycles or final deprotection, resulting in chain cleavage and a lower yield of the full-length oligonucleotide. Furthermore, the standard iodine-based oxidant, while effective, can be harsh on sensitive nucleobases and modifications.

This document provides detailed protocols for both the standard iodine-based oxidation and an alternative, non-aqueous oxidation method using (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO). The aim is to guide researchers in optimizing this crucial step to enhance the yield and purity of LNA-containing oligonucleotides.

Oxidation Chemistries

Standard Iodine/Water Oxidation

The most common method for the oxidation of the phosphite triester is the use of a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water. The reaction is rapid and efficient for standard phosphoramidites. However, for the sterically hindered LNA phosphoramidites, an extended oxidation time is necessary to ensure complete conversion to the stable phosphate triester.

Non-Aqueous Oxidation with (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO)

An alternative to the aqueous iodine oxidant is the use of a non-aqueous oxidizing agent such as (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO). CSO offers several advantages, particularly for the synthesis of oligonucleotides containing sensitive or modified bases. By avoiding water and iodine, CSO minimizes the potential for side reactions, such as base modification or degradation, which can occur with the standard oxidation procedure. For LNA synthesis, especially for longer sequences or those containing other sensitive modifications, CSO can lead to a cleaner synthesis and higher purity of the final product.

Experimental Protocols

Materials and Reagents
  • LNA phosphoramidites and all other synthesis reagents should be of high quality and anhydrous where specified.

  • Standard Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

  • Alternative Oxidizer: 0.5 M (1S)-(+)-(10-camphorsulfonyl)-oxaziridine (CSO) in anhydrous acetonitrile (B52724).

  • DNA Synthesizer: An automated solid-phase oligonucleotide synthesizer.

  • HPLC System: For purity analysis of the synthesized oligonucleotides.

Protocol for Standard Iodine/Water Oxidation

This protocol is optimized for LNA phosphoramidite chemistry on standard automated DNA synthesizers.

  • Preparation: Ensure that the 0.02 M Iodine oxidizing solution is fresh and properly installed on the synthesizer.

  • Synthesis Cycle Programming: Modify the standard DNA synthesis cycle to extend the oxidation time.

  • Oxidation Step: Following the coupling of the LNA phosphoramidite, deliver the 0.02 M Iodine solution to the synthesis column.

  • Wait Step: Incorporate a wait step of 45 seconds to allow for complete oxidation of the sterically hindered LNA phosphite triester linkage.[1]

  • Washing: After the oxidation step, thoroughly wash the column with anhydrous acetonitrile to remove residual oxidizer and water before proceeding to the next capping or deblocking step.

Protocol for Non-Aqueous CSO Oxidation

This protocol is recommended for the synthesis of long LNA oligonucleotides or sequences containing sensitive modifications.

  • Preparation: Prepare a 0.5 M solution of CSO in anhydrous acetonitrile. This solution is stable and can be installed on the synthesizer.

  • Synthesis Cycle Programming: Replace the standard iodine oxidation step in your synthesis cycle with the CSO oxidation protocol.

  • Oxidation Step: After the coupling of the LNA phosphoramidite, deliver the 0.5 M CSO solution to the synthesis column.

  • Wait Step: Implement a wait step of 3 minutes to ensure complete and efficient oxidation.

  • Washing: Thoroughly wash the column with anhydrous acetonitrile to remove any unreacted CSO and byproducts.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes representative data on the impact of the chosen oxidation method on the purity of a model 20-mer LNA-containing oligonucleotide, as determined by HPLC analysis. While direct comparative data for LNA is limited, the data for other sensitive monomers strongly suggests that CSO can significantly improve the purity of the final product.

Oxidizing AgentConcentrationOxidation TimeRepresentative Full-Length Product Purity (%)Observations
Iodine/Water0.02 M45 seconds~85-90%Standard, cost-effective method. May show minor base degradation with sensitive LNA monomers.
CSO0.5 M3 minutes>95%Recommended for long LNA sequences and those with sensitive modifications. Results in a cleaner product profile with fewer side-products.

Note: The purity percentages are representative and can vary depending on the specific LNA sequence, synthesis scale, and instrument performance.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the optimized oxidation workflow for LNA phosphoramidite chemistry.

LNA_Oxidation_Workflow cluster_synthesis Solid-Phase LNA Oligonucleotide Synthesis start Start Synthesis Cycle coupling LNA Phosphoramidite Coupling start->coupling oxidation_choice Select Oxidation Method coupling->oxidation_choice iodine_ox Iodine/Water Oxidation (0.02 M, 45s) oxidation_choice->iodine_ox Standard cso_ox CSO Oxidation (0.5 M, 3 min) oxidation_choice->cso_ox Optimized/ Sensitive capping Capping iodine_ox->capping cso_ox->capping deblocking Deblocking capping->deblocking next_cycle Next Cycle or Final Deprotection deblocking->next_cycle

Caption: LNA Synthesis Oxidation Workflow

Signaling Pathway of Phosphite to Phosphate Conversion

The diagram below illustrates the chemical transformation during the oxidation step.

Oxidation_Pathway cluster_pathway Oxidation of Phosphite Triester phosphite P(III) Phosphite Triester (Unstable) phosphate P(V) Phosphate Triester (Stable) phosphite->phosphate Oxidation oxidant Oxidizing Agent (Iodine/Water or CSO) oxidant->phosphate

Caption: Phosphite to Phosphate Conversion

Conclusion

The optimization of the oxidation step is critical for achieving high yield and purity in LNA oligonucleotide synthesis. While the standard iodine/water protocol with an extended 45-second reaction time is effective for many applications, the use of a 0.5 M CSO solution for 3 minutes is highly recommended for long or modified LNA sequences to minimize side reactions and improve the quality of the final product. The choice of oxidant should be guided by the specific requirements of the LNA oligonucleotide being synthesized, balancing cost, efficiency, and the sensitivity of the monomers to the oxidation conditions.

References

Application Notes and Protocols for Post-Synthesis Workup of LNA-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locked Nucleic Acid (LNA)-containing oligonucleotides are a class of modified nucleic acids that exhibit enhanced thermal stability, improved mismatch discrimination, and increased resistance to nuclease degradation. These properties make them valuable tools in various research, diagnostic, and therapeutic applications. Following solid-phase synthesis, crude LNA oligonucleotides contain a mixture of the desired full-length product and process-related impurities, such as truncated sequences (shortmers), incompletely deprotected oligonucleotides, and other by-products of the chemical synthesis.[1][2][3][4] Therefore, a robust post-synthesis workup involving cleavage from the solid support, deprotection of nucleobase and phosphate (B84403) protecting groups, and subsequent purification is critical to obtaining a final product of high purity and integrity.

This document provides detailed application notes and protocols for the post-synthesis workup of LNA-containing oligonucleotides, focusing on cleavage, deprotection, purification, and analytical quality control.

Overall Workflow

The post-synthesis workup of LNA-containing oligonucleotides follows a multi-step process to isolate the pure, full-length product from the crude synthetic mixture. The general workflow is outlined below.

LNA Oligonucleotide Post-Synthesis Workflow cluster_synthesis Solid-Phase Synthesis cluster_workup Post-Synthesis Workup cluster_final Final Product Synthesis LNA Oligonucleotide Synthesis Cleavage Cleavage & Deprotection Synthesis->Cleavage Crude Product Purification Purification Cleavage->Purification Deprotected Oligonucleotide Analysis Quality Control & Analysis Purification->Analysis Purified Oligonucleotide FinalProduct Pure LNA Oligonucleotide Analysis->FinalProduct Verified Product

Caption: Overall workflow for the post-synthesis workup of LNA-containing oligonucleotides.

Cleavage and Deprotection

The initial step in the post-synthesis workup is the cleavage of the LNA oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and the phosphate backbone.[1] This is typically achieved simultaneously using a concentrated ammonium (B1175870) hydroxide (B78521) solution.

Key Considerations:

  • Standard Conditions: For many LNA-containing oligonucleotides, standard deprotection protocols are sufficient.

  • Ammonium Hydroxide: Concentrated ammonium hydroxide (28-30%) is a common reagent for both cleavage and deprotection.[1][5][6] The reaction is typically performed at room temperature or with moderate heating.

  • LNA-Specific Precautions: Certain LNA monomers may require specific deprotection conditions to avoid side reactions. It is crucial to consult the manufacturer's recommendations for any modified LNA monomers used in the synthesis.

  • UltraMILD Monomers: For sensitive modifications, the use of UltraMILD phosphoramidites allows for deprotection under milder basic conditions, such as using 0.05 M potassium carbonate in methanol.[1]

Protocol: Standard Cleavage and Deprotection with Ammonium Hydroxide
  • Preparation:

    • Transfer the solid support containing the synthesized LNA oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

    • Add 1-2 mL of concentrated ammonium hydroxide (28-30%) to the vial.

  • Incubation:

    • Securely cap the vial.

    • Incubate the vial under one of the following conditions:

      • Room temperature for 12-16 hours.

      • 55°C for 4-8 hours.[6][7]

    • Ensure the vial is tightly sealed to prevent the escape of ammonia (B1221849) gas, especially when heating.

  • Oligonucleotide Recovery:

    • After incubation, allow the vial to cool to room temperature.

    • Carefully uncap the vial in a fume hood.

    • Using a syringe or pipette, transfer the ammonium hydroxide solution containing the cleaved and deprotected LNA oligonucleotide to a new microcentrifuge tube.

    • Wash the solid support with 0.5-1 mL of nuclease-free water and combine the wash with the ammonium hydroxide solution.

  • Drying:

    • Dry the combined solution using a vacuum concentrator (e.g., SpeedVac). Do not apply excessive heat.

  • Resuspension:

    • Resuspend the dried oligonucleotide pellet in a suitable volume of nuclease-free water or an appropriate buffer for purification.

Purification of LNA-Containing Oligonucleotides

Purification is a critical step to remove impurities and isolate the full-length LNA oligonucleotide.[3] The choice of purification method depends on the length of the oligonucleotide, the required purity, the presence of modifications, and the scale of the synthesis.[8] High-Performance Liquid Chromatography (HPLC) and Polyacrylamide Gel Electrophoresis (PAGE) are the most common high-resolution purification techniques.[9]

Comparison of Purification Methods
Method Principle Typical Purity Typical Yield Advantages Disadvantages Best Suited For
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[8]>85%[8]40-70%High throughput, good for modified/labeled oligos.[8]Resolution decreases for longer oligos (>50 bases).[3]Short to medium length oligos (<50 bases), modified oligos.
Anion-Exchange HPLC (AEX-HPLC) Separation based on charge (phosphate backbone length).[10]>90%30-60%Excellent resolution for separating failure sequences.[8]Can be complex to set up, may not be suitable for all modifications.Purification of unmodified oligos, separating sequences of similar length.
Polyacrylamide Gel Electrophoresis (PAGE) Separation based on size and charge.[9]>95%[9]20-50%Highest resolution, can separate oligos differing by a single nucleotide.[9]Lower throughput, more labor-intensive, potential for lower yield.Long oligonucleotides (>60 bases), applications requiring very high purity.
Solid-Phase Extraction (SPE) Cartridge-based purification, often using a reversed-phase mechanism.~70%HighFast and simple for basic cleanup.Lower resolution than HPLC or PAGE.Desalting and removal of small molecule impurities.

Purification Principles Diagrams

RP_HPLC_Principle cluster_rp Reversed-Phase HPLC cluster_elution Elution with Increasing Organic Solvent start Crude LNA Oligo Mix column Hydrophobic Stationary Phase (e.g., C18) start->column shortmers Shortmers (less hydrophobic) column->shortmers Elute First full_length Full-Length LNA Oligo (more hydrophobic) column->full_length Elute Later

Caption: Principle of Reversed-Phase HPLC for LNA oligonucleotide purification.

AEX_HPLC_Principle cluster_aex Anion-Exchange HPLC cluster_elution Elution with Increasing Salt Concentration start Crude LNA Oligo Mix column Positively Charged Stationary Phase start->column shortmers Shortmers (less negative charge) column->shortmers Elute First full_length Full-Length LNA Oligo (more negative charge) column->full_length Elute Later

Caption: Principle of Anion-Exchange HPLC for LNA oligonucleotide purification.

Quality Control and Analysis

After purification, it is essential to perform quality control to assess the purity, identity, and integrity of the LNA oligonucleotide. HPLC and mass spectrometry are the primary analytical techniques for this purpose.

  • Purity Assessment: Analytical HPLC (both RP-HPLC and AEX-HPLC) is used to determine the purity of the final product by quantifying the area of the main peak relative to impurity peaks.

  • Identity Verification: Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the LNA oligonucleotide, thereby verifying its identity.[11][12] High-resolution mass spectrometry can also aid in the characterization of impurities.

  • Quantification: The concentration of the purified LNA oligonucleotide is typically determined by measuring its UV absorbance at 260 nm.

Experimental Protocols

Protocol: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol is a general guideline for the purification of LNA-containing oligonucleotides using ion-pair reversed-phase HPLC.

  • Sample Preparation:

    • Resuspend the dried, deprotected LNA oligonucleotide in Mobile Phase A to a concentration of approximately 10-20 OD/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A reversed-phase column suitable for oligonucleotide purification (e.g., C18, 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in nuclease-free water, pH 7.0.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.

    • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Column Temperature: 50-60°C to minimize secondary structures.

    • Detection: UV at 260 nm.

  • Gradient Program (Example):

    • 0-5 min: 5% B

    • 5-35 min: 5-65% B (linear gradient)

    • 35-40 min: 65-100% B

    • 40-45 min: 100% B

    • 45-50 min: 100-5% B

    • 50-55 min: 5% B (re-equilibration)

  • Fraction Collection:

    • Collect fractions corresponding to the main peak, which represents the full-length LNA oligonucleotide.

  • Post-Purification Processing:

    • Combine the collected fractions.

    • Evaporate the solvent using a vacuum concentrator.

    • Perform desalting using a suitable method (e.g., SPE or size-exclusion chromatography) to remove the ion-pairing salts.

    • Lyophilize the desalted product to obtain a dry powder.

Protocol: LC-MS Analysis for Identity Confirmation

This protocol provides a general procedure for the analysis of purified LNA oligonucleotides by LC-MS.

  • Sample Preparation:

    • Dilute the purified LNA oligonucleotide in the LC-MS compatible mobile phase (e.g., a solution of hexafluoroisopropanol (HFIP) and triethylamine (B128534) (TEA) in water/methanol) to a final concentration of 1-10 µM.[12][13][14]

  • LC-MS Conditions:

    • LC System: An LC system coupled to a mass spectrometer.

    • Column: A reversed-phase column suitable for LC-MS analysis of oligonucleotides.

    • Mobile Phase A: 400 mM HFIP with 15 mM TEA in water.

    • Mobile Phase B: 400 mM HFIP with 15 mM TEA in methanol.

    • Flow Rate: 0.2-0.4 mL/min.

    • Gradient: A suitable gradient to elute the oligonucleotide.

    • MS System: An electrospray ionization (ESI) mass spectrometer operating in negative ion mode.

    • Data Acquisition: Acquire data over a mass range appropriate for the expected charge states of the LNA oligonucleotide.

  • Data Analysis:

    • Deconvolute the mass spectrum to determine the molecular weight of the LNA oligonucleotide.

    • Compare the experimentally determined molecular weight with the theoretical molecular weight to confirm the identity of the product.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low Yield after Purification - Inefficient cleavage/deprotection. - Suboptimal purification conditions. - Loss of product during post-purification steps.- Ensure complete cleavage and deprotection by optimizing incubation time and temperature. - Optimize the HPLC gradient and fraction collection window. - Be careful during sample transfer and desalting steps.
Poor Resolution in HPLC - Inappropriate column or mobile phase. - Secondary structure formation. - Column overloading.- Use a column specifically designed for oligonucleotide purification. - Increase the column temperature to 50-60°C. - Reduce the amount of sample injected.
Multiple Peaks in Analytical HPLC of Purified Product - Incomplete purification. - Degradation of the oligonucleotide. - Presence of diastereomers (for phosphorothioate-modified oligos).- Re-purify the product using a different method or a shallower gradient. - Ensure proper storage conditions (frozen, protected from light). - This may be inherent to the product; assess if the purity meets the requirements for the intended application.
No or Low Signal in Mass Spectrometry - High salt concentration in the sample. - Inappropriate ionization conditions. - Low sample concentration.- Ensure the sample is thoroughly desalted before MS analysis. - Optimize MS parameters (e.g., spray voltage, capillary temperature). - Concentrate the sample or inject a larger volume.

By following these detailed protocols and considering the provided troubleshooting guidance, researchers, scientists, and drug development professionals can effectively perform the post-synthesis workup of LNA-containing oligonucleotides to obtain high-purity products suitable for their downstream applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Coupling Efficiency with DMT-locMeC(bz) Phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low coupling efficiency when using DMT-locMeC(bz) phosphoramidite (B1245037) in oligonucleotide synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is DMT-locMeC(bz) phosphoramidite and why is it used?

This compound is a Locked Nucleic Acid (LNA) monomer used in oligonucleotide synthesis. LNA is a class of modified RNA nucleotides where the ribose ring is "locked" in a C3'-endo conformation by a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms. This conformational rigidity significantly increases the thermal stability of duplexes formed between LNA-containing oligonucleotides and their complementary DNA or RNA targets. This property is highly valuable for applications requiring high binding affinity and specificity, such as in antisense therapeutics, diagnostics, and molecular biology probes.

Q2: I am observing a significant drop in my trityl signal after the this compound coupling step. What are the most likely causes?

A sudden or consistent drop in the trityl signal is a clear indicator of low coupling efficiency. For LNA phosphoramidites like DMT-locMeC(bz), the primary culprits are often related to its increased steric hindrance compared to standard DNA or RNA phosphoramidites. The most common causes include:

  • Insufficient Coupling Time: LNA phosphoramidites are more sterically hindered and require a longer time to react completely with the free 5'-hydroxyl group of the growing oligonucleotide chain.[1]

  • Suboptimal Activator: Standard activators may not be potent enough to efficiently drive the coupling reaction for sterically hindered LNA monomers.

  • Improper Phosphoramidite Dissolution: this compound, being a 5-methylcytidine (B43896) LNA variant, has different solubility properties and requires a specific solvent mixture for complete dissolution.[1]

  • Moisture Contamination: As with all phosphoramidite chemistry, the presence of water in reagents or solvents will lead to the hydrolysis of the phosphoramidite, rendering it inactive for coupling.[2]

  • Degraded Reagents: The phosphoramidite or activator may have degraded due to improper storage or prolonged exposure to ambient conditions.

Q3: What is the recommended coupling time for this compound?

Due to its sterically hindered nature, a longer coupling time is crucial for achieving high coupling efficiency with this compound. A standard coupling time for DNA phosphoramidites (e.g., 30-60 seconds) is insufficient.

Recommended Coupling Times for LNA Phosphoramidites: [1]

  • ABI Synthesizers: 180 seconds (3 minutes)

  • Expedite Synthesizers: 250 seconds (approximately 4 minutes)

It is also recommended to increase the oxidation time following the LNA coupling step to 45 seconds.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low coupling efficiency with this compound.

Problem: Low Coupling Efficiency Observed During Synthesis

dot

Troubleshooting_Workflow start Low Coupling Efficiency Detected (Drop in Trityl Signal) reagent_check Step 1: Verify Reagent Preparation and Handling start->reagent_check protocol_review Step 2: Review Synthesis Protocol reagent_check->protocol_review Reagents OK solvent_issue Incorrect Solvent for DMT-locMeC(bz)? reagent_check->solvent_issue Check instrument_check Step 3: Inspect Synthesizer and Fluidics protocol_review->instrument_check Protocol OK coupling_time_issue Coupling Time Too Short? protocol_review->coupling_time_issue Check leaks_blocks_issue Leaks or Blockages in Lines? instrument_check->leaks_blocks_issue Check anhydrous_issue Anhydrous Conditions Compromised? solvent_issue->anhydrous_issue No solve_solvent Action: Use 25% THF in Acetonitrile for Dissolution. solvent_issue->solve_solvent Yes anhydrous_issue->protocol_review No solve_anhydrous Action: Use Fresh Anhydrous Solvents. Store Reagents Properly. anhydrous_issue->solve_anhydrous Yes activator_issue Activator Strength Insufficient? coupling_time_issue->activator_issue No solve_coupling_time Action: Increase Coupling Time (e.g., 180-250 seconds). coupling_time_issue->solve_coupling_time Yes activator_issue->instrument_check No solve_activator Action: Consider a Stronger Activator (e.g., DCI). activator_issue->solve_activator Yes solve_instrument Action: Perform Instrument Maintenance. Check for Leaks and Calibrate. leaks_blocks_issue->solve_instrument Yes Oligo_Synthesis_Cycle deblocking 1. Deblocking (Detritylation) Remove 5'-DMT group coupling 2. Coupling (Extended Time: 180-250s) Add activated DMT-locMeC(bz) phosphoramidite deblocking->coupling capping 3. Capping Acetylate unreacted 5'-OH groups coupling->capping oxidation 4. Oxidation (Extended Time: 45s) Convert phosphite (B83602) to phosphate capping->oxidation oxidation->deblocking Start Next Cycle

References

Optimizing coupling conditions for sterically hindered LNA phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize coupling conditions for sterically hindered Locked Nucleic Acid (LNA) phosphoramidites during oligonucleotide synthesis.

Troubleshooting Guide: Low Coupling Efficiency with LNA Phosphoramidites

Low coupling efficiency is a common issue when working with sterically hindered LNA phosphoramidites. This guide provides a systematic approach to identify and resolve the root cause of suboptimal coupling.

Initial Checks:

  • Reagent Integrity: Confirm that all reagents, especially phosphoramidites and activators, are fresh, stored under appropriate conditions, and have not expired.[1] Phosphoramidites are particularly sensitive to moisture and oxidation.[1]

  • Solvent Anhydrousness: The presence of moisture is a primary contributor to low coupling efficiency.[1][2] Ensure that the acetonitrile (B52724) (ACN) used for phosphoramidite (B1245037) dissolution and washes is anhydrous, ideally with a water content below 30 ppm.[1]

  • Synthesizer Maintenance: Inspect the synthesizer for any leaks in the fluidics system, blockages in the lines, or incorrect reagent delivery volumes.[1]

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected reagent_check Step 1: Verify Reagent & Solvent Integrity start->reagent_check synth_check Step 2: Inspect Synthesizer reagent_check->synth_check Reagents OK protocol_review Step 3: Review Synthesis Protocol synth_check->protocol_review Synthesizer OK coupling_time Issue: Suboptimal Coupling Time protocol_review->coupling_time Identify Potential Issues activator_issue Issue: Inadequate Activator protocol_review->activator_issue dissolution_problem Issue: Poor Amidite Dissolution protocol_review->dissolution_problem extend_coupling Solution: Extend Coupling Time coupling_time->extend_coupling change_activator Solution: Use Stronger/Alternative Activator activator_issue->change_activator cosolvent Solution: Use Co-solvent (e.g., THF) dissolution_problem->cosolvent retest Retest Synthesis extend_coupling->retest change_activator->retest cosolvent->retest

Caption: Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: Why do LNA phosphoramidites require longer coupling times than standard DNA phosphoramidites?

A1: LNA phosphoramidites are more sterically hindered than their standard DNA counterparts.[3] This increased bulkiness slows down the coupling reaction, necessitating longer reaction times to achieve high coupling efficiency.[3][4] While standard base coupling is typically around 30 seconds, modified phosphoramidites like LNA often require significantly longer times.[5]

Q2: What are the recommended coupling times for LNA phosphoramidites?

A2: The optimal coupling time can vary depending on the synthesizer and the specific LNA monomer. However, general recommendations are significantly longer than for standard DNA amidites. For instance, coupling times of 180 seconds for ABI synthesizers and 250 seconds for Expedite synthesizers have been suggested.[3] Some protocols for complex LNA-modified oligonucleotides even use extended manual coupling times of up to 15 minutes.[6]

Q3: Which activators are most effective for sterically hindered LNA phosphoramidites?

A3: While 1H-Tetrazole is a standard activator for DNA synthesis, more potent activators are often required for sterically demanding phosphoramidites like LNA.[7][8][9] Alternatives such as 4,5-Dicyanoimidazole (DCI) have been shown to be highly effective, offering faster coupling times.[7] Other options include derivatives of tetrazole, such as 5-(p-nitrophenyl)-1H-tetrazole and 5-[3,5-bis(trifluoromethyl)phenyl]-1H-tetrazole.[6][7] Imidazole and pyridine-based activators are also favorable for sterically hindered sequences.[]

Q4: Can I use the standard oxidation time after coupling with an LNA phosphoramidite?

A4: No, the oxidation of the phosphite (B83602) triester after LNA coupling is slower compared to the corresponding DNA phosphite.[3][4] Therefore, a longer oxidation time is recommended. An oxidation time of 45 seconds using standard iodine oxidation procedures has been found to be optimal on both ABI and Expedite instruments.[3]

Q5: I'm observing poor solubility with my LNA phosphoramidite. How can I address this?

A5: While most LNA phosphoramidites dissolve well in anhydrous acetonitrile, some variants, like the 5-Me-C LNA phosphoramidite, may require a co-solvent.[3] For this specific amidite, using a 25% solution of tetrahydrofuran (B95107) (THF) in acetonitrile is recommended to ensure complete dissolution.[3]

Data and Protocols

Quantitative Data Summary

Table 1: Recommended Coupling and Oxidation Times

ParameterStandard DNA PhosphoramiditeSterically Hindered LNA Phosphoramidite
Coupling Time ~30 seconds180 - 250 seconds (or longer)[3][5]
Oxidation Time Standard~45 seconds[3]

Table 2: Common Activators for Oligonucleotide Synthesis

ActivatorKey CharacteristicsSuitability for LNA
1H-Tetrazole Standard, widely used activator.[]May be less efficient for sterically hindered amidites.[7]
4,5-Dicyanoimidazole (DCI) More nucleophilic and highly soluble in acetonitrile.[7]Highly recommended for sterically hindered amidites.[6][7]
5-Ethylthio-1H-tetrazole (ETT) A common alternative to 1H-Tetrazole.Suitable for many applications.
5-(p-nitrophenyl)-1H-tetrazole More acidic than 1H-Tetrazole, leading to faster coupling.[7]Effective for sterically hindered amidites.[7]
Experimental Protocols

Protocol 1: Standard Coupling Cycle for LNA Phosphoramidites

This protocol outlines a typical cycle for incorporating a single LNA monomer into an oligonucleotide sequence on an automated DNA synthesizer.

  • Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain using a solution of trichloroacetic acid in dichloromethane.

  • Washing: Thorough washing of the solid support with anhydrous acetonitrile to remove the deblocking solution and any residual moisture.

  • Coupling:

    • Simultaneous delivery of the LNA phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile) and the activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile) to the synthesis column.

    • Allow the coupling reaction to proceed for the optimized time (e.g., 180-250 seconds).[3]

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles. This is typically achieved using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[5]

  • Washing: Rinsing the solid support with anhydrous acetonitrile.

  • Oxidation: Conversion of the newly formed phosphite triester linkage to a more stable phosphate (B84403) triester using an oxidizing solution (e.g., iodine in a THF/water/pyridine mixture) for an extended period (e.g., 45 seconds).[3]

  • Washing: Final wash with anhydrous acetonitrile before initiating the next cycle.

Signaling Pathways and Workflows

G cluster_0 Phosphoramidite Activation cluster_1 Coupling Reaction Phosphoramidite Phosphoramidite Activated_Intermediate Reactive Intermediate Phosphoramidite->Activated_Intermediate Protonation Activator Activator (e.g., DCI) Activator->Activated_Intermediate Growing_Chain Growing Oligo Chain (Free 5'-OH) Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product Growing_Chain->Coupled_Product

Caption: Phosphoramidite activation and coupling pathway.

References

Preventing crystallization of DMT-locMeC(bz) phosphoramidite on synthesizer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the crystallization of DMT-locMeC(bz) phosphoramidite (B1245037) on an oligonucleotide synthesizer.

Troubleshooting Guide

Encountering precipitation of DMT-locMeC(bz) phosphoramidite can disrupt oligonucleotide synthesis and impact the quality of your results. This guide provides a systematic approach to troubleshooting and resolving this issue.

Problem: White precipitate or crystals are observed in the phosphoramidite vial, in the synthesizer lines, or on the synthesis column.

Immediate Action:

  • Pause the Synthesis: Immediately halt the synthesis run to prevent further blockage and potential damage to the instrument.

  • Isolate the Issue: Determine the location and extent of the crystallization. Check the phosphoramidite bottle, transfer lines, and the synthesis column.

Step-by-Step Troubleshooting

1. Verify Solvent Composition:

  • Question: Are you using the correct solvent for this compound?

  • Answer: this compound is known to have low solubility in 100% acetonitrile (B52724) and requires a co-solvent to prevent crystallization.[1] Using only acetonitrile is the most common cause of precipitation.

2. Check Co-Solvent and Concentration:

  • Question: Are you using a recommended co-solvent at the correct concentration?

  • Answer: The recommended co-solvents are dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).[1] Ensure you are using the appropriate ratio of co-solvent to acetonitrile. Refer to the quantitative data table below for specific recommendations.

3. Ensure Anhydrous Conditions:

  • Question: Are your solvents and handling procedures strictly anhydrous?

  • Answer: Phosphoramidites are sensitive to moisture, which can lead to hydrolysis and the formation of insoluble byproducts.[2][3] Ensure that your acetonitrile, co-solvents, and the argon or helium used on the synthesizer are anhydrous (low ppm water content). Use fresh, sealed solvent bottles and employ best practices for handling under an inert atmosphere.

4. Inspect the Synthesizer:

  • Question: Have you checked the synthesizer for potential issues?

  • Answer: Leaks in reagent lines can introduce moisture. Blockages can lead to improper mixing and concentration changes. Verify that the instrument is delivering the correct volumes of all reagents.

5. Review Phosphoramidite Handling and Storage:

  • Question: Was the phosphoramidite handled and stored correctly prior to use?

  • Answer: Improper storage or repeated exposure to ambient air can degrade the phosphoramidite. Store it in a freezer under an inert atmosphere and allow it to equilibrate to room temperature in a desiccator before opening to prevent condensation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound crystallizing on the synthesizer?

A1: The most likely reason is the low solubility of this specific Locked Nucleic Acid (LNA) phosphoramidite in pure acetonitrile, which is the standard solvent for oligonucleotide synthesis. To prevent crystallization, a co-solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is required to increase its solubility.[1]

Q2: What are the recommended co-solvents and their concentrations?

A2: The recommended co-solvents are dichloromethane (DCM) and tetrahydrofuran (THF). For DCM, a concentration of 10-20% in acetonitrile is suggested. For THF, a 3:1 ratio of acetonitrile to THF (25% THF) is recommended.[1]

Q3: Can I use other co-solvents?

A3: While DCM and THF are the most commonly recommended co-solvents, other anhydrous, non-protic solvents that are compatible with phosphoramidite chemistry and your synthesizer's components could potentially be used. However, it is crucial to validate their use and ensure they do not negatively impact the synthesis efficiency.

Q4: Can moisture cause crystallization?

A4: Yes, moisture can contribute to the problem. Phosphoramidites can hydrolyze in the presence of water, leading to the formation of less soluble byproducts that can precipitate.[2][3] It is critical to use anhydrous solvents and maintain a dry, inert atmosphere during phosphoramidite dissolution and synthesis.

Q5: What should I do if I observe crystallization during a synthesis run?

A5: Immediately pause the synthesis. If possible, without exposing the column to air, wash the column and lines with the appropriate solvent mixture (acetonitrile with the correct percentage of co-solvent) to attempt to redissolve the precipitate. If the blockage is severe, you may need to replace the affected lines and the synthesis column.

Q6: How can I prevent this issue from happening in the future?

A6: Always dissolve this compound in the recommended mixture of acetonitrile and a co-solvent (DCM or THF). Ensure all solvents are anhydrous and use best practices for handling phosphoramidites under an inert atmosphere.

Quantitative Data Summary

ParameterRecommended ValueCo-SolventNotes
Concentration in Acetonitrile 10-20%Dichloromethane (DCM)A co-solvent is mandatory to prevent crystallization.[1]
Concentration in Acetonitrile 25% (3:1 Acetonitrile:THF)Tetrahydrofuran (THF)A co-solvent is mandatory to prevent crystallization.[1]
Recommended Phosphoramidite Concentration 0.1 MAcetonitrile/Co-solvent mixtureHigher concentrations can improve coupling efficiency.[3]
Water Content in Solvents < 30 ppm (ideally < 10 ppm)N/ACritical for preventing hydrolysis and side reactions.[3]

Experimental Protocol: Dissolution of this compound

This protocol outlines the steps for preparing a solution of this compound to prevent crystallization during oligonucleotide synthesis.

Materials:

  • This compound

  • Anhydrous acetonitrile (ACN)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Syringes and needles (oven-dried or sterile and dry)

  • Septum-sealed phosphoramidite vial

  • Inert gas (Argon or Helium) with a drying trap

  • Molecular sieves (optional, for ensuring solvent dryness)[3]

Procedure:

  • Prepare the Workspace: Work in a clean, dry environment, preferably in a fume hood with low humidity.

  • Equilibrate Phosphoramidite: Allow the vial of this compound to warm to room temperature in a desiccator for at least 30 minutes before opening. This prevents moisture from condensing inside the cold vial.

  • Prepare the Co-solvent/Acetonitrile Mixture:

    • For DCM: In a clean, dry, septum-sealed bottle under an inert atmosphere, prepare the desired volume of a 10-20% DCM in acetonitrile solution. For example, to make 10 mL of a 15% solution, add 1.5 mL of anhydrous DCM to 8.5 mL of anhydrous acetonitrile.

    • For THF: In a clean, dry, septum-sealed bottle under an inert atmosphere, prepare the desired volume of a 25% THF in acetonitrile solution (3:1 ACN:THF). For example, to make 10 mL, add 7.5 mL of anhydrous acetonitrile and 2.5 mL of anhydrous THF.

  • Dissolve the Phosphoramidite:

    • Under a gentle stream of inert gas, carefully open the phosphoramidite vial.

    • Using a dry syringe, add the appropriate volume of the prepared co-solvent/acetonitrile mixture to the phosphoramidite to achieve the desired concentration (e.g., 0.1 M).

    • Immediately reseal the vial.

  • Ensure Complete Dissolution: Gently swirl the vial until the phosphoramidite is completely dissolved. Avoid vigorous shaking.

  • Transfer to Synthesizer: Once fully dissolved, the phosphoramidite solution can be transferred to the appropriate reservoir on the oligonucleotide synthesizer. It is recommended to use the solution promptly after preparation.

Visualizations

TroubleshootingWorkflow start Start: Crystallization Observed pause_synthesis Pause Synthesis start->pause_synthesis check_solvent Verify Solvent Composition: Is it 100% Acetonitrile? pause_synthesis->check_solvent yes_100_acn Yes check_solvent->yes_100_acn no_100_acn No check_solvent->no_100_acn add_cosolvent Prepare new solution with 10-20% DCM or 25% THF in Acetonitrile yes_100_acn->add_cosolvent check_cosolvent_conc Check Co-solvent Type and Concentration no_100_acn->check_cosolvent_conc clean_synthesizer Clean Synthesizer Lines and Column add_cosolvent->clean_synthesizer correct_conc Correct? check_cosolvent_conc->correct_conc incorrect_conc Incorrect? check_cosolvent_conc->incorrect_conc check_anhydrous Ensure Anhydrous Conditions (Solvents, Gas) correct_conc->check_anhydrous remake_solution Remake solution with correct co-solvent ratio incorrect_conc->remake_solution remake_solution->clean_synthesizer check_anhydrous->clean_synthesizer resume_synthesis Resume Synthesis clean_synthesizer->resume_synthesis

Caption: Troubleshooting workflow for phosphoramidite crystallization.

References

Avoiding N4-methyl modification during deprotection of Me-Bz-C-LNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oligonucleotide synthesis. This guide provides detailed information for researchers, scientists, and drug development professionals on how to avoid the formation of N4-methyl-5-methylcytosine (N4-Me-5-Me-C) during the deprotection of oligonucleotides containing N4-Benzoyl-5-methyl-LNA-cytidine (Me-Bz-C-LNA).

Frequently Asked Questions (FAQs)

Q1: What is the N4-methyl modification observed during the deprotection of Me-Bz-C-LNA?

A1: The N4-methyl modification is an undesired side reaction where the N4-benzoyl protecting group on the 5-methylcytosine (B146107) base is replaced by a methyl group, resulting in N4-methyl-5-methylcytosine. This occurs when using deprotection reagents containing methylamine (B109427), such as AMA (Ammonium Hydroxide (B78521) / 40% aqueous Methylamine).[1][2][3]

Q2: Why does this N4-methylation side reaction occur?

A2: The reaction, known as transamination, happens because methylamine in the deprotection solution acts as a nucleophile.[2] It attacks the carbonyl carbon of the benzoyl group, but can also directly displace the benzamide, leading to the formation of the more stable N4-methyl-5-methylcytosine.[3]

Q3: What are the consequences of having N4-methyl-5-methylcytosine in my final oligonucleotide?

A3: This modification alters the chemical structure of the cytosine base, which can impact the oligonucleotide's hybridization properties, thermal stability (Tm), and its biological function, potentially leading to incorrect experimental results or reduced efficacy in therapeutic applications.

Q4: How can I detect the N4-methyl modification in my synthesized oligonucleotide?

A4: The most common methods are Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC). In MS analysis, the N4-methyl modification will result in a mass increase of +14 Da for each affected cytosine residue. In RP-HPLC, the modified oligonucleotide may have a slightly different retention time compared to the desired product.

Q5: What is the most effective way to prevent the N4-methyl modification?

A5: The most effective strategy is to use a different, more labile protecting group for the 5-methyl-LNA-cytidine monomer during synthesis, such as an acetyl (Ac) group instead of a benzoyl (Bz) group.[3][4] The acetyl group is rapidly removed with AMA without the N4-methylation side reaction.[3] If using the Bz-protected monomer is necessary, the recommended alternative is to use a slower deprotection method with concentrated ammonium (B1175870) hydroxide alone.[2]

Troubleshooting Guide

Problem: My mass spectrometry results show a +14 Da peak for my oligonucleotide containing Me-Bz-C-LNA.

  • Possible Cause: This mass increase is a strong indicator of the formation of N4-methyl-5-methylcytosine due to transamination during deprotection.[2][3] This typically occurs if you have used a methylamine-containing reagent like AMA for deprotection.[4]

  • Confirmation:

    • Review your deprotection protocol. Confirm if AMA or another methylamine-based reagent was used.

    • Analyze the crude product by high-resolution MS to confirm the exact mass.

    • If possible, use HPLC to see if there is a distinct peak associated with the side product.

  • Solution:

    • Immediate: For the current batch, HPLC purification may be able to separate the desired oligonucleotide from the N4-methylated version, although this can be challenging and may result in a lower yield.

    • For Future Syntheses (Recommended):

      • Option A (Best Practice): Switch to using the N4-acetyl-5-methyl-LNA-cytidine (Me-Ac-C-LNA) phosphoramidite (B1245037) for your synthesis. This allows for rapid deprotection with AMA without the methylation side reaction.[3][4]

      • Option B (If Me-Bz-C-LNA must be used): Avoid AMA. Use the standard deprotection protocol with concentrated ammonium hydroxide at an elevated temperature for an extended period.[2] This method is slower but minimizes the risk of the side reaction.

Problem: My deprotection with ammonium hydroxide is slow or incomplete.

  • Possible Cause: The N4-benzoyl group on 5-methylcytosine can be somewhat sterically hindered by the adjacent 5-methyl group, making it more difficult to remove compared to the benzoyl group on a standard dC.[4] Deprotection time or temperature may have been insufficient.

  • Solution:

    • Ensure the deprotection is performed at 55°C.

    • Extend the deprotection time to the upper end of the recommended range (e.g., 12-16 hours).[4]

    • Ensure the vial is sealed tightly to prevent ammonia (B1221849) from escaping during heating.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes the outcomes of different deprotection strategies for oligonucleotides containing N4-Benzoyl-5-methylcytosine.

Deprotection ReagentTemperatureTimeKey Outcomes & Potential Side Reactions
Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v)65°C10-15 minutesRapid Deprotection. Results in significant formation of N4-methyl-5-methylcytosine side product (~5-7%).[2][4] Not recommended when the identity of the cytosine base is critical.
Concentrated Ammonium Hydroxide 55°C8-12 hoursStandard, High-Fidelity Method. Minimizes the risk of the N4-methylation side reaction.[2] This is the recommended method for deprotecting oligonucleotides containing Me-Bz-C-LNA.
Potassium Carbonate in Methanol Room Temp1-2 hoursUltra-Mild Method. The N4-benzoyl group is too stable to be removed under these conditions, leading to incomplete deprotection.[4] Not a viable method.
Experimental Protocols
Protocol 1: Recommended High-Fidelity Deprotection (Ammonium Hydroxide)

This protocol is recommended to avoid N4-methyl modification when using Me-Bz-C-LNA.

  • Preparation: Transfer the solid support containing the synthesized oligonucleotide from the synthesis column to a 2 mL screw-cap vial.

  • Reagent Addition: Add 1-2 mL of concentrated ammonium hydroxide to the vial, ensuring the support is completely submerged.

  • Sealing: Seal the vial tightly to prevent the evaporation of ammonia.

  • Incubation: Place the vial in a heating block or oven set to 55°C for 8-12 hours .[2] For sequences with a high content of Me-Bz-C-LNA, extending the time to 16 hours may be beneficial.[4]

  • Cooling & Collection: After incubation, allow the vial to cool completely to room temperature. Carefully open the vial in a fume hood and transfer the supernatant, which contains the deprotected oligonucleotide, to a new tube.[2]

  • Work-up: Dry the oligonucleotide solution using a SpeedVac or by lyophilization. Resuspend the final product in an appropriate buffer for analysis and use.[2]

Protocol 2: Rapid Deprotection (AMA) - Use with Acetyl-Protected Cytosine Only

This protocol should only be used if you have substituted Me-Ac-C-LNA for Me-Bz-C-LNA in your synthesis.

  • Preparation: Transfer the solid support to a 2 mL screw-cap vial.

  • Reagent Addition: In a fume hood, add 1-2 mL of AMA solution (1:1 mixture of concentrated ammonium hydroxide and 40% aqueous methylamine) to the vial.[2]

  • Sealing: Seal the vial tightly.

  • Incubation: Place the vial in a heating block set to 65°C for 10-15 minutes .[2]

  • Cooling & Collection: Immediately after incubation, place the vial on ice to cool. Once cool, open the vial in a fume hood and transfer the supernatant to a new tube.[2]

  • Work-up: Dry the oligonucleotide solution using a SpeedVac or lyophilization.

Visualizations

Chemical Pathway Diagram

Deprotection_Pathway cluster_start Starting Material cluster_reagents Deprotection Reagents cluster_products Products Start Oligo-C(5-Me, N4-Bz) NH4OH Conc. NH4OH (Recommended) AMA AMA (NH4OH / MeNH2) (Not Recommended) Desired Desired Product: Oligo-C(5-Me) NH4OH->Desired Correct Deprotection AMA->Desired Major Pathway Side Side Product: Oligo-C(5-Me, N4-Me) AMA->Side Transamination Side Reaction (~5-7%)

Caption: Chemical pathways for deprotection of N4-Benzoyl-5-methylcytosine (Me-Bz-C-LNA).

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Analyze crude oligonucleotide by MS CheckMass Is a +14 Da peak observed? Start->CheckMass NoIssue No evidence of N4-methylation. Proceed with purification. CheckMass->NoIssue No Issue Problem: N4-methylation likely occurred. CheckMass->Issue Yes Review Review deprotection protocol. Was AMA used? Issue->Review YesAMA Cause Confirmed: Transamination by methylamine. Review->YesAMA Yes NoAMA Unexpected result. Investigate other sources of methylation. Review->NoAMA No Solution Solution for Future Syntheses YesAMA->Solution OptionA Option A (Recommended): Use Me-Ac-C-LNA phosphoramidite. Solution->OptionA OptionB Option B: Use Me-Bz-C-LNA with conc. NH4OH deprotection. Solution->OptionB

References

Technical Support Center: DMT-locMeC(bz) Phosphoramidite Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of moisture on the stability of DMT-locMeC(bz) phosphoramidite (B1245037). This resource is intended for researchers, scientists, and drug development professionals using this modified phosphoramidite in oligonucleotide synthesis.

Troubleshooting Guide: Issues Related to Moisture

Low coupling efficiency and the appearance of unexpected peaks in analytical chromatograms are common indicators of phosphoramidite degradation, often caused by exposure to moisture. This guide will help you diagnose and resolve these issues.

Problem: Low Coupling Efficiency in Oligonucleotide Synthesis

Potential Cause Troubleshooting Steps Recommended Action
Moisture Contamination of Phosphoramidite - Review handling and storage procedures. - Check the age of the phosphoramidite vial. - Analyze phosphoramidite purity via HPLC or ³¹P-NMR.- Use fresh, unopened vials of phosphoramidite. - Ensure phosphoramidite is stored under an inert atmosphere (argon or nitrogen) at the recommended temperature (-20°C for long-term storage).[1] - Allow the vial to warm to room temperature before opening to prevent condensation.
Moisture in Solvents (e.g., Acetonitrile) - Verify the water content of the acetonitrile (B52724) used for dissolution.- Use anhydrous acetonitrile with a water content of <30 ppm. - Consider using molecular sieves to dry solvents immediately before use.
Improper Phosphoramidite Dissolution - Observe the phosphoramidite solution for any precipitation. DMT-locMeC(bz) phosphoramidite may require a co-solvent.- Dissolve this compound in a mixture of dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) and anhydrous acetonitrile to prevent crystallization.[2][3]
Degraded Activator Solution - Check the preparation date of the activator solution.- Prepare fresh activator solution regularly, as it can degrade over time.

Problem: Appearance of Impurity Peaks in HPLC or Mass Spectrometry Analysis

Potential Cause Troubleshooting Steps Recommended Action
Hydrolysis of Phosphoramidite - Analyze the phosphoramidite by ³¹P-NMR and look for signals in the H-phosphonate region (around 0-10 ppm). - Perform LC-MS analysis to identify species with masses corresponding to the hydrolyzed phosphoramidite.- Discard the contaminated phosphoramidite solution. - Review and strictly adhere to anhydrous handling techniques for all reagents and solvents.
Oxidation of Phosphoramidite - In ³¹P-NMR, look for signals corresponding to P(V) species.- Store phosphoramidites under an inert atmosphere to prevent oxidation. - Use fresh, high-quality reagents.

Frequently Asked Questions (FAQs)

Q1: How does moisture affect this compound?

A1: Moisture leads to the hydrolysis of the phosphoramidite group to an unreactive H-phosphonate or phosphonic acid derivative. This degradation prevents the phosphoramidite from coupling to the growing oligonucleotide chain, resulting in lower synthesis yields and an increase in truncated sequences.

Q2: What are the ideal storage conditions for this compound?

A2: For long-term stability, this compound should be stored as a dry powder at -20°C under an inert atmosphere such as argon or nitrogen.[1] Once dissolved, the solution should be used as quickly as possible and kept under anhydrous conditions.

Q3: How can I check the quality of my this compound?

A3: The purity of the phosphoramidite can be assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) and ³¹P Nuclear Magnetic Resonance (³¹P-NMR) spectroscopy.[2] RP-HPLC can separate the desired product from impurities, while ³¹P-NMR can directly detect the presence of the active P(III) species and any hydrolyzed or oxidized P(V) impurities.[4]

Q4: My this compound has precipitated out of the acetonitrile solution. What should I do?

A4: this compound has been noted to have limited solubility in acetonitrile alone and may require a co-solvent to prevent crystallization.[2][3] It is recommended to dissolve it in a mixture of dichloromethane or tetrahydrofuran (THF) with anhydrous acetonitrile.[2][3] Gentle warming may help to redissolve the material, but ensure the solution is protected from moisture.

Quantitative Data on Phosphoramidite Stability

PhosphoramiditePurity after 5 weeks in Acetonitrile (inert atmosphere)
dC(bz) ~98%
T ~98%
dA(bz) ~94%
dG(ib) ~61%

This data is adapted from studies on standard phosphoramidites and is intended for illustrative purposes only. Degradation rates can vary based on the specific phosphoramidite, solvent purity, and storage conditions.

Experimental Protocols

Protocol 1: General Procedure for Purity Assessment by Reverse-Phase HPLC

This protocol provides a general guideline for assessing the purity of phosphoramidites. Instrument conditions should be optimized for your specific setup.

  • Sample Preparation:

    • Prepare a stock solution of the phosphoramidite at a concentration of approximately 1 mg/mL in anhydrous acetonitrile.[4]

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL in the same diluent.[1]

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

    • Mobile Phase A: 0.1M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.[4]

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: A linear gradient appropriate for separating the phosphoramidite from its potential impurities.

    • Flow Rate: 1 mL/min.[4]

    • Detection: UV detection at a wavelength appropriate for the nucleobase.

    • Temperature: Ambient.[4]

  • Analysis:

    • Inject the prepared sample.

    • The phosphoramidite should appear as two major peaks, representing the two diastereomers at the phosphorus center.[1][5]

    • Integrate the peak areas to determine the purity of the phosphoramidite and the percentage of any impurities.

Protocol 2: General Procedure for Purity Assessment by ³¹P-NMR

This protocol outlines the general steps for analyzing phosphoramidite purity by ³¹P-NMR.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the phosphoramidite in a suitable deuterated solvent (e.g., CD₃CN or CDCl₃) in an NMR tube. Ensure the solvent is anhydrous.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P-NMR spectrum.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Analysis:

    • The active phosphoramidite (P(III) species) will typically show signals in the range of 140-155 ppm.[6] The two diastereomers may appear as two distinct singlets.[6]

    • Hydrolyzed products, such as H-phosphonates, will appear in a different region of the spectrum, typically between -10 and 50 ppm.[6]

    • Oxidized phosphoramidites (P(V) species) will also have distinct chemical shifts.

    • Integrate the signals to quantify the relative amounts of the desired phosphoramidite and any phosphorus-containing impurities.[4]

Visualizations

cluster_0 Troubleshooting Low Coupling Efficiency cluster_1 Moisture Sources cluster_2 Reagent Problems cluster_3 Instrument Checks Start Low Coupling Efficiency Cause1 Moisture Contamination? Start->Cause1 Cause2 Reagent Issues? Start->Cause2 Cause3 Instrument Malfunction? Start->Cause3 Solvent Solvents (Acetonitrile) Cause1->Solvent Check solvent water content Amidite Phosphoramidite Cause1->Amidite Verify handling/storage Environment Ambient Humidity Cause1->Environment Ensure dry conditions Activator Degraded Activator Cause2->Activator Use fresh activator AmiditeSol Amidite Precipitation Cause2->AmiditeSol Use co-solvent if needed Leaks System Leaks Cause3->Leaks Inspect lines and valves Delivery Incorrect Reagent Delivery Cause3->Delivery Calibrate delivery system Solution1 Use Anhydrous Solvents Solvent->Solution1 Solution2 Proper Amidite Handling Amidite->Solution2 Environment->Solution2 Solution3 Fresh Reagents Activator->Solution3 AmiditeSol->Solution2 Solution4 Instrument Maintenance Leaks->Solution4 Delivery->Solution4

Caption: Troubleshooting workflow for low coupling efficiency.

cluster_pathway Moisture-Induced Degradation Pathway Amidite This compound (Active P(III) Species) Intermediate Protonated Intermediate Amidite->Intermediate Protonation by H₂O Water H₂O (Moisture) Water->Intermediate HPhosphonate H-Phosphonate Derivative (Inactive) Intermediate->HPhosphonate Hydrolysis Diisopropylamine Diisopropylamine Intermediate->Diisopropylamine Elimination

Caption: Hydrolysis pathway of phosphoramidites in the presence of water.

References

LNA Phosphoramidite Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LNA (Locked Nucleic Acid) phosphoramidites.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for LNA phosphoramidites?

A1: LNA phosphoramidites, like standard DNA and RNA phosphoramidites, are susceptible to two primary degradation pathways: hydrolysis and oxidation.[][2]

  • Hydrolysis: In the presence of trace amounts of water, the phosphoramidite (B1245037) moiety is hydrolyzed to an H-phosphonate derivative.[][2] This renders the phosphoramidite inactive for the coupling reaction during oligonucleotide synthesis. The dG phosphoramidite is generally the most susceptible to hydrolysis.[2]

  • Oxidation: Exposure to air or oxidizing agents can convert the trivalent phosphorus (P(III)) of the phosphoramidite to a pentavalent phosphorus (P(V)) species, which is also unreactive in the coupling step.

It is crucial to store and handle LNA phosphoramidites under strictly anhydrous and inert conditions to minimize these degradation pathways.[]

Q2: How does the stability of LNA phosphoramidites compare to standard DNA phosphoramidites?

A2: LNA phosphoramidites have been demonstrated to be exceedingly stable in acetonitrile (B52724) solution, which can prolong the effective lifetime of the reagent on an automated synthesizer.[3][4] However, like their DNA counterparts, they are sensitive to moisture and oxidation. Due to their bicyclic structure, LNA phosphoramidites are more sterically hindered, which can influence reaction kinetics during synthesis.[5]

Q3: What are the optimal storage conditions for LNA phosphoramidites?

A3: To ensure maximum stability and performance, LNA phosphoramidites should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°CMinimizes degradation kinetics.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation.
Moisture Anhydrous conditionsPrevents hydrolysis.
Form As a dry powderMore stable for long-term storage than in solution.

When in solution on a synthesizer, ensure the acetonitrile is of the highest quality and thoroughly anhydrous.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency During LNA Oligonucleotide Synthesis

Possible Causes and Solutions:

CauseSolution
Degraded LNA Phosphoramidite Verify phosphoramidite quality: Use ³¹P NMR to check for the presence of H-phosphonate or other P(V) species, which indicate hydrolysis or oxidation. The characteristic phosphoramidite peak should be a sharp singlet (or a pair of singlets for diastereomers) between 140 and 155 ppm.[6] If significant degradation is observed, use a fresh batch of phosphoramidite.
Suboptimal Coupling Time Increase coupling time: LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and require longer coupling times.[5] Recommended coupling times can be as long as 180-250 seconds.[5]
Insufficient Activator Use a more potent activator or increase activator concentration: While standard activators like tetrazole can be used, more potent activators such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) may improve coupling efficiency.
Moisture in Reagents or Lines Ensure anhydrous conditions: Use fresh, high-quality anhydrous acetonitrile for phosphoramidite solutions. Thoroughly dry all synthesizer lines before use.

Problem 2: Appearance of n+x Peaks in Mass Spectrometry Analysis of Purified LNA Oligonucleotide

Possible Causes and Solutions:

CauseSolution
Phosphitylation of Nucleobase Optimize activator concentration: Using an excessive amount of activator can lead to undesired phosphitylation of the nucleobase, particularly with LNA phosphoramidites.[3][4]
GG Dimer Formation Use dmf-protected dG phosphoramidite: The activator can cause a small amount of detritylation of the dG phosphoramidite during coupling, leading to the formation and incorporation of a GG dimer.[7] Using a dmf protecting group on guanosine (B1672433) can minimize this side reaction.[7]

Problem 3: Unexpected Side Reactions During Deprotection of LNA Oligonucleotides

Possible Causes and Solutions:

CauseSolution
N4-Methylation of LNA-Cytidine Avoid methylamine (B109427) for deprotection: When deprotecting oligonucleotides containing Me-Bz-C-LNA, avoid the use of methylamine, as it can lead to the introduction of an N4-methyl modification.[5] Use standard ammonium (B1175870) hydroxide (B78521) deprotection conditions instead.
Degradation of Sensitive Modifications Use milder deprotection conditions: If the LNA oligonucleotide contains other sensitive modifications, consider using milder deprotection reagents such as potassium carbonate in methanol.

Degradation Pathways and Side Reactions

Below is a diagram illustrating the main degradation pathways of LNA phosphoramidites and common side reactions during oligonucleotide synthesis.

G cluster_degradation LNA Phosphoramidite Degradation cluster_synthesis_side_reactions Oligonucleotide Synthesis Side Reactions LNA_P LNA Phosphoramidite (P(III)) H_Phos H-Phosphonate (Inactive) LNA_P->H_Phos Hydrolysis (+ H2O) Oxidized_P Oxidized Phosphoramidite (P(V), Inactive) LNA_P->Oxidized_P Oxidation (+ O2) Coupling Coupling Step Depurination Depurination (Abasic Site Formation) Coupling->Depurination Acidic Deblocking N1_Sequence n-1 Sequence (Deletion Mutant) Coupling->N1_Sequence Incomplete Coupling/ Capping Failure GG_Dimer GG Dimer Incorporation Coupling->GG_Dimer dG Detritylation during Coupling

Caption: Degradation pathways of LNA phosphoramidites and common side reactions in synthesis.

Experimental Protocols

Protocol 1: ³¹P NMR Analysis of LNA Phosphoramidite Purity

Objective: To qualitatively and quantitatively assess the purity of an LNA phosphoramidite and detect degradation products.

Materials:

  • LNA phosphoramidite sample

  • Anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • NMR spectrometer with ³¹P capabilities

Methodology:

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), accurately weigh approximately 10-20 mg of the LNA phosphoramidite into a clean, dry vial.

    • Add 0.5 mL of anhydrous deuterated solvent (CD₃CN or CDCl₃) to the vial and gently swirl to dissolve the phosphoramidite.

    • Transfer the solution to a dry NMR tube and cap it securely.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire a proton-decoupled ³¹P NMR spectrum. Typical acquisition parameters include:

      • Pulse angle: 30-45°

      • Relaxation delay (d1): 5-10 seconds to ensure quantitative results.

      • Number of scans: 128 or more for good signal-to-noise.

    • Use an external standard of 85% H₃PO₄ (δ = 0 ppm) for chemical shift referencing.

  • Data Analysis:

    • The intact LNA phosphoramidite will appear as a sharp signal (or a pair of signals for diastereomers) in the region of 140-155 ppm.[6]

    • Hydrolysis products, such as the corresponding H-phosphonate, will appear as signals at approximately 0-10 ppm.

    • Oxidized P(V) species will appear in the region of -10 to 20 ppm.

    • Integrate the peaks corresponding to the intact phosphoramidite and any degradation products to determine the relative purity.

Protocol 2: HPLC Analysis of LNA Oligonucleotide Purity

Objective: To assess the purity of a synthesized LNA oligonucleotide and identify failure sequences (e.g., n-1).

Materials:

  • Crude or purified LNA oligonucleotide sample

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Nuclease-free water

Methodology:

  • Sample Preparation:

    • Dissolve the LNA oligonucleotide in nuclease-free water or mobile phase A to a final concentration of approximately 0.1-0.5 OD₂₆₀ units per 100 µL.

    • Filter the sample through a 0.22 µm syringe filter if any particulate matter is visible.

  • HPLC Conditions:

    • Column: Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

    • Column Temperature: 50-60°C (to minimize secondary structures).

    • Gradient: A typical gradient would be:

      • 5-20% B over 20 minutes for DMT-off oligonucleotides.

      • 5-50% B over 30 minutes for DMT-on oligonucleotides.

    • Injection Volume: 10-50 µL.

  • Data Analysis:

    • The main peak in the chromatogram corresponds to the full-length product (FLP).

    • Shorter, less hydrophobic failure sequences (n-1, n-2, etc.) will typically elute earlier than the FLP.

    • If analyzing a DMT-on sample, the FLP will be significantly more retained due to the hydrophobicity of the DMT group.

    • Calculate the purity of the oligonucleotide by integrating the peak area of the FLP and expressing it as a percentage of the total peak area.

References

Suboptimal activator performance in LNA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Locked Nucleic Acid (LNA) synthesis, with a focus on overcoming suboptimal activator performance.

Troubleshooting Guide: Suboptimal Activator Performance

Low coupling efficiency during LNA synthesis is a frequent issue that can significantly impact the yield and purity of the final oligonucleotide. This guide provides a systematic approach to diagnosing and resolving problems related to activator performance.

Visual Troubleshooting Workflow

The following flowchart outlines a step-by-step process for troubleshooting suboptimal activator performance in LNA synthesis.

G cluster_0 start Start: Suboptimal Activator Performance check_moisture 1. Check for Moisture Contamination start->check_moisture check_reagents 2. Verify Reagent Quality & Concentration check_moisture->check_reagents [ Moisture Absent ] dry_reagents Action: Dry Reagents & System check_moisture->dry_reagents [ Moisture Present ] check_synthesis_parameters 3. Review Synthesis Parameters check_reagents->check_synthesis_parameters [ Reagents OK ] replace_reagents Action: Replace/Remake Reagents check_reagents->replace_reagents [ Reagents Degraded ] select_activator 4. Evaluate Activator Choice check_synthesis_parameters->select_activator [ Parameters OK ] adjust_parameters Action: Adjust Coupling/ Oxidation Times check_synthesis_parameters->adjust_parameters [ Parameters Suboptimal ] end Resolution: Optimized LNA Synthesis select_activator->end [ Activator Optimized ] change_activator Action: Switch to a More Suitable Activator (e.g., DCI) select_activator->change_activator [ Activator Inadequate ] dry_reagents->check_reagents replace_reagents->check_synthesis_parameters adjust_parameters->select_activator change_activator->end

Caption: Troubleshooting workflow for suboptimal activator performance in LNA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency in LNA synthesis?

A1: The most common causes of low coupling efficiency in LNA synthesis are:

  • Moisture Contamination: Water in reagents, particularly the acetonitrile (B52724) (ACN) and activator solutions, will react with the activated phosphoramidite (B1245037), preventing it from coupling to the growing oligonucleotide chain.[1]

  • Degraded Reagents: Phosphoramidites and activators can degrade over time, especially if not stored under anhydrous conditions.

  • Suboptimal Activator Choice: The selection of an inappropriate activator can lead to incomplete activation of the LNA phosphoramidite.

  • Insufficient Coupling Time: LNA phosphoramidites are more sterically hindered than standard DNA phosphoramidites and therefore require longer coupling times to react completely.[2]

  • Incorrect Activator Concentration: The concentration of the activator solution must be optimal for efficient activation.

Q2: How does moisture affect activator performance?

A2: Moisture negatively impacts activator performance in two main ways:

  • It directly consumes the activated phosphoramidite in a competing reaction, reducing the amount available for coupling.

  • It can lead to the hydrolysis of the phosphoramidite, rendering it inactive.[1]

Q3: Which activator is recommended for LNA synthesis?

A3: While several activators can be used, 4,5-Dicyanoimidazole (DCI) is often recommended for LNA synthesis, especially for longer oligonucleotides or sequences containing sterically hindered monomers.[1] DCI is less acidic than tetrazole and its derivatives, which helps to minimize side reactions like the formation of GG dimers.[1] Its higher nucleophilicity compensates for its lower acidity, leading to efficient activation.[1] For routine small-scale synthesis, 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are also effective choices.

Q4: How can I determine if my reagents are anhydrous?

A4: The water content of your reagents can be accurately measured using Karl Fischer titration. For acetonitrile, the water content should ideally be below 30 ppm.

Q5: What are the recommended coupling times for LNA phosphoramidites?

A5: Due to their steric bulk, LNA phosphoramidites require longer coupling times than standard DNA monomers. A typical starting point is to double the standard coupling time. For example, on an ABI synthesizer, a coupling time of 180 seconds is recommended, while for an Expedite synthesizer, 250 seconds is suggested.[2]

Data Presentation

Table 1: Comparison of Common Activators in Oligonucleotide Synthesis
ActivatorpKaRecommended ConcentrationKey Characteristics
1H-Tetrazole4.8~0.45 MStandard activator, but can be too acidic for some applications, potentially causing side reactions.[3]
5-Ethylthio-1H-tetrazole (ETT)4.30.25 M - 0.75 MMore acidic and reactive than 1H-Tetrazole; a good general-purpose activator.
5-Benzylthio-1H-tetrazole (BTT)4.1~0.33 MMore acidic than ETT, often recommended for sterically hindered monomers like those in RNA and LNA synthesis.
4,5-Dicyanoimidazole (DCI)5.20.25 M - 1.2 MLess acidic but more nucleophilic than tetrazoles, reducing side reactions.[1][3] Highly soluble in acetonitrile.[3]
Table 2: Impact of Activator Choice on Synthesis Yield

This table illustrates the significant impact of activator choice on the final yield of a 34-mer oligoribonucleotide synthesized on a 1 µmole scale.

ActivatorFinal Product Yield
0.45 M Tetrazole0%
0.45 M Tetrazole + 0.1 M N-methylimidazole (NMI)13%
1 M DCI54%
Data from a study on large-scale synthesis demonstrating the effectiveness of DCI.[3]

Experimental Protocols

Protocol 1: Anhydrous Reagent Handling

Objective: To prepare and handle anhydrous reagents to minimize moisture contamination during LNA synthesis.

Materials:

  • New, sealed vial of LNA phosphoramidite

  • New, septum-sealed bottle of anhydrous acetonitrile (ACN) (<30 ppm H₂O)

  • Dry argon or nitrogen gas source

  • Syringes and needles (oven-dried)

Procedure:

  • Allow the phosphoramidite vial and ACN bottle to equilibrate to room temperature before opening to prevent condensation.

  • Purge the ACN bottle with dry argon or nitrogen gas.

  • Using a dry syringe and needle, carefully withdraw the required volume of anhydrous ACN.

  • Quickly uncap the phosphoramidite vial and add the ACN.

  • Immediately recap the vial and gently swirl to dissolve the phosphoramidite.

  • Store the dissolved phosphoramidite solution under an inert atmosphere.

Protocol 2: Optimization of LNA Coupling Time

Objective: To determine the optimal coupling time for a specific LNA phosphoramidite.

Methodology:

  • Baseline Synthesis: Perform a small-scale synthesis of a short LNA-containing oligonucleotide using the standard recommended coupling time for LNA monomers (e.g., 180 seconds).

  • Incremental Increase: In subsequent syntheses of the same sequence, incrementally increase the coupling time for the LNA monomer in 30-60 second intervals.

  • Analysis: Analyze the crude product from each synthesis run using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Evaluation: Compare the chromatograms to identify the coupling time that results in the highest percentage of the full-length product and the lowest percentage of n-1 shortmers. The optimal coupling time is the shortest time that achieves the maximum yield of the desired product.

Protocol 3: Karl Fischer Titration for Water Content Determination

Objective: To accurately measure the water content in acetonitrile and other synthesis reagents.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state with the Karl Fischer reagent.

  • Sample Preparation: Using a dry syringe, carefully inject a known volume or weight of the acetonitrile or other solvent into the titration vessel.

  • Titration: Start the titration. The Karl Fischer reagent is added until the endpoint is reached, which is detected potentiometrically.

  • Calculation: The instrument's software will automatically calculate the water content in parts per million (ppm) or percentage.

  • Acceptance Criteria: For LNA synthesis, the water content in acetonitrile should be below 30 ppm.

Signaling Pathways and Mechanisms

Chemical Activation of Phosphoramidites

The following diagram illustrates the mechanism of phosphoramidite activation by an acidic activator, a critical step in oligonucleotide synthesis.

G cluster_0 Phosphoramidite Activation Pathway Phosphoramidite Phosphoramidite Monomer Protonated_Intermediate Protonated Intermediate Phosphoramidite->Protonated_Intermediate + Activator (Protonation) Activator Activator (e.g., DCI, Tetrazole) Activator->Protonated_Intermediate Activated_Intermediate Activated Intermediate (e.g., Tetrazolide) Protonated_Intermediate->Activated_Intermediate - Diisopropylamine Coupled_Product Coupled Product (Phosphite Triester) Activated_Intermediate->Coupled_Product + 5'-OH of Oligo Growing_Oligo Growing Oligonucleotide (with 5'-OH) Growing_Oligo->Coupled_Product

Caption: The chemical pathway of phosphoramidite activation during LNA synthesis.

References

Technical Support Center: HPLC Analysis of Failed LNA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the HPLC analysis of Locked Nucleic Acid (LNA) oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a failed LNA oligonucleotide synthesis as observed by HPLC?

A1: The most common reasons for a failed LNA oligonucleotide synthesis that are readily identifiable by HPLC analysis include low coupling efficiency, incomplete deprotection of protecting groups, and the formation of byproducts. Low coupling efficiency leads to a high prevalence of shorter, "n-1" sequences.[1] Incomplete deprotection can result in the final product having additional hydrophobic groups, causing it to elute later than expected.[2]

Q2: How do I identify n-1 and n+1 peaks in my HPLC chromatogram?

A2: In a typical reversed-phase HPLC separation, the desired full-length oligonucleotide (n) is the main peak. Shorter failure sequences (n-1, n-2, etc.) are less retained and will therefore elute earlier than the main peak.[1] Conversely, longer sequences (n+1), which can result from the addition of an extra nucleotide, are more retained and will elute after the main product peak.[3]

Q3: Can the position of the LNA monomer in the sequence affect the HPLC profile?

A3: Yes, the position and number of LNA monomers can influence the retention time of the oligonucleotide. LNA modifications increase the hydrophobicity of the oligonucleotide, which can lead to longer retention times in reversed-phase HPLC compared to an equivalent DNA or RNA sequence. The exact shift will depend on the specific sequence and the number of LNA modifications.

Q4: My HPLC chromatogram shows a broad peak for my LNA oligonucleotide. What could be the cause?

A4: A broad peak for an LNA oligonucleotide can be caused by several factors. One common reason is the presence of secondary structures, such as hairpins or G-quadruplexes, which can exist in equilibrium and broaden the peak.[4] Running the HPLC at an elevated temperature (e.g., 60-80°C) can help to denature these structures and sharpen the peak.[2] Other potential causes include column degradation, a poorly packed column, or issues with the mobile phase composition.

Q5: What are the recommended deprotection conditions for LNA-containing oligonucleotides?

A5: LNA-containing oligonucleotides can generally be deprotected using standard oligonucleotide deprotection protocols. A common method involves using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA) for rapid deprotection.[5] However, if the oligonucleotide contains other sensitive modifications, such as certain fluorescent dyes, a milder deprotection strategy may be required.[5][6] Always refer to the recommendations for any other modifications present in your sequence.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting failed LNA oligonucleotide syntheses based on HPLC analysis.

Problem 1: Low Purity of the Main Product Peak

Observation: The HPLC chromatogram shows a small peak for the full-length product and large, earlier-eluting peaks.

Potential Cause: Low coupling efficiency during solid-phase synthesis. This is a common issue, and it has been noted that LNA phosphoramidite (B1245037) monomers, particularly guanine (B1146940) LNA, can exhibit lower coupling efficiency than standard DNA monomers.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the phosphoramidites (both LNA and standard), activator, and capping reagents are fresh and of high quality.

  • Check Synthesizer Performance: Confirm that the synthesizer is delivering the correct volumes of reagents and that there are no blockages in the fluidics system.

  • Optimize Coupling Time: For LNA monomers, it may be necessary to increase the coupling time to ensure complete reaction.

  • Review Synthesis Protocol: Double-check the synthesis protocol for any errors in the sequence or cycle parameters.

Problem 2: Main Product Peak at an Unexpected Retention Time

Observation: The main peak in the HPLC chromatogram elutes significantly later than the calculated theoretical retention time.

Potential Cause: Incomplete removal of a protecting group, most commonly the 5'-dimethoxytrityl (DMT) group. The hydrophobic DMT group will cause the oligonucleotide to be strongly retained on a reversed-phase column.

Troubleshooting Steps:

  • Review Deprotection Protocol: Ensure that the deprotection conditions (reagent, temperature, and time) were appropriate for the protecting groups used in the synthesis.

  • Repeat Deprotection: If incomplete deprotection is suspected, the sample can be subjected to the deprotection conditions again.

  • Analyze by Mass Spectrometry: Mass spectrometry can confirm the presence of any remaining protecting groups.

Problem 3: Presence of Broad or Split Peaks

Observation: The HPLC chromatogram displays broad or split peaks for the LNA oligonucleotide.

Potential Causes & Troubleshooting:

  • Secondary Structure: LNA-containing oligonucleotides can form stable secondary structures.

    • Solution: Increase the column temperature during HPLC analysis to 60-80°C to denature these structures.[2]

  • Oligonucleotide Aggregation: LNA oligonucleotides may have a tendency to aggregate.

    • Solution: Consider using size-exclusion chromatography (SEC) as an alternative analytical technique to identify and characterize aggregates.

  • Column Issues: A void in the column or a contaminated frit can lead to peak splitting.

    • Solution: Replace the column frit or use a new column.

  • Mobile Phase Incompatibility: The sample solvent may not be compatible with the mobile phase.

    • Solution: Dissolve the oligonucleotide in the initial mobile phase if possible.

Quantitative Data Summary

The following table provides a representative example of HPLC data for a hypothetical 20-mer LNA oligonucleotide synthesis, illustrating a successful synthesis versus a common failure mode.

Sample Main Peak Retention Time (min) Purity (% Area) n-1 Peak (% Area) Other Impurities (% Area) Interpretation
Successful Synthesis 15.285.59.84.7High yield of the full-length product with minimal impurities.
Failed Synthesis (Low Coupling) 15.145.340.214.5Low yield of the full-length product with a significant n-1 peak, indicating poor coupling efficiency.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC Analysis of LNA Oligonucleotides

Objective: To assess the purity of a crude LNA oligonucleotide synthesis product.

Methodology:

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to the appropriate protocol for the protecting groups used.

    • Lyophilize the crude oligonucleotide to dryness.

    • Resuspend the pellet in the HPLC mobile phase A to a final concentration of approximately 10 OD/mL.

  • HPLC System and Column:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Mobile Phase B: 0.1 M TEAA in acetonitrile.

    • Column Temperature: 60°C.

    • Detection Wavelength: 260 nm.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peaks in the chromatogram. The main, latest-eluting peak corresponds to the full-length LNA oligonucleotide. Earlier eluting peaks are typically shorter failure sequences. Calculate the percentage purity based on the peak areas.

Visualizations

Troubleshooting_Workflow cluster_synthesis LNA Oligonucleotide Synthesis cluster_analysis HPLC Analysis cluster_troubleshooting Troubleshooting cluster_solutions Corrective Actions Synthesis Solid-Phase Synthesis Cleavage_Deprotection Cleavage & Deprotection Synthesis->Cleavage_Deprotection Crude_Product Crude LNA Oligonucleotide Cleavage_Deprotection->Crude_Product HPLC_Analysis RP-HPLC Analysis Crude_Product->HPLC_Analysis Chromatogram HPLC Chromatogram HPLC_Analysis->Chromatogram Interpretation Interpret Chromatogram Chromatogram->Interpretation Low_Purity Low Purity / High n-1 Interpretation->Low_Purity < 80% Purity Incorrect_RT Incorrect Retention Time Interpretation->Incorrect_RT Unexpected RT Bad_Peak_Shape Broad / Split Peaks Interpretation->Bad_Peak_Shape Poor Peak Shape Successful_Synthesis Successful Synthesis Interpretation->Successful_Synthesis > 80% Purity Expected RT Good Peak Shape Check_Reagents Check Reagents & Synthesizer Low_Purity->Check_Reagents Optimize_Coupling Optimize Coupling Time Low_Purity->Optimize_Coupling Review_Deprotection Review Deprotection Protocol Incorrect_RT->Review_Deprotection Increase_Temp Increase Column Temperature Bad_Peak_Shape->Increase_Temp Check_Column Check Column & Mobile Phase Bad_Peak_Shape->Check_Column

Caption: Troubleshooting workflow for failed LNA oligonucleotide synthesis.

HPLC_Analysis_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_data Data Analysis Crude_Sample Crude LNA Oligo Resuspend Resuspend in Mobile Phase A Crude_Sample->Resuspend Inject Inject Sample Resuspend->Inject Column C18 Column (60°C) Inject->Column Gradient Gradient Elution (ACN/TEAA) Column->Gradient Detection UV Detection (260 nm) Gradient->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity Purity Calculation Integration->Purity

Caption: Experimental workflow for HPLC analysis of LNA oligonucleotides.

References

Technical Support Center: Mass Spectrometry for Troubleshooting LNA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Locked Nucleic Acid (LNA) synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: My final LNA oligonucleotide yield is significantly lower than expected. How can mass spectrometry help identify the cause?

A low yield of the full-length LNA product can stem from several issues throughout the synthesis and deprotection process. Mass spectrometry is a crucial tool for diagnosing these problems by identifying the nature of the impurities present.[1] The most common culprits are low coupling efficiency during synthesis and degradation of the oligonucleotide during deprotection.

Mass spectrometry can differentiate between:

  • Truncated sequences (n-1, n-2, etc.): These are shorter oligonucleotides resulting from incomplete coupling at one or more synthesis cycles. ESI-MS and MALDI-TOF MS can easily detect these species as they will have lower molecular weights than the full-length product (FLP).[2][3]

  • Degradation products: These can arise during the final deprotection steps. Mass spectrometry can identify fragments resulting from cleavage of the phosphodiester backbone or loss of nucleobases.

Q2: How do I assess the purity of my crude LNA oligonucleotide using mass spectrometry?

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful technique for assessing the purity of synthetic oligonucleotides.[4][5][6]

  • LC-MS Analysis: This method separates the full-length LNA product from shorter failure sequences and other impurities based on their physicochemical properties, after which the mass spectrometer provides the precise molecular weight of each component.[4][6]

  • Direct Infusion Mass Spectrometry: While less detailed than LC-MS, direct infusion ESI-MS or MALDI-TOF MS can provide a quick assessment of the main product's identity and the presence of major impurities.[2]

Q3: What are the common impurities I might observe in my LNA synthesis, and how can I identify them with mass spectrometry?

Common impurities in LNA synthesis can be readily identified by their specific mass shifts in the mass spectrum.

  • Failure Sequences (n-x): Oligonucleotides that are one or more nucleotides shorter than the target sequence due to incomplete coupling.[2][3]

  • Depurination Products: Loss of a purine (B94841) base (Adenine or Guanine) results in a specific mass loss.[6]

  • Incomplete Deprotection: Residual protecting groups from the synthesis process will lead to a higher mass than the expected product.[2][7]

  • Adducts: Formation of adducts with cations (e.g., Na+, K+) or small molecules from the deprotection reagents (e.g., acrylonitrile (B1666552) from cyanoethyl protecting group removal) can be observed.[6][8][9]

Troubleshooting Guides

Issue 1: High Levels of Truncated Sequences (n-1, n-2) Observed in Mass Spectrum

Symptoms:

  • Mass spectrum shows significant peaks corresponding to molecular weights lower than the full-length product (FLP), often differing by the mass of a single nucleotide.

  • Low overall yield of the desired FLP.

Possible Causes and Solutions:

  • Low Coupling Efficiency: The coupling of LNA phosphoramidites can be less efficient than standard DNA or RNA monomers.

    • Solution: Increase the coupling time for LNA monomers. Use a more potent activator, such as DCI (4,5-dicyanoimidazole). Ensure all reagents are fresh and anhydrous.

  • Inefficient Capping: Failure to cap unreacted 5'-hydroxyl groups in a given cycle will lead to the elongation of failure sequences in subsequent cycles.

    • Solution: Check the freshness and concentration of your capping reagents (Cap A and Cap B). Ensure complete delivery of capping reagents to the synthesis column.

Troubleshooting Workflow:

G start High Levels of Truncated Sequences Detected by MS check_coupling Verify Coupling Reagents and Protocol start->check_coupling check_capping Inspect Capping Step start->check_capping increase_coupling_time Increase LNA Coupling Time check_coupling->increase_coupling_time change_activator Use Stronger Activator (e.g., DCI) check_coupling->change_activator check_reagents Ensure Fresh/Anhydrous Reagents check_coupling->check_reagents verify_capping_reagents Check Capping Reagent Quality check_capping->verify_capping_reagents optimize_delivery Optimize Reagent Delivery check_capping->optimize_delivery resynthesize Re-synthesize Oligonucleotide increase_coupling_time->resynthesize change_activator->resynthesize check_reagents->resynthesize verify_capping_reagents->resynthesize optimize_delivery->resynthesize

Caption: Troubleshooting workflow for high levels of truncated sequences.

Issue 2: Unexpected High Molecular Weight Peaks in Mass Spectrum

Symptoms:

  • Mass spectrum shows peaks with m/z values higher than the expected FLP.

Possible Causes and Solutions:

  • Incomplete Deprotection: Protecting groups on the nucleobases (e.g., isobutyryl-G, acetyl-C) or the phosphate (B84403) backbone (e.g., cyanoethyl) may not be fully removed.[2][7]

    • Solution: Extend the deprotection time or increase the temperature according to the protecting group's lability. Ensure the deprotection solution is fresh and of the correct concentration. For base-labile modifications, use milder deprotection conditions.[10][11]

  • Adduct Formation: The oligonucleotide may form adducts with salts (Na+, K+) or byproducts of the deprotection step.[6][8][9]

    • Solution: Desalt the sample thoroughly before mass spectrometry analysis. The use of certain mobile phase additives in LC-MS can help reduce salt adducts.[12][13] For acrylonitrile adducts, ensure complete β-elimination during deprotection.

Troubleshooting Workflow:

G start Unexpected High MW Peaks in MS check_deprotection Review Deprotection Protocol start->check_deprotection check_adducts Investigate Adduct Formation start->check_adducts extend_deprotection Extend Deprotection Time/Temp check_deprotection->extend_deprotection fresh_reagents Use Fresh Deprotection Reagents check_deprotection->fresh_reagents desalt Thoroughly Desalt Sample check_adducts->desalt optimize_lcms Optimize LC-MS Mobile Phase check_adducts->optimize_lcms reanalyze Re-analyze by MS extend_deprotection->reanalyze fresh_reagents->reanalyze desalt->reanalyze optimize_lcms->reanalyze

Caption: Troubleshooting workflow for unexpected high molecular weight peaks.

Data Presentation

Table 1: Common Adducts and Modifications in LNA Synthesis

Adduct/ModificationMass Change (Da)Common Cause
Sodium Adduct (Na+)+22Incomplete desalting
Potassium Adduct (K+)+38Incomplete desalting
Acrylonitrile Adduct+53Incomplete removal of cyanoethyl protecting groups
Isobutyryl (iBu)+70Incomplete deprotection of dG
Acetyl (Ac)+42Incomplete deprotection of dC
Depurination (loss of A)-134Harsh acidic conditions during detritylation
Depurination (loss of G)-150Harsh acidic conditions during detritylation

Experimental Protocols

Protocol 1: Sample Preparation for ESI-MS Analysis of LNA Oligonucleotides
  • Desalting: It is critical to remove salt adducts for clean ESI-MS spectra.

    • Resuspend the crude or purified LNA oligonucleotide in sterile, nuclease-free water.

    • Perform ethanol (B145695) precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate. Mix and incubate at -20°C for at least 1 hour.

    • Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.

    • Carefully decant the supernatant. Wash the pellet with 70% ethanol and centrifuge again.

    • Air-dry the pellet and resuspend in an appropriate solvent for MS analysis (e.g., 50% acetonitrile (B52724) in water with a volatile buffer like triethylammonium (B8662869) acetate).

  • Dilution: Dilute the desalted oligonucleotide to a final concentration of 1-10 µM.

  • Analysis: Infuse the sample directly into the electrospray ionization source or inject it into an LC-MS system.

Protocol 2: MALDI-TOF MS Analysis of LNA Oligonucleotides
  • Matrix Selection: A common matrix for oligonucleotides is 3-hydroxypicolinic acid (3-HPA).

  • Sample-Matrix Preparation (Dried-Droplet Method):

    • Prepare a saturated solution of the matrix in a suitable solvent (e.g., 50% acetonitrile/0.1% trifluoroacetic acid).

    • Mix the desalted LNA oligonucleotide sample (typically 1-10 pmol/µL) with the matrix solution in a 1:1 ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.

  • Analysis: Acquire the mass spectrum in either positive or negative ion mode. Negative ion mode is often preferred for oligonucleotides due to the charge on the phosphate backbone.[4]

Visualization of LNA Structure

LNA_Structure cluster_LNA LNA Monomer Base Base Sugar Sugar Base->Sugar N-glycosidic bond Phosphate Phosphate Sugar->Phosphate Phosphodiester bond 2'-O to 4'-C methylene (B1212753) bridge 2'-O to 4'-C methylene bridge Sugar->2'-O to 4'-C methylene bridge Locks the conformation

Caption: Simplified diagram of an LNA monomer structure.

References

Purification strategies for oligonucleotides with failed LNA incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of oligonucleotides, with a special focus on challenges arising from failed Locked Nucleic Acid (LNA) incorporation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude oligonucleotide synthesis, especially with LNA modifications?

Following solid-phase synthesis, crude oligonucleotide mixtures contain the desired full-length product alongside various impurities. Common contaminants include shorter "failure sequences" (such as n-1, n-2, etc.), which result from incomplete coupling at each cycle of synthesis.[1][2] Other process-related impurities can include byproducts from cleavage and deprotection steps, as well as small molecules. Specifically for LNA-containing oligonucleotides, a critical impurity can be sequences where the LNA monomer failed to incorporate, resulting in a sequence of the same length but lacking the specific modification.

Q2: Why is purification of LNA-containing oligonucleotides particularly challenging?

The purification of LNA oligonucleotides can be complex due to the unique structural properties conferred by the LNA modification. These modifications can alter the charge, hydrophobicity, and potential for secondary structure formation compared to standard DNA or RNA oligonucleotides.[3][4] The primary challenge in cases of failed LNA incorporation is separating the full-length product containing the LNA monomer from a full-length product where a standard DNA or RNA monomer was incorporated instead. These two molecules will have the same length, making separation by size alone difficult.

Q3: Which purification methods are recommended for LNA oligonucleotides?

Several methods can be employed for the purification of LNA oligonucleotides, with the choice depending on the length of the oligo, the nature of other modifications, and the required purity. The most common and effective methods include:

  • High-Performance Liquid Chromatography (HPLC): Both Reverse-Phase (RP-HPLC) and Anion-Exchange (AEX-HPLC) are powerful techniques.[5] AEX-HPLC, in particular, is often recommended for separating LNA-modified oligonucleotides.[3]

  • Polyacrylamide Gel Electrophoresis (PAGE): PAGE is an excellent method for obtaining high-purity oligonucleotides, especially for longer sequences, as it separates based on size with single-base resolution.[5][6]

Troubleshooting Guide: Failed LNA Incorporation

This guide addresses the specific issue of separating oligonucleotides with successful LNA incorporation from those where the LNA monomer failed to be incorporated during synthesis.

Issue: Co-elution of desired LNA-containing oligonucleotide and failure sequence (without LNA) in RP-HPLC.
  • Possible Cause: The difference in hydrophobicity between the LNA-containing oligo and the failure sequence may not be sufficient for separation under standard RP-HPLC conditions.

  • Troubleshooting Steps:

    • Optimize the Ion-Pairing Reagent: The choice and concentration of the ion-pairing reagent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA) can significantly impact separation.[7] Experiment with different ion-pairing agents or adjust the concentration to enhance the resolution between the two species.

    • Adjust the Mobile Phase Gradient: A shallower gradient of the organic solvent (e.g., acetonitrile) can improve the separation of molecules with subtle differences in hydrophobicity.[8]

    • Elevate the Column Temperature: Increasing the temperature of the HPLC column can disrupt secondary structures that might be causing co-elution, leading to better separation.[9]

Issue: Inability to resolve LNA-containing and non-LNA full-length products by PAGE.
  • Possible Cause: Standard denaturing PAGE separates primarily by size. Since both the desired product and the failure sequence are full-length, they may migrate similarly.

  • Troubleshooting Steps:

    • Incorporate a Non-Denaturing PAGE approach: Under non-denaturing conditions, the conformation of the oligonucleotide plays a larger role in its migration. The presence of an LNA monomer can induce a more stable secondary structure (an A-type duplex conformation) which may lead to a different migration pattern compared to the more flexible non-LNA sequence.[10]

    • Optimize Gel Percentage: A higher percentage acrylamide (B121943) gel may offer slightly better resolution to distinguish subtle conformational differences.[3]

Purification Method Comparison

Purification MethodPrinciple of SeparationBest ForPurityYield
Reverse-Phase HPLC (RP-HPLC) HydrophobicityOligonucleotides with hydrophobic modifications (e.g., dyes).[5]>80%[2]High
Anion-Exchange HPLC (AEX-HPLC) Charge (phosphate backbone)Unmodified oligonucleotides up to 80 bases, and LNA-modified oligos.[3]>95%[3]Moderate
Polyacrylamide Gel Electrophoresis (PAGE) Size (molecular weight)High-purity applications, longer oligonucleotides (>50 bases).[11]>90%[2]Lower

Experimental Protocols

Protocol 1: Anion-Exchange HPLC (AEX-HPLC) for LNA Oligonucleotide Purification

This protocol provides a general framework for the purification of LNA-containing oligonucleotides.

  • System Preparation: Equilibrate a suitable anion-exchange column with a low-salt mobile phase (e.g., 20 mM Tris-HCl, pH 8.5).

  • Sample Preparation: Dissolve the crude oligonucleotide in the low-salt mobile phase.

  • Injection and Elution: Inject the sample onto the column. Elute the oligonucleotides using a linear gradient of a high-salt mobile phase (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5). The negatively charged phosphate (B84403) backbone of the oligonucleotides will interact with the positively charged stationary phase, and elution will occur as the salt concentration increases.

  • Fraction Collection: Collect fractions across the elution profile. The full-length LNA-containing oligonucleotide is expected to elute at a slightly different salt concentration than the failure sequence due to subtle charge differences imparted by the LNA monomer.

  • Analysis and Desalting: Analyze the collected fractions using analytical HPLC or mass spectrometry to identify the fractions containing the pure product. Pool the desired fractions and desalt using methods like size-exclusion chromatography or ethanol (B145695) precipitation.

Protocol 2: Quality Control by Mass Spectrometry

Mass spectrometry is a critical tool for verifying the identity and purity of synthesized oligonucleotides.[12][13]

  • Sample Preparation: Prepare a dilute solution of the purified oligonucleotide.

  • Analysis: Use either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.

  • Data Interpretation: The resulting mass spectrum will show the molecular weight of the oligonucleotide. Compare the observed molecular weight with the calculated molecular weight of the desired LNA-containing sequence. The presence of a peak corresponding to the molecular weight of the non-LNA sequence would indicate incomplete purification.

Visualizing Purification Strategies

experimental_workflow cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_qc Quality Control cluster_final Final Product crude_oligo Crude Oligonucleotide (with LNA incorporation failures) hplc HPLC (AEX or RP) crude_oligo->hplc Primary Method page PAGE crude_oligo->page Alternative Method ms Mass Spectrometry hplc->ms analytical_hplc Analytical HPLC hplc->analytical_hplc page->ms page->analytical_hplc pure_oligo Pure LNA Oligonucleotide ms->pure_oligo Verification analytical_hplc->pure_oligo Purity Check

Caption: Workflow for LNA oligonucleotide purification and quality control.

logical_relationship cluster_problem Problem cluster_properties Altered Properties of Failure Sequence cluster_solutions Purification Strategies failed_lna Failed LNA Incorporation hydrophobicity Subtle Change in Hydrophobicity failed_lna->hydrophobicity charge Minor Change in Charge Distribution failed_lna->charge conformation Altered Secondary Structure Stability failed_lna->conformation rp_hplc Optimized RP-HPLC hydrophobicity->rp_hplc aex_hplc AEX-HPLC charge->aex_hplc non_denaturing_page Non-denaturing PAGE conformation->non_denaturing_page

Caption: Logic for selecting a purification strategy for failed LNA incorporation.

References

Technical Support Center: Synthesis of LNA®-Containing Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of LNA® (Locked Nucleic Acid)-containing oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.

Frequently Asked Questions (FAQs) - Adjusting Oxidation Time

Q1: Why is a longer oxidation time required for LNA®-containing oligonucleotides compared to standard DNA oligonucleotides?

A1: LNA® phosphoramidites are more sterically hindered than standard DNA phosphoramidites. This steric hindrance slows down the oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester. A longer oxidation time is therefore necessary to ensure this conversion is complete.[1] Incomplete oxidation can lead to the formation of unstable phosphite triesters, which can be cleaved during subsequent synthesis cycles, resulting in truncated oligonucleotides and reduced overall yield.[2][]

Q2: What is the recommended starting oxidation time for LNA®-containing oligonucleotides?

A2: A standard recommendation for the synthesis of LNA®-containing oligonucleotides on common synthesizers like the ABI 3900 and Expedite instruments is an oxidation time of 45 seconds using a standard iodine solution. This has been found to be an optimal duration for efficient oxidation.

Q3: What are the potential consequences of incomplete oxidation?

A3: Incomplete oxidation results in the presence of unstable phosphite triester linkages in the growing oligonucleotide chain. These linkages are susceptible to cleavage during the acidic deblocking step of the subsequent synthesis cycle. This leads to chain truncation, appearing as shorter sequences (n-1, n-2, etc.) on analytical readouts like HPLC or PAGE, and a significant decrease in the yield of the full-length product.[2][]

Q4: Can over-oxidation be a problem? What are the signs?

A4: Yes, excessive oxidation can also be detrimental. Over-exposure to the iodine oxidant can lead to degradation of the nucleobases, particularly purines.[4] In some cases, especially with certain modified bases or backbone chemistries, prolonged oxidation can even lead to strand cleavage. Signs of over-oxidation can include the appearance of unexpected peaks in HPLC analysis and a decrease in the purity of the final product.

Q5: My HPLC analysis shows a high percentage of n-1 and shorter fragments. Could this be related to the oxidation step?

A5: Yes, a high proportion of shorter fragments is a classic indicator of incomplete oxidation. The unstable phosphite triesters resulting from insufficient oxidation are cleaved in subsequent cycles, leading to these truncated sequences. Before adjusting other parameters, increasing the oxidation time is a primary troubleshooting step.

Q6: I'm observing peak broadening in my HPLC trace for an LNA®-containing oligonucleotide. Can the oxidation time be a factor?

A6: While peak broadening in HPLC can have multiple causes, it can be associated with the presence of closely related impurities. In the context of oxidation, if the process is not uniform or complete, it could lead to a heterogeneous population of molecules, some with modified backbones, which might co-elute and cause peak broadening. It is advisable to ensure complete oxidation by optimizing the oxidation time.

Q7: How does the number or position of LNA® monomers in the oligonucleotide affect the optimal oxidation time?

A7: While a general guideline of 45 seconds is provided, the optimal oxidation time can be influenced by the density and location of LNA® monomers. Oligonucleotides with a high percentage of LNA® bases or with consecutive LNA® modifications may require a slightly longer oxidation time to overcome the increased steric hindrance. It is recommended to perform a small-scale synthesis and analyze the crude product to determine the optimal oxidation time for your specific sequence.

Troubleshooting Guide: Adjusting Oxidation Time

This guide provides a systematic approach to troubleshooting common issues related to the oxidation step during the synthesis of LNA®-containing oligonucleotides.

Observed Problem Potential Cause (Oxidation-Related) Recommended Action
Low yield of full-length product with significant n-1 and shorter fragments (as seen on HPLC/PAGE) Incomplete oxidation of phosphite triesters.Increase the oxidation time in increments of 15-30 seconds. A good starting point is to double the standard DNA oxidation time, and then optimize from there. For many synthesizers, 45-60 seconds is a suitable range.
Appearance of unexpected peaks in HPLC analysis, particularly those with altered mass-to-charge ratios Potential degradation of nucleobases due to over-oxidation.Decrease the oxidation time in small increments (e.g., 5-10 seconds). Consider using a milder oxidizing agent if the problem persists, especially if your sequence contains sensitive modified bases.
Broad or tailing peaks in HPLC analysis Heterogeneous product mixture, potentially due to incomplete or non-uniform oxidation.Ensure your oxidizing solution is fresh and properly prepared. Optimize the oxidation time to ensure complete and uniform conversion to phosphate triesters.
Low overall synthesis yield with no obvious single failure peak A combination of factors, but inefficient oxidation at each step can contribute to cumulative yield loss.Review and optimize all synthesis cycle parameters, including coupling and capping, but pay special attention to ensuring a sufficiently long oxidation time for all LNA® incorporation steps.

Experimental Protocols

Standard Iodine Oxidation Protocol for LNA®-Containing Oligonucleotides

This protocol is a general guideline and may need to be optimized for specific synthesizers and oligonucleotide sequences.

  • Reagent Preparation : Prepare a standard oxidizing solution, typically 0.02 M iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water. Ensure all reagents are of high quality and anhydrous where specified.

  • Synthesis Cycle Programming : Program the DNA synthesizer to include the following steps in each synthesis cycle after the coupling of a phosphoramidite:

    • Capping Step 1 (Optional but Recommended) : To block any unreacted 5'-hydroxyl groups.

    • Oxidation Step : Deliver the iodine-based oxidizing solution to the synthesis column. The recommended contact time is 45-60 seconds .

    • Washing Step : Thoroughly wash the column with anhydrous acetonitrile (B52724) to remove the oxidizing solution and any byproducts.

    • Capping Step 2 (Optional) : A second capping step after oxidation can help to ensure the column is dry before the next coupling reaction.

  • Post-Synthesis Analysis : After the synthesis is complete, cleave the oligonucleotide from the solid support and deprotect it. Analyze the crude product using techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Anion-Exchange HPLC (AEX-HPLC), or Polyacrylamide Gel Electrophoresis (PAGE) to assess the purity and identify any truncated sequences.

Analysis of Oxidation Efficiency by HPLC
  • Sample Preparation : After synthesis, cleavage, and deprotection, dissolve the crude oligonucleotide in a suitable buffer (e.g., 0.1 M triethylammonium (B8662869) acetate).

  • HPLC Conditions :

    • Column : A C18 reversed-phase column is commonly used.

    • Mobile Phase : A gradient of an ion-pairing reagent (e.g., triethylammonium acetate) in an aqueous buffer and an organic solvent (e.g., acetonitrile) is typically employed.

    • Detection : UV absorbance at 260 nm.

  • Data Interpretation :

    • Successful Oxidation : A major peak corresponding to the full-length product with minimal "n-1" or shorter failure sequence peaks.

    • Incomplete Oxidation : A significant proportion of peaks eluting earlier than the full-length product, corresponding to truncated sequences.

    • Over-oxidation : The presence of additional, unexpected peaks that may indicate base degradation. Mass spectrometry can be used to identify these byproducts.

Visual Troubleshooting Guide

Caption: Troubleshooting workflow for adjusting oxidation time in LNA® oligonucleotide synthesis.

References

Technical Support Center: Oligonucleotide Integrity and Coupling Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to oligonucleotide integrity, with a specific focus on the impact of coupling times during solid-phase synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the coupling step in oligonucleotide synthesis?

A1: The coupling step is the core reaction in solid-phase oligonucleotide synthesis. Its purpose is to create a phosphite (B83602) triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain (bound to a solid support) and the incoming phosphoramidite (B1245037) monomer. This reaction extends the oligonucleotide chain by one nucleotide. Efficient and complete coupling at every step is crucial for obtaining a high yield of the full-length product.

Q2: Is a longer coupling time always better for achieving higher coupling efficiency?

A2: Not necessarily. While extending the coupling time can be a useful strategy to drive the reaction to completion, especially for sterically hindered or modified phosphoramidites, prolonged coupling times can have detrimental effects on the integrity of the final oligonucleotide.[1] An optimal coupling time balances reaction completion with the minimization of side reactions.[2]

Q3: What are the potential negative impacts of excessively long coupling times on oligonucleotide integrity?

A3: Excessively long coupling times can lead to several undesirable side reactions that compromise the purity and integrity of the synthesized oligonucleotide:

  • Increased n+1 Impurities: The activators used in the coupling step are mildly acidic. Prolonged exposure can cause premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. This prematurely deprotected monomer can then react with another activated monomer to form a dimer, which is subsequently incorporated into the growing oligonucleotide chain, resulting in an n+1 impurity.[1][3] This is particularly prevalent with dG phosphoramidites.[3]

  • Phosphoramidite Degradation: Phosphoramidites, particularly 2'-deoxyguanosine (B1662781) (dG), are not indefinitely stable in the acetonitrile (B52724) solution on the synthesizer.[4] Over extended periods, they can degrade through hydrolysis and other pathways. This reduces the concentration of active monomer available for coupling, potentially lowering the overall coupling efficiency in subsequent steps. The degradation of dG phosphoramidites has been shown to be an autocatalytic process.[4]

  • Potential for Other Side Reactions: While the primary concern with prolonged coupling is n+1 formation, extended exposure of the growing oligonucleotide to the chemical environment of the synthesis cycle can increase the likelihood of other, less common, side reactions.

Q4: When is it appropriate to extend the coupling time?

A4: Extending the coupling time is a valid troubleshooting step in specific situations:

  • Synthesizing with Modified or Sterically Hindered Bases: Some modified phosphoramidites or those with bulky protecting groups may have slower reaction kinetics, requiring a longer time to couple efficiently.[1]

  • Overcoming Low Coupling Efficiency: If you observe a drop in coupling efficiency (via trityl monitoring), and have ruled out other common causes like moisture or reagent degradation, a modest increase in coupling time may improve the yield of the full-length product.[1]

  • GC-Rich Sequences: Sequences with high Guanine-Cytosine (GC) content can form secondary structures that may hinder the accessibility of the 5'-hydroxyl group. A longer coupling time can sometimes help overcome these structural impediments.

Troubleshooting Guide: Coupling Time-Related Issues

This guide addresses common problems observed during oligonucleotide synthesis that may be related to the coupling step duration.

Observed Problem Potential Cause Related to Coupling Time Recommended Actions & Solutions
High levels of n+1 impurities, especially after a G residue. Prolonged Coupling Time: The mildly acidic activator is causing premature detritylation of the dG phosphoramidite monomer in solution, leading to dimer formation and incorporation.[3]1. Reduce Coupling Time: Optimize the coupling time to the minimum required for efficient coupling (typically 15-60 seconds for standard phosphoramidites).[5] 2. Use a Less Acidic Activator: Consider using an activator like 4,5-dicyanoimidazole (B129182) (DCI), which is less acidic than tetrazole derivatives and can reduce the incidence of premature detritylation.[3][6] 3. Check Phosphoramidite Quality: Ensure dG phosphoramidite is fresh and has been stored under anhydrous conditions to minimize degradation products that could exacerbate the issue.
Gradual decrease in coupling efficiency over a long synthesis run. Phosphoramidite Degradation: Phosphoramidites are degrading in solution on the synthesizer over the course of the synthesis. This is exacerbated by longer overall synthesis times, which can be a consequence of extended coupling times at each step.[4]1. Use Fresh Reagents: For long oligonucleotides, use freshly prepared phosphoramidite solutions. 2. Optimize Coupling Time: Avoid unnecessarily long coupling times to shorten the overall synthesis duration. 3. Ensure Anhydrous Conditions: Verify that the acetonitrile (ACN) used is of high quality and that the synthesizer's fluidics are dry to slow the rate of phosphoramidite hydrolysis.
Low overall yield and significant n-1 peaks despite extending coupling time. Inefficient Coupling Not Solved by Time: The root cause of low coupling efficiency is not reaction time (e.g., moisture, poor reagent quality, or systemic issue). Extending the time will not solve the primary problem and may introduce other side reactions.[7][8]1. Verify Reagent Integrity: Check the age and storage conditions of phosphoramidites, activator, and acetonitrile.[1] 2. Check for Moisture: Ensure all reagents and the synthesizer lines are anhydrous. Moisture is a primary cause of coupling failure. 3. Review Synthesis Protocol: Confirm that the correct phosphoramidite concentration and delivery volumes are being used.

Data Summary

The following table summarizes the qualitative and quantitative impact of coupling time on key oligonucleotide synthesis parameters.

Parameter Short Coupling Time Optimal Coupling Time Prolonged Coupling Time
Coupling Efficiency May be incomplete, leading to higher n-1 impurities.High (>99%), maximizing full-length product.May not significantly improve efficiency beyond the optimum and can decrease if phosphoramidites degrade.
Full-Length Product (FLP) Yield Reduced due to incomplete coupling.[9][10]Maximized.May decrease due to the accumulation of side products and phosphoramidite degradation.
n-1 Impurities High, due to incomplete coupling reactions.[7]Low.Generally low, assuming the primary coupling reaction goes to completion.
n+1 Impurities Low.Low.Increased, particularly GG dimers, due to premature detritylation of monomers.[3]
Oligonucleotide Integrity Compromised by deletion mutations (n-1).High.Compromised by addition mutations (n+1) and potential degradation.

Experimental Protocols

Protocol 1: Analysis of Oligonucleotide Purity by Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is used to separate the full-length oligonucleotide product from shorter failure sequences (n-1) and addition products (n+1).

  • Sample Preparation:

    • Cleave the synthesized oligonucleotide from the solid support and deprotect it using your standard protocol (e.g., concentrated ammonium (B1175870) hydroxide).

    • Evaporate the ammonia (B1221849) to dryness.

    • Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water.

  • HPLC System and Column:

    • An HPLC system equipped with a UV detector.

    • A C18 reversed-phase column suitable for oligonucleotide analysis.

  • Mobile Phase:

    • Buffer A: 0.1 M Triethylammonium Acetate (TEAA) in water.

    • Buffer B: 0.1 M TEAA in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 260 nm

    • Gradient:

      • Equilibrate the column with a low percentage of Buffer B (e.g., 5-10%).

      • Inject the dissolved crude oligonucleotide sample.

      • Apply a linear gradient of increasing Buffer B concentration to elute the oligonucleotides. A typical gradient might run from 10% to 70% Buffer B over 30 minutes.

  • Data Interpretation:

    • The full-length product (FLP) is typically the most hydrophobic and will be the last major peak to elute.

    • n-1 failure sequences are less hydrophobic and will elute earlier than the FLP.

    • n+1 addition products are more hydrophobic and will elute slightly later than the FLP.

    • The relative purity can be estimated by integrating the peak areas.

Protocol 2: Mass Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This method is used to confirm the molecular weight of the synthesized oligonucleotide and identify impurities based on their mass.

  • Sample Preparation:

    • Prepare a purified or crude sample of the oligonucleotide, desalted if possible, using a method like ethanol (B145695) precipitation or a size-exclusion spin column.

    • Dilute the sample in a suitable solvent for ESI-MS, often a mixture of water and a volatile organic solvent like acetonitrile or methanol, sometimes with a small amount of a volatile base like triethylamine.

  • Mass Spectrometer Setup:

    • An ESI-MS instrument, often coupled with an LC system (LC-MS).

    • Set the instrument to negative ion mode, as the phosphate (B84403) backbone of oligonucleotides is negatively charged.

  • Data Acquisition:

    • Infuse the sample directly or inject it into the LC-MS system.

    • Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range. Oligonucleotides will typically appear as a series of peaks with different charge states.

  • Data Analysis:

    • Use deconvolution software to process the raw m/z spectrum and calculate the neutral mass of the oligonucleotide species present.

    • Compare the observed mass to the theoretical mass of the desired full-length product.

    • Identify impurities by their mass differences from the target product (e.g., n-1 will have a mass corresponding to one less nucleotide; n+1 will have a mass of one additional nucleotide).

Visualizations

Oligo_Synthesis_Workflow start Start: Solid Support with First Nucleoside (5'-DMT ON) deblock Step 1: Deblocking (Acid Treatment) start->deblock Remove DMT wash1 ACN Wash deblock->wash1 coupling Step 2: Coupling (Activated Phosphoramidite + Activator) wash1->coupling Add next base capping Step 3: Capping (Acetic Anhydride) coupling->capping Block failures oxidation Step 4: Oxidation (Iodine Solution) capping->oxidation Stabilize linkage wash2 ACN Wash oxidation->wash2 cycle_end Cycle Complete (Chain Extended, 5'-DMT ON) wash2->cycle_end cycle_end->deblock Repeat for next base final Final Cleavage & Deprotection cycle_end->final If last base Coupling_Side_Reactions main Prolonged Coupling Time side1 Premature Monomer Detritylation (in solution by acidic activator) main->side1 side2 Phosphoramidite Degradation (especially dG) main->side2 imp1 Dimer Formation (e.g., G-G) side1->imp1 leads to imp4 Reduced Active Monomer side2->imp4 results in imp2 Incorporation of Dimer imp1->imp2 leads to imp3 n+1 Impurity imp2->imp3 imp5 Lower Coupling Efficiency in subsequent cycles imp4->imp5 causes imp6 n-1 Impurity imp5->imp6

References

Validation & Comparative

Validating DMT-locMeC(bz) Incorporation: A Mass Spectrometry-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of modified nucleotides is paramount for the synthesis of effective and reliable oligonucleotide therapeutics and research tools. This guide provides an objective comparison of mass spectrometry-based methods for validating the incorporation of DMT-locMeC(bz), a locked nucleic acid (LNA) phosphoramidite (B1245037) for introducing 5-methylcytosine (B146107), with alternative modification strategies. We present supporting experimental data and detailed protocols to assist in the selection of the most appropriate method for your research needs.

The site-specific incorporation of 5-methylcytosine (5mC) into oligonucleotides is a critical modification for various applications, including antisense therapy, siRNA, and epigenetic studies. DMT-locMeC(bz) is a key reagent in this process, offering enhanced hybridization affinity and nuclease resistance due to its LNA backbone. However, rigorous validation of its incorporation is essential to ensure the quality and performance of the final oligonucleotide product. Mass spectrometry stands as the gold standard for this validation, providing unambiguous confirmation of the modification's presence and location.

Performance Comparison: DMT-locMeC(bz) vs. Alternative Methods

The primary method for introducing site-specific 5mC during oligonucleotide synthesis is through the use of phosphoramidite chemistry. An alternative approach involves the post-synthetic enzymatic methylation of cytosine residues. Below is a comparison of these methods.

FeatureDMT-locMeC(bz) PhosphoramiditeEnzymatic Methylation (Post-Synthesis)
Incorporation Method Automated solid-phase synthesisEnzymatic reaction after synthesis
Specificity Site-specific incorporation at desired positionsDependent on enzyme specificity (e.g., CpG context for some methyltransferases)
Efficiency High coupling efficiency with optimized protocols (>95%)[1]Can be highly efficient but may require optimization of reaction conditions
Scalability Readily scalable for large-scale synthesisMay be less scalable for high-throughput or large-quantity production
Compatibility Compatible with a wide range of other modificationsMay have limitations with certain existing modifications on the oligonucleotide
Validation Direct mass shift detection by MSRequires assays to confirm methylation, often involving MS analysis of digested products
Cost Higher initial cost of the phosphoramiditePotentially lower reagent cost but may involve additional enzymatic steps and purification

Experimental Protocols

Accurate validation of DMT-locMeC(bz) incorporation relies on a well-defined experimental workflow, from synthesis to mass spectrometric analysis.

Oligonucleotide Synthesis with DMT-locMeC(bz) Incorporation

The synthesis of oligonucleotides containing DMT-locMeC(bz) is performed using standard automated solid-phase phosphoramidite chemistry with a key modification to the coupling step.

Protocol:

  • Reagent Preparation: Dissolve the this compound in anhydrous acetonitrile (B52724). Due to its steric hindrance, a co-solvent such as 25% THF in acetonitrile may be required to ensure complete dissolution.[2]

  • Automated Synthesis: Program the desired oligonucleotide sequence into the DNA/RNA synthesizer.

  • Modified Coupling Step: For the incorporation of the DMT-locMeC(bz) monomer, extend the coupling time to 180-250 seconds to ensure high coupling efficiency.[2] Standard coupling times are sufficient for regular DNA/RNA phosphoramidites.

  • Standard Cycles: Capping, oxidation, and deblocking steps are performed using standard synthesizer protocols.

  • Cleavage and Deprotection: After synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated aqueous ammonia. It is advisable to avoid methylamine (B109427) for deprotection of oligonucleotides containing 5-Me-Bz-C-LNA to prevent potential N4-methylation.[2]

  • Purification: Purify the crude oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Validation

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are the definitive methods for confirming the successful incorporation of DMT-locMeC(bz).

LC-MS Protocol:

  • Chromatography:

    • Column: A C18 reversed-phase column suitable for oligonucleotide analysis.

    • Mobile Phase A: 8.6 mM Triethylamine (TEA) and 100 mM Hexafluoroisopropanol (HFIP) in water.[3]

    • Mobile Phase B: Methanol.

    • Gradient: A linear gradient from Mobile Phase A to Mobile Phase B to elute the oligonucleotide.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is most common for oligonucleotides.[4]

    • Mass Analyzer: A high-resolution mass spectrometer such as a time-of-flight (TOF) or Orbitrap analyzer.

    • Data Analysis: The acquired mass spectrum should show a peak corresponding to the calculated molecular weight of the oligonucleotide containing the 5-methylcytosine modification.

LC-MS/MS Protocol for Sequence Confirmation:

  • Parent Ion Selection: Isolate the precursor ion corresponding to the full-length modified oligonucleotide.

  • Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID).

  • Fragment Ion Analysis: Analyze the resulting fragment ions to confirm the sequence of the oligonucleotide and pinpoint the location of the 5-methylcytosine modification. The fragmentation of the benzoyl protecting group may be observed, though it is typically removed during the deprotection step. The primary fragmentation of the oligonucleotide backbone will produce characteristic 'a', 'b', 'c', 'd', 'w', 'x', 'y', and 'z' ions, allowing for sequence verification.

Visualizing the Workflow

experimental_workflow Experimental Workflow for DMT-locMeC(bz) Incorporation and Validation cluster_synthesis Oligonucleotide Synthesis cluster_purification Purification cluster_validation Mass Spectrometry Validation s1 Reagent Preparation (DMT-locMeC(bz) in Acetonitrile/THF) s2 Automated Solid-Phase Synthesis s1->s2 s3 Extended Coupling (180-250s for LNA) s2->s3 s4 Cleavage & Deprotection (Conc. Aq. Ammonia) s3->s4 p1 Reverse-Phase HPLC s4->p1 Crude Oligonucleotide v1 LC-MS Analysis (Intact Mass Confirmation) p1->v1 Purified Oligonucleotide v2 LC-MS/MS Analysis (Sequence & Modification Site Verification) v1->v2

Workflow for synthesis and validation.

Signaling Pathways and Logical Relationships

The successful incorporation of DMT-locMeC(bz) is a prerequisite for the desired biological activity of the modified oligonucleotide. The following diagram illustrates the logical flow from synthesis to functional validation.

logical_flow Logical Flow from Synthesis to Function synthesis Oligonucleotide Synthesis with DMT-locMeC(bz) validation Mass Spectrometry Validation synthesis->validation validation->synthesis Negative Result (Optimize Synthesis) confirmation Successful Incorporation Confirmed validation->confirmation Positive Result function Desired Biological Activity (e.g., Enhanced Hybridization) confirmation->function

Logical flow from synthesis to function.

Conclusion

The use of this compound provides a reliable and site-specific method for incorporating 5-methylcytosine into synthetic oligonucleotides, conferring beneficial properties such as increased thermal stability and nuclease resistance. Mass spectrometry, particularly LC-MS and LC-MS/MS, is an indispensable tool for the unambiguous validation of this modification. While enzymatic methods offer an alternative for 5-methylcytosine introduction, the phosphoramidite-based approach integrated into solid-phase synthesis provides a more direct and readily scalable solution for producing precisely modified oligonucleotides for research and therapeutic development. Careful optimization of the synthesis protocol, especially the coupling step for the LNA monomer, and rigorous mass spectrometric analysis are crucial for ensuring the quality and desired functionality of the final product.

References

A Researcher's Guide to LNA Oligonucleotide Purification and Analysis: HPLC vs. The Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Locked Nucleic Acid (LNA) oligonucleotides, achieving high purity and accurate analysis is paramount for reliable experimental outcomes and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) has emerged as a cornerstone technique for both the purification and analysis of these modified nucleic acids. This guide provides an objective comparison of HPLC with other common techniques, supported by experimental data and detailed protocols, to aid in selecting the optimal method for your research needs.

This guide will delve into the nuances of Ion-Pair Reversed-Phase (IP-RP) HPLC and Anion-Exchange (AX) HPLC, comparing them against alternative methods such as Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), and Capillary Gel Electrophoresis (CGE).

Unraveling the Options: A Comparative Overview

The choice of purification and analysis technique is critical and depends on factors such as the length of the LNA oligonucleotide, the nature of any modifications, the required purity level, and the desired analytical information. While HPLC is a versatile and widely used method, other techniques offer distinct advantages for specific applications.

Ion-pair reversed-phase (IP-RP) HPLC is a widely used technique for the analysis and purification of oligonucleotides.[1] It utilizes an ion-pairing reagent to form a hydrophobic complex with the anionic oligonucleotide, allowing for separation on a reversed-phase column.[1] Anion-exchange (AX) HPLC, on the other hand, separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone.[2][3] This method is particularly effective for resolving unmodified oligonucleotides and can separate species that are difficult to resolve by RP-HPLC.[2]

Beyond traditional HPLC, Ultra-Performance Liquid Chromatography (UPLC) offers significant improvements in speed and resolution by utilizing smaller particle size columns.[4][5] For definitive identification and sequence confirmation, Mass Spectrometry (MS) is the gold standard, providing precise molecular weight information.[6][7] Capillary Gel Electrophoresis (CGE) is considered the industry standard for assessing the purity of oligonucleotides due to its high resolving power for size-based separations.[8]

At a Glance: Performance Comparison of Purification and Analysis Techniques

To facilitate a clear comparison, the following tables summarize the key performance metrics of each technique for both the purification and analysis of LNA oligonucleotides.

Table 1: Comparison of Purification Techniques for LNA Oligonucleotides

FeatureIP-RP HPLCAX-HPLC
Principle HydrophobicityCharge
Typical Purity >85%[9]>95% for oligos up to 50 bases[2]
Resolution Good for a wide range of lengthsExcellent for unmodified oligos up to 80 bases[2]
Throughput HighModerate
Scale Analytical to Preparative[1]Analytical to Preparative[10]
Best Suited For Hydrophobically modified LNA oligos[2]Unmodified LNA oligos, phosphorothioates[2]

Table 2: Comparison of Analytical Techniques for LNA Oligonucleotides

FeatureIP-RP HPLCAX-HPLCUPLCMass Spectrometry (MS)Capillary Gel Electrophoresis (CGE)
Primary Information Purity, QuantityPurity, QuantityPurity, Quantity (faster)Molecular Weight, IdentityPurity, Size
Resolution GoodExcellent for charge-based separationVery HighN/A (provides mass)Very High (single base)[11]
Analysis Time 30-60 minutes[12]30-60 minutes<10 minutes[12]Minutes30-60 minutes
Quantitative Precision HighHighHighSemi-quantitativeHigh[13]
Key Advantage VersatilityHigh resolution for unmodified oligosSpeed and resolutionDefinitive identificationGold standard for purity assessment[8]

Visualizing the Workflow: HPLC Purification and Analysis

The following diagram illustrates a typical workflow for the purification and subsequent analysis of LNA oligonucleotides using HPLC.

HPLC_Workflow cluster_purification Purification cluster_analysis Analysis crude Crude LNA Oligonucleotide hplc_purification HPLC Purification (IP-RP or AX) crude->hplc_purification fraction Purified Fractions hplc_purification->fraction hplc_analysis HPLC Analysis (Purity Check) fraction->hplc_analysis ms_analysis Mass Spectrometry (Identity Confirmation) fraction->ms_analysis cge_analysis Capillary Gel Electrophoresis (Purity & Size) fraction->cge_analysis report1 report1 hplc_analysis->report1 Purity Report report2 report2 ms_analysis->report2 Mass Spectrum report3 report3 cge_analysis->report3 Electropherogram

Caption: Workflow for LNA oligonucleotide purification and analysis.

In Detail: Experimental Protocols

For researchers looking to implement these techniques, the following are detailed protocols for IP-RP HPLC purification and analysis.

Experimental Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) Purification of LNA Oligonucleotides

Objective: To purify crude LNA oligonucleotides to a high degree of purity.

Materials:

  • Crude LNA oligonucleotide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (0.1 M, pH 7.0) or Triethylamine (TEA) and Hexafluoroisopropanol (HFIP) based mobile phases[12][14]

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size)[15]

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude LNA oligonucleotide in 0.1 M TEAA buffer to a concentration of approximately 10-20 mg/mL.[16]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M TEAA in water.

    • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water.

  • HPLC System Setup:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) at a flow rate of 1.0 mL/min.

    • Set the UV detector to monitor absorbance at 260 nm.[15]

    • Maintain the column temperature at 60°C to denature any secondary structures.[12][17]

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Apply a linear gradient of increasing Mobile Phase B concentration to elute the oligonucleotide. A typical gradient might be from 10% to 70% B over 30-40 minutes.[15]

  • Fraction Collection: Collect fractions corresponding to the main peak, which represents the full-length LNA oligonucleotide.

  • Post-Purification Processing: Pool the pure fractions and lyophilize to obtain the purified LNA oligonucleotide. If TEAA was used, a desalting step may be necessary for certain downstream applications.[18]

Experimental Protocol: Ion-Pair Reversed-Phase HPLC (IP-RP HPLC) Analysis of LNA Oligonucleotides

Objective: To assess the purity of a purified LNA oligonucleotide sample.

Materials:

  • Purified LNA oligonucleotide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Triethylammonium acetate (TEAA) buffer (0.1 M, pH 7.0) or TEA/HFIP mobile phase[12]

  • Analytical reversed-phase HPLC column (e.g., C18, 2.5 µm particle size)[15]

  • HPLC or UPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified LNA oligonucleotide in Mobile Phase A to a concentration of approximately 0.1-0.5 OD units/mL.

  • Mobile Phase Preparation: Same as for purification.

  • HPLC/UPLC System Setup:

    • Equilibrate the analytical C18 column with a low percentage of Mobile Phase B at a flow rate appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a 2.1 mm ID column).

    • Set the UV detector to 260 nm.

    • Maintain the column temperature at 60°C.[12]

  • Injection and Gradient Elution:

    • Inject a small volume (e.g., 5-10 µL) of the sample.

    • Apply a suitable gradient to separate the main product from any remaining impurities. A faster gradient can be used for analysis compared to purification.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Calculate the purity of the LNA oligonucleotide as the percentage of the main peak area relative to the total peak area.

Logical Relationships in Method Selection

The choice between different purification and analysis methods often involves a trade-off between various factors. The following diagram illustrates the logical relationships to consider when selecting a method.

Method_Selection cluster_purity Purity Requirement cluster_info Required Information cluster_methods Recommended Method start Start: Need to Purify/Analyze LNA Oligonucleotide high_purity High Purity (>95%) start->high_purity moderate_purity Moderate Purity (~85%) start->moderate_purity identity Identity Confirmation start->identity purity_size Purity & Size start->purity_size ax_hplc AX-HPLC high_purity->ax_hplc rp_hplc IP-RP HPLC moderate_purity->rp_hplc ms Mass Spectrometry identity->ms cge Capillary Gel Electrophoresis purity_size->cge

Caption: Decision tree for selecting a purification/analysis method.

Conclusion

The purification and analysis of LNA oligonucleotides are critical steps that significantly impact the reliability and success of downstream applications. While IP-RP HPLC remains a robust and versatile technique, a thorough understanding of the available alternatives is essential for making informed decisions. For achieving the highest purity of unmodified LNA oligos, AX-HPLC is often the superior choice. When speed and resolution are paramount, UPLC offers a significant advantage. For unequivocal identity confirmation, mass spectrometry is indispensable, and for the most accurate purity assessment, CGE is the established benchmark. By carefully considering the specific requirements of their research, scientists can select the most appropriate combination of these powerful analytical tools to ensure the quality and integrity of their LNA oligonucleotides.

References

A Comparative Guide to LNA Cytidine Phosphoramidites: DMT-locMeC(bz) vs. Other Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the choice of phosphoramidite (B1245037) building blocks is critical to achieving desired therapeutic or diagnostic properties. Locked Nucleic Acid (LNA) phosphoramidites, known for their ability to enhance the stability and binding affinity of oligonucleotides, are a key tool in this field. This guide provides an objective comparison of DMT-locMeC(bz), a specific LNA cytidine (B196190) phosphoramidite, with other LNA cytidine analogues, supported by experimental data and detailed protocols.

Unlocking Enhanced Performance with LNA Technology

Locked Nucleic Acid (LNA) is a class of nucleic acid analogues featuring a methylene (B1212753) bridge that "locks" the ribose sugar in a C3'-endo conformation.[1][2] This structural constraint pre-organizes the oligonucleotide backbone for hybridization, leading to several advantageous properties. Oligonucleotides incorporating LNA monomers exhibit unprecedented thermal stability when hybridized with complementary DNA and RNA strands, resulting in a significant increase in melting temperature (Tm).[1][3] This enhanced affinity allows for the use of shorter probes and primers with high specificity.[4] Furthermore, LNA modifications confer notable resistance to nuclease degradation, a crucial attribute for in vivo applications.[5][6][7]

DMT-locMeC(bz) is a specific LNA phosphoramidite for incorporating a modified 5-methylcytidine (B43896) into an oligonucleotide sequence.[8][9][10][11] The 5'-DMT (Dimethoxytrityl) group allows for standard automated solid-phase oligonucleotide synthesis, while the benzoyl (Bz) group protects the exocyclic amine of cytosine.[]

Performance Comparison: DMT-locMeC(bz) and Other LNA Cytidine Analogues

The performance of LNA-modified oligonucleotides is typically assessed based on three key parameters: thermal stability (Tm), nuclease resistance, and coupling efficiency during synthesis. While direct comparative studies focusing solely on different LNA cytidine phosphoramidites are limited in publicly available literature, we can infer performance from studies examining LNA modifications more broadly.

Thermal Stability (Tm)

The incorporation of LNA monomers, including LNA cytidine, significantly increases the thermal stability of duplexes. The Tm increase is generally reported to be between +2 to +10°C per LNA modification.[1] Some studies have shown an increase of 1.5–4°C per LNA monomer in an 18-mer oligonucleotide.[13]

LNA Modification TypeReported ΔTm per Modification (°C)Reference
General LNA+2 to +10[1]
LNA in 18-mer DNA/RNA duplex+1.5 to +4[13]
LNA in 20-mer DNA/RNA duplex(Data not available for specific cytidine analogues)[14]
α-L-LNA(Data not available for specific cytidine analogues)[15]

Note: The exact ΔTm can vary depending on the sequence context, number of modifications, and experimental conditions.

Nuclease Resistance

LNA-modified oligonucleotides demonstrate significantly enhanced stability against nuclease degradation compared to unmodified DNA and RNA. Chimeric LNA/DNA oligonucleotides, with LNA bases at the ends, have been shown to be more stable than phosphorothioates and 2'-O-methyl gapmers.[13] For instance, three LNA modifications at each end of an oligonucleotide can increase its half-life in human serum approximately 10-fold compared to an unmodified oligonucleotide.[13] An LNA residue at the penultimate (L-2) position of a primer can confer nearly complete resistance to 3'→5' exonuclease activity.[5]

Oligonucleotide TypeHalf-life (t½) in Human Serum (approx.)Reference
Unmodified DNA~1.5 hours[13]
Phosphorothioate~10 hours[13]
2'-O-Methyl Gapmer~12 hours[13]
LNA/DNA Chimera (3 LNA at each end)~15 hours[13]
Coupling Efficiency

Standard phosphoramidite chemistry is used for the synthesis of LNA-containing oligonucleotides.[4][16] However, LNA phosphoramidites, including DMT-locMeC(bz), are more sterically hindered than standard DNA phosphoramidites. This necessitates a longer coupling time to achieve high coupling efficiencies.[4] While standard phosphoramidites are expected to have a coupling efficiency of >99%, modified phosphoramidites may exhibit slightly lower efficiencies.[17][18] For LNA phosphoramidites, a coupling time of 180 seconds on an ABI synthesizer and 250 seconds on an Expedite synthesizer is recommended to ensure optimal incorporation.[4]

Experimental Protocols

I. Oligonucleotide Synthesis and Deprotection

This protocol outlines the general steps for synthesizing an LNA-modified oligonucleotide using DMT-locMeC(bz) on an automated DNA/RNA synthesizer.

Workflow for LNA Oligonucleotide Synthesis

LNA_Oligonucleotide_Synthesis_Workflow cluster_synthesis Automated Solid-Phase Synthesis cluster_deprotection Cleavage and Deprotection start Start with CPG Solid Support deblock DMT Removal (Deblocking) start->deblock couple Coupling (DMT-locMeC(bz) + Activator) deblock->couple cap Capping (Unreacted 5'-OH) couple->cap oxidize Oxidation (P(III) to P(V)) cap->oxidize repeat Repeat Cycle for Each Monomer oxidize->repeat repeat->deblock Next Monomer cleave Cleavage from Support (e.g., NH4OH) repeat->cleave Synthesis Complete deprotect Base Deprotection (e.g., NH4OH at 55°C) cleave->deprotect end end deprotect->end Purification (e.g., HPLC)

Caption: Automated solid-phase synthesis cycle for incorporating LNA phosphoramidites.

Materials:

  • DMT-locMeC(bz) phosphoramidite

  • Other required DNA, RNA, or LNA phosphoramidites

  • Anhydrous acetonitrile (B52724)

  • Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Controlled pore glass (CPG) solid support

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

  • Preparation: Dissolve DMT-locMeC(bz) and other phosphoramidites in anhydrous acetonitrile to the synthesizer manufacturer's recommended concentration.

  • Automated Synthesis: Program the DNA/RNA synthesizer to perform the standard synthesis cycle (deblocking, coupling, capping, oxidation).

    • Crucially, extend the coupling time for the DMT-locMeC(bz) monomer to at least 180-250 seconds to account for its steric hindrance. [4]

    • A longer oxidation time of around 45 seconds is also recommended.[4]

  • Cleavage and Deprotection: Following synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using concentrated ammonium hydroxide. It is advisable to avoid methylamine (B109427) for deprotection when using Me-Bz-C-LNA to prevent potential side reactions.[4]

  • Purification: Purify the crude oligonucleotide using methods such as HPLC or polyacrylamide gel electrophoresis (PAGE).

II. Thermal Melt Analysis (Tm)

This protocol determines the melting temperature of an LNA-modified oligonucleotide duplexed with its complementary DNA or RNA strand.

Workflow for Thermal Melt Analysis

Thermal_Melt_Analysis_Workflow prepare Prepare Duplex Sample (LNA-Oligo + Complementary Strand in Buffer) spectro Place in UV-Vis Spectrophotometer with Peltier Temperature Controller prepare->spectro heat Heat Sample at a Controlled Rate (e.g., 1°C/min) spectro->heat measure Measure Absorbance at 260 nm as a Function of Temperature heat->measure plot Plot Absorbance vs. Temperature (Melt Curve) measure->plot calculate Calculate Tm (First Derivative Maximum) plot->calculate

Caption: Workflow for determining the melting temperature (Tm) of an oligonucleotide duplex.

Materials:

  • Purified LNA-modified oligonucleotide

  • Purified complementary DNA or RNA oligonucleotide

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • UV-Vis spectrophotometer with a Peltier temperature controller

Procedure:

  • Sample Preparation: Dissolve the LNA-modified oligonucleotide and its complementary strand in the annealing buffer to a final concentration of, for example, 2 µM each.

  • Annealing: Heat the sample to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.

  • Data Acquisition: Place the sample in the spectrophotometer and record the absorbance at 260 nm while increasing the temperature from a starting temperature (e.g., 20°C) to a final temperature (e.g., 95°C) at a controlled rate (e.g., 1°C/minute).

  • Data Analysis: Plot the absorbance versus temperature to generate a melting curve. The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the peak of the first derivative of the melting curve.

III. Nuclease Resistance Assay

This protocol assesses the stability of an LNA-modified oligonucleotide in the presence of nucleases, for example, in human serum.

Workflow for Nuclease Resistance Assay

Nuclease_Resistance_Assay_Workflow start Incubate LNA-Oligo (and Control Oligo) in Human Serum at 37°C aliquots Take Aliquots at Different Time Points (e.g., 0, 1, 4, 8, 24 hours) start->aliquots quench Quench Nuclease Activity (e.g., EDTA or heat inactivation) aliquots->quench analyze Analyze Samples by PAGE or HPLC quench->analyze quantify Quantify the Percentage of Intact Oligonucleotide Remaining analyze->quantify

Caption: General workflow for assessing the nuclease resistance of oligonucleotides.

Materials:

  • Purified LNA-modified oligonucleotide (e.g., 5'-end labeled with a fluorescent dye)

  • Unmodified control oligonucleotide

  • Human serum

  • Incubator at 37°C

  • Quenching buffer (e.g., containing EDTA)

  • Polyacrylamide gel electrophoresis (PAGE) system or HPLC

Procedure:

  • Incubation: Incubate the LNA-modified oligonucleotide and the unmodified control oligonucleotide in human serum at 37°C.

  • Time Course: At various time points (e.g., 0, 1, 4, 8, 12, and 24 hours), take aliquots of the reaction mixture.

  • Quenching: Immediately stop the nuclease degradation in each aliquot by adding a quenching buffer or by heat inactivation.

  • Analysis: Analyze the samples by denaturing PAGE or HPLC to separate the intact oligonucleotide from degraded fragments.

  • Quantification: Quantify the amount of intact oligonucleotide remaining at each time point (e.g., by measuring the intensity of the corresponding band on the gel or the peak area in the chromatogram). The half-life (t½) can then be calculated.

Conclusion

DMT-locMeC(bz) and other LNA cytidine phosphoramidites are invaluable tools for the synthesis of oligonucleotides with superior hybridization properties and enhanced stability. The defining characteristics of LNA-modified oligonucleotides are a significant increase in thermal stability and robust resistance to nuclease degradation. While DMT-locMeC(bz) is a specific and widely used variant, the general performance benefits of LNA cytidine incorporation are consistent across different analogues. Successful synthesis of LNA-containing oligonucleotides requires optimization of the coupling step to account for the steric bulk of the LNA monomer. The provided experimental protocols offer a framework for researchers to characterize and compare the performance of oligonucleotides modified with DMT-locMeC(bz) or other LNA cytidine phosphoramidites in their specific applications.

References

Unlocking Enhanced Stability: A Comparative Guide to DMT-locMeC(bz) Modified Oligonucleotides in Thermal Melting Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of oligonucleotides is a critical parameter influencing their efficacy and application in therapeutics and diagnostics. This guide provides a comprehensive comparison of oligonucleotides modified with DMT-locMeC(bz) against unmodified DNA and other common modifications, supported by established experimental data and detailed protocols.

The modification DMT-locMeC(bz) refers to the phosphoramidite (B1245037) of N4-Benzoyl-5'-O-DMT-(2'-O, 4'-C-methylene)-5-methyl-cytidine, a monomer used to incorporate a locked nucleic acid (LNA) moiety into an oligonucleotide sequence. LNA modifications are a class of bicyclic nucleic acid analogues where a methylene (B1212753) bridge connects the 2'-oxygen and the 4'-carbon of the ribose sugar. This "locked" conformation pre-organizes the sugar into an A-form helix, characteristic of RNA, leading to a significant increase in the thermal stability of the resulting duplex.

Performance Comparison: Thermal Stability

The introduction of LNA modifications, such as those derived from DMT-locMeC(bz), has a profound impact on the melting temperature (Tm) of oligonucleotide duplexes. The Tm is the temperature at which 50% of the duplex DNA has dissociated into single strands and serves as a key indicator of duplex stability.

Numerous studies have demonstrated that LNA-modified oligonucleotides exhibit substantially higher thermal stability compared to their unmodified DNA counterparts and even other modified oligonucleotides like those containing 2'-O-Methyl (2'-O-Me) modifications. The increase in Tm per LNA modification can range from +1.5°C to as high as +10°C, depending on the sequence context and the number of modifications.[1][2][3] In contrast, 2'-O-Me modifications typically confer a more modest increase in Tm, generally in the range of +0.5°C to +1.8°C per modification.[1][4]

Below is a table summarizing representative thermal melting data for a hypothetical 18-mer oligonucleotide duplex, illustrating the comparative effects of DMT-locMeC(bz) (LNA), 2'-O-Me, and an unmodified DNA control.

Oligonucleotide Sequence (5'-3')Modification TypeNumber of ModificationsMelting Temperature (Tm) in °CChange in Tm (ΔTm) per modification (°C)
GCA TTA GCA CTC GAG CTCUnmodified DNA055.0N/A
GCA TC A GCA CTC GAG CTCDMT-locMeC(bz) (LNA)161.5+6.5
GCA C TA GC A CTC GAG CTCDMT-locMeC(bz) (LNA)268.0+6.5
GCA TC A GCA CTC GAG CTC2'-O-Methyl156.5+1.5
GCA C TA GC A CTC GAG CTC2'-O-Methyl258.0+1.5

Note: The bolded "C" in the sequence indicates the position of the modification. The Tm values are hypothetical but based on the typical increases reported in the literature.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reproducible thermal melting data.

Thermal Melting (Tm) Analysis via UV Spectrophotometry

This method measures the change in UV absorbance of an oligonucleotide duplex as a function of temperature. The hyperchromic effect, an increase in absorbance upon denaturation, is monitored to determine the Tm.

Materials:

  • Lyophilized oligonucleotides (unmodified, DMT-locMeC(bz)-modified, and complementary strand)

  • Melting Buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • Nuclease-free water

  • UV-Vis Spectrophotometer with a Peltier temperature controller

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend lyophilized oligonucleotides in nuclease-free water to create stock solutions (e.g., 100 µM).

    • Determine the concentration of the stock solutions by measuring the absorbance at 260 nm (A260).

  • Duplex Annealing:

    • In a microcentrifuge tube, combine equimolar amounts of the modified oligonucleotide and its complementary strand.

    • Add the appropriate volume of melting buffer to achieve the desired final duplex concentration (e.g., 1 µM).

    • Heat the solution to 95°C for 5 minutes to ensure complete denaturation of any secondary structures.

    • Allow the solution to slowly cool to room temperature over several hours to facilitate proper duplex formation.

  • UV-Vis Spectrophotometer Setup:

    • Set the spectrophotometer to monitor absorbance at 260 nm.

    • Program the Peltier temperature controller with the desired temperature ramp. A typical ramp rate is 0.5°C to 1°C per minute.

    • Set the temperature range for the experiment (e.g., from 20°C to 95°C).

  • Data Acquisition:

    • Blank the spectrophotometer with the melting buffer at the starting temperature.

    • Place the cuvette containing the annealed duplex into the sample holder.

    • Initiate the temperature ramp and data collection. The instrument will record the absorbance at each temperature increment.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus temperature to generate the melting curve.

    • The melting temperature (Tm) is determined as the temperature at the maximum of the first derivative of the melting curve.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principle of LNA-induced stability, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing Oligo_Prep Oligonucleotide Resuspension & Concentration Measurement Annealing Duplex Annealing: Mix complementary strands, heat to 95°C, cool slowly Oligo_Prep->Annealing Spectro_Setup Spectrophotometer Setup: Set wavelength to 260 nm, program temperature ramp Annealing->Spectro_Setup Data_Acq Data Acquisition: Measure A260 as a function of increasing temperature Spectro_Setup->Data_Acq Melting_Curve Generate Melting Curve: Plot A260 vs. Temperature Data_Acq->Melting_Curve Tm_Calc Tm Calculation: Determine the maximum of the first derivative Melting_Curve->Tm_Calc Final_Result Final_Result Tm_Calc->Final_Result Final Tm Value

Caption: Workflow for Thermal Melting Analysis of Oligonucleotides.

LNA_Stability Unmodified Unmodified DNA Flexible ribose sugar Lower thermal stability LNA_Modified DMT-locMeC(bz) Modified (LNA) 'Locked' bicyclic ribose Pre-organized A-form helix Higher thermal stability Unmodified->LNA_Modified Incorporation of DMT-locMeC(bz) phosphoramidite

Caption: Rationale for Increased Thermal Stability of LNA-Modified Oligonucleotides.

Conclusion

The use of DMT-locMeC(bz) phosphoramidite to introduce LNA modifications into oligonucleotides provides a robust strategy for significantly enhancing their thermal stability. This increased stability, as evidenced by a substantial increase in the melting temperature, is a key advantage for applications requiring high affinity and specificity, such as in antisense therapy, siRNA, and diagnostic probes. The experimental data consistently show the superiority of LNA modifications over unmodified DNA and 2'-O-Me modifications in this regard. The provided experimental protocol for thermal melting analysis offers a standardized method for researchers to quantify and compare the stability of these valuable modified oligonucleotides.

References

LNA-Modified Oligonucleotides: A Comparative Guide to Nuclease Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of oligonucleotides in biological systems is a critical parameter for therapeutic efficacy. Unmodified oligonucleotides are rapidly degraded by nucleases, limiting their clinical utility. Locked Nucleic Acid (LNA) modifications have emerged as a powerful strategy to enhance nuclease resistance, thereby improving the pharmacokinetic profile of oligonucleotide-based drugs. This guide provides a comprehensive comparison of the nuclease resistance of LNA-modified oligonucleotides against other common modifications, supported by experimental data and detailed protocols.

Enhanced Stability in the Face of Nuclease Degradation

LNA is a class of nucleic acid analogues where the ribose sugar is conformationally locked by a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon.[1][2] This rigid structure significantly enhances the stability of oligonucleotides against enzymatic degradation by nucleases.[1][3]

Studies have consistently demonstrated the superior nuclease resistance of LNA-modified oligonucleotides compared to their unmodified DNA counterparts and other chemically modified analogues. In a key study, the introduction of just three LNA monomers at each end of a DNA oligonucleotide increased its half-life in human serum by ten-fold, from 1.5 hours for the unmodified version to approximately 15 hours.[4] This stability surpasses that of isosequential phosphorothioate (B77711) (PS) modified oligonucleotides and 2'-O-methyl (2'-OMe) gapmers, which exhibit half-lives of 10 and 12 hours, respectively.[4]

The protective effect of LNA modifications extends to both exonucleases and endonucleases. Fully LNA-modified oligonucleotides have shown complete resistance to 3'-exonucleases like snake venom phosphodiesterase (SVPD) over a 2-hour period.[5] Even the incorporation of just two LNA monomers at the 3'-end resulted in 83% of the oligonucleotide remaining intact after the same treatment.[5] Furthermore, LNA modifications have been shown to provide significant protection against degradation by DNase I, an endonuclease.[6]

Comparative Performance of Oligonucleotide Modifications

The choice of chemical modification is a crucial consideration in the design of therapeutic oligonucleotides. The following table summarizes the quantitative data on the nuclease resistance of various oligonucleotide modifications.

Oligonucleotide ModificationHalf-life in Human Serum (hours)Key AdvantagesKey Disadvantages
Unmodified DNA ~1.5[4]Natural backbone, no toxicity issues.Rapidly degraded by nucleases.
Phosphorothioate (PS) ~10[4]Increased nuclease resistance.Potential for non-specific protein binding and toxicity.[4]
2'-O-Methyl (2'-OMe) ~12[4]Good nuclease resistance, reduced immune stimulation.Lower binding affinity compared to LNA.
LNA (end-capped) ~15[4]Excellent nuclease resistance, high binding affinity.Can have higher toxicity compared to other modifications.

Experimental Protocols

Serum Stability Assay

This protocol outlines a typical in vitro experiment to assess the stability of oligonucleotides in the presence of serum.

Materials:

  • Oligonucleotide (e.g., 5'-radiolabeled or fluorescently labeled)

  • Human or Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Nuclease-free water

  • Loading dye (e.g., formamide-based)

  • Polyacrylamide gel (denaturing, e.g., 15-20%)

  • Gel running buffer (e.g., TBE buffer)

  • Phosphorimager or fluorescence scanner

  • Incubator at 37°C

Procedure:

  • Prepare a stock solution of the labeled oligonucleotide in nuclease-free water.

  • In a microcentrifuge tube, mix the oligonucleotide with serum (e.g., 50% final concentration) and PBS to the final desired volume.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction and immediately mix it with an equal volume of loading dye to stop the enzymatic degradation.

  • Store the quenched samples at -20°C until analysis.

  • Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the gel using a phosphorimager or fluorescence scanner.

  • Quantify the intensity of the band corresponding to the intact oligonucleotide at each time point.

  • Calculate the percentage of intact oligonucleotide remaining relative to the 0-hour time point and determine the half-life.

3'-Exonuclease Degradation Assay

This protocol is designed to evaluate the resistance of oligonucleotides to 3'-exonucleases.

Materials:

  • Oligonucleotide

  • 3'-Exonuclease (e.g., Snake Venom Phosphodiesterase - SVPD or Exonuclease III)

  • Reaction buffer specific to the chosen exonuclease

  • Nuclease-free water

  • Loading dye

  • Polyacrylamide gel (denaturing)

  • Gel running buffer

  • Gel imaging system

Procedure:

  • Prepare a reaction mixture containing the oligonucleotide, the appropriate reaction buffer, and nuclease-free water.

  • Initiate the reaction by adding the 3'-exonuclease to the mixture.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

  • At specified time intervals, take aliquots of the reaction and quench the enzymatic activity by adding loading dye.

  • Analyze the degradation products by denaturing PAGE.

  • Visualize and quantify the amount of full-length oligonucleotide remaining at each time point to assess the degree of resistance.

Visualizing the Mechanisms and Processes

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the comparative nuclease resistance of different oligonucleotide modifications.

experimental_workflow cluster_prep Preparation cluster_sampling Time-Course Sampling cluster_analysis Analysis prep_oligo Labeled Oligonucleotide prep_serum Serum Incubation (37°C) prep_oligo->prep_serum time_points Aliquots at Various Time Points prep_serum->time_points quenching Quench with Loading Dye time_points->quenching page Denaturing PAGE quenching->page imaging Imaging (Phosphorimager/Scanner) page->imaging quant Quantification & Half-life Calculation imaging->quant

Figure 1. Experimental workflow for a typical serum stability assay.

nuclease_resistance_comparison cluster_modifications Oligonucleotide Modifications cluster_resistance Relative Nuclease Resistance unmodified Unmodified DNA low Low unmodified->low ps Phosphorothioate (PS) medium Medium ps->medium ome 2'-O-Methyl (2'-OMe) high High ome->high lna LNA very_high Very High lna->very_high

References

A Researcher's Guide to Mismatch Discrimination: Evaluating Probes with DMT-locMeC(bz) and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in applications requiring precise detection of single nucleotide polymorphisms (SNPs) and other genetic variations, the choice of oligonucleotide probe technology is critical. This guide provides a comprehensive comparison of probes incorporating the Locked Nucleic Acid (LNA) monomer DMT-locMeC(bz) with other leading mismatch discrimination technologies, supported by experimental data and detailed protocols.

The ability to distinguish between perfectly matched and mismatched nucleic acid sequences is fundamental to a wide range of molecular biology techniques, from genotyping and mutation detection to gene expression analysis. Probes modified with DMT-locMeC(bz), a benzoyl-protected 5-methylcytosine (B146107) LNA phosphoramidite, offer enhanced thermal stability and mismatch discrimination compared to standard DNA probes. This guide will delve into the performance of these LNA probes and compare them with prominent alternatives, namely Minor Groove Binder (MGB) probes and Peptide Nucleic Acid (PNA) probes.

Performance Comparison of Mismatch Discrimination Probes

The efficacy of a probe in mismatch discrimination is often quantified by the difference in melting temperature (ΔTm) between the perfectly matched and the mismatched duplex. A larger ΔTm indicates better discrimination. The following tables summarize the performance of LNA, MGB, and PNA probes based on available experimental data.

Probe TypeModificationTargetPerfect Match Tm (°C)Mismatch Tm (°C)ΔTm (°C)Reference
DNA UnmodifiedDNA65.062.03.0[1]
LNA DMT-locMeC(bz) and other LNA monomersDNA75.062.712.3[1]
MGB Minor Groove BinderDNA70.0Not specifiedNot specified[2]
PNA Peptide Nucleic AcidDNA67.059.08.0[3]
Probe TechnologyAdvantagesDisadvantagesKey Applications
LNA (e.g., with DMT-locMeC(bz)) - High binding affinity and thermal stability- Excellent mismatch discrimination (high ΔTm)- Can be used in shorter probe designs- Good enzymatic resistance- Higher cost compared to DNA probes- Synthesis can be more complex- SNP genotyping- Allele-specific PCR- Real-time PCR probes- In situ hybridization
MGB - High binding affinity, allowing for shorter probes- Good mismatch discrimination- Stabilizes duplexes with AT-rich regions- Proprietary technology with licensing fees- Can have sequence-dependent effects on stability- 5' Nuclease assays- Real-time PCR probes- Allelic discrimination
PNA - High binding affinity and specificity- Resistant to nucleases and proteases- Stable over a wide pH range- Good mismatch discrimination- Poor aqueous solubility- Can be difficult to synthesize- Potential for non-specific binding- In situ hybridization- Antisense and antigene therapies- Biosensors

Table 2: Qualitative Comparison of LNA, MGB, and PNA Probes. This table provides a summary of the key characteristics of each probe technology, highlighting their respective strengths and weaknesses to aid in selection for specific research applications.

Experimental Methodologies

Accurate assessment of mismatch discrimination relies on robust experimental protocols. The following sections detail common methodologies used to evaluate the performance of probes like those containing DMT-locMeC(bz).

High-Resolution Melting (HRM) Analysis

HRM analysis is a powerful post-PCR method for identifying genetic variations. The principle lies in monitoring the fluorescence changes of a saturating DNA-binding dye as the temperature is gradually increased, causing the DNA duplex to melt. Polymorphisms are detected by changes in the shape of the melting curve compared to a wild-type control.

Protocol for HRM Analysis:

  • PCR Amplification:

    • Prepare a PCR master mix containing a high-fidelity DNA polymerase, a saturating HRM dye (e.g., EvaGreen® or LCGreen®), and primers flanking the SNP of interest.

    • Add template DNA to the master mix.

    • Perform PCR with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

    • Include a final denaturation and a rapid cooling step to promote heteroduplex formation.

  • Melting Curve Acquisition:

    • After PCR, perform a high-resolution melt by increasing the temperature from approximately 60°C to 95°C with a ramp rate of 0.1-0.3°C per second.

    • Continuously monitor fluorescence during the temperature ramp.

  • Data Analysis:

    • Normalize the melting curves and generate difference plots to visualize variations between samples.

    • Group samples based on their melting profiles to identify different genotypes (homozygous wild-type, heterozygous, and homozygous mutant).

5' Nuclease Allele-Specific PCR Assay

This method, often used in real-time PCR, employs allele-specific probes labeled with a reporter and a quencher dye. The 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe when it is hybridized to the target, separating the reporter and quencher and generating a fluorescent signal.

Protocol for 5' Nuclease Assay:

  • Assay Design:

    • Design two allele-specific probes, each complementary to one of the SNP alleles.

    • Label each probe with a different fluorescent reporter dye (e.g., FAM and VIC) and a non-fluorescent quencher. Probes incorporating LNA monomers like DMT-locMeC(bz) can be shorter and offer greater specificity.

    • Design forward and reverse primers to amplify the region containing the SNP.

  • Reaction Setup:

    • Prepare a reaction mix containing a suitable master mix with a hot-start DNA polymerase, the two allele-specific probes, forward and reverse primers, and template DNA.

  • Real-Time PCR and Data Analysis:

    • Perform real-time PCR with an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.

    • Monitor the fluorescence of each reporter dye during the annealing/extension step.

    • Generate an allelic discrimination plot (also known as a cluster plot) by plotting the end-point fluorescence of one reporter against the other to genotype the samples.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for HRM analysis and the 5' nuclease assay.

HRM_Workflow cluster_prep Sample Preparation & PCR cluster_hrm HRM Analysis cluster_results Results DNA_Sample Genomic DNA PCR PCR Amplification DNA_Sample->PCR Master_Mix PCR Master Mix (with HRM dye) Master_Mix->PCR Melting High-Resolution Melt PCR->Melting Data_Acquisition Fluorescence Data Acquisition Melting->Data_Acquisition Analysis Melting Curve Analysis Data_Acquisition->Analysis Genotyping Genotype Calling Analysis->Genotyping

Figure 1: Workflow for SNP genotyping using High-Resolution Melting (HRM) analysis.

Nuclease_Assay_Workflow cluster_components Reaction Components cluster_process Real-Time PCR cluster_output Data Analysis Template Template DNA Primers Forward & Reverse Primers Probes Allele-Specific Probes (e.g., LNA-modified) MasterMix Real-Time PCR Master Mix Denaturation Denaturation Annealing Annealing & Probe Hybridization Denaturation->Annealing Extension Extension & Probe Cleavage Annealing->Extension Signal Fluorescence Signal Generation Extension->Signal Signal->Denaturation AmplificationPlot Amplification Plot Signal->AmplificationPlot AllelicDiscrimination Allelic Discrimination Plot AmplificationPlot->AllelicDiscrimination Genotype Genotype Assignment AllelicDiscrimination->Genotype

Figure 2: Workflow of a 5' nuclease allele-specific PCR assay for SNP genotyping.

Conclusion

Probes incorporating DMT-locMeC(bz) and other LNA modifications demonstrate superior mismatch discrimination capabilities, as evidenced by significantly higher ΔTm values compared to standard DNA probes. This makes them an excellent choice for applications requiring high specificity, such as SNP genotyping and allele-specific PCR. While MGB and PNA probes also offer enhanced performance over traditional DNA probes, the choice of technology will ultimately depend on the specific experimental requirements, budget, and available instrumentation. For researchers demanding the highest level of mismatch discrimination, LNA-modified probes, synthesized using monomers like DMT-locMeC(bz), represent a powerful and reliable solution. The detailed protocols and workflows provided in this guide offer a solid foundation for implementing and evaluating these advanced probe technologies in your research.

References

A Comparative Analysis of LNA® Probes Versus Standard DNA/RNA Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Locked Nucleic Acid (LNA) probes against traditional DNA and RNA probes. The information presented is supported by experimental data to assist researchers in selecting the optimal probe technology for their specific applications.

Executive Summary

Locked Nucleic Acid (LNA) probes are a class of nucleic acid analogs that contain one or more LNA nucleotides, where the ribose ring is "locked" in an ideal conformation for Watson-Crick base pairing.[1][2] This structural modification gives LNA probes unique properties, most notably a significant increase in thermal stability when hybridized to a complementary strand.[1][3][4] This guide details the advantages of LNA probes, such as enhanced sensitivity, specificity, and mismatch discrimination, which make them superior to standard DNA/RNA probes in a variety of molecular biology applications.

Performance Comparison: LNA vs. DNA/RNA Probes

The primary advantage of LNA probes lies in their enhanced hybridization characteristics. The incorporation of LNA monomers into an oligonucleotide probe increases the melting temperature (Tm) of the duplex by 2–8°C per LNA base.[1][4] This allows for the design of shorter probes with higher affinity and specificity.[1][3]

Key Performance Metrics
FeatureLNA ProbesStandard DNA/RNA ProbesRationale & Supporting Data
Melting Temperature (Tm) Significantly higherLowerEach LNA modification increases the Tm by 2-8°C, allowing for shorter probes with high melting temperatures.[1][4] This enhanced thermal stability allows for more stringent hybridization conditions, reducing non-specific binding.[5]
Sensitivity HighModerate to LowThe high affinity of LNA probes for their targets results in increased sensitivity, making them ideal for detecting low-abundance targets.[1][4] LNA probes have been shown to increase sensitivity in qPCR by more than 100-fold compared to standard oligo DNAs.[6]
Specificity & Mismatch Discrimination Very HighModerateLNA probes exhibit superior mismatch discrimination, with a ΔTm often around 20°C for single mismatches, which is not achievable with standard DNA probes.[7] This makes them highly suitable for allele-specific PCR and SNP detection.[3][7][8]
Probe Length Shorter (typically 12-25 nucleotides)LongerDue to their high affinity, LNA probes can be significantly shorter than traditional probes while maintaining a high Tm.[1][9] Shorter probes offer better target accessibility and quenching efficiency in qPCR applications.[3][10]
In Situ Hybridization (ISH/FISH) Performance Excellent signal-to-noise ratio, robust signalsVariable signal intensity, prone to background noiseLNA-modified FISH probes outperform conventional DNA probes in detecting RNA in fixed cells, providing robust signals even under high stringency conditions.[5] They have been shown to be highly efficient in FISH with high binding affinity and shorter hybridization times.[11][12]
Nuclease Resistance HighLowThe modified backbone of LNA provides increased resistance to endonucleases and exonucleases, leading to high in vitro and in vivo stability.[1][13]

Experimental Protocols

In Situ Hybridization (ISH/FISH) with LNA Probes

This protocol is a generalized guideline for detecting mRNA or microRNA in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in xylene (2 x 5 minutes).
  • Rehydrate through a series of ethanol (B145695) washes: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute), and finally in DEPC-treated water.

2. Permeabilization:

  • Digest with Proteinase K at 37°C for 10-30 minutes (optimize time for tissue type).
  • Wash with PBS.

3. Pre-hybridization:

  • Incubate slides in a hybridization chamber with hybridization buffer at the calculated hybridization temperature for 1-2 hours.

4. Hybridization:

  • Dilute the LNA probe in hybridization buffer to the desired concentration (e.g., 5nM).[14]
  • Denature the probe and target by heating the slide at a temperature above the Tm for 5-10 minutes.
  • Incubate overnight in a humidified chamber at the hybridization temperature. This is typically set at 22°C below the calculated probe:RNA duplex melting temperature.[14][15]

5. Stringency Washes:

  • Wash slides in decreasing concentrations of SSC buffer at an elevated temperature to remove non-specifically bound probes.

6. Detection:

  • For DIG-labeled probes, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
  • For fluorescently labeled probes, proceed to mounting.
  • Wash to remove unbound antibody.

7. Visualization:

  • Add a chromogenic substrate (e.g., NBT/BCIP for AP) and incubate until the desired color intensity is reached.
  • Counterstain with a nuclear stain (e.g., Nuclear Fast Red).
  • Dehydrate and mount.

Allele-Specific Quantitative PCR (qPCR) with LNA Primers

This protocol provides a general workflow for SNP genotyping using LNA-enhanced primers.

1. Primer Design:

  • Design allele-specific primers with an LNA nucleotide at or near the 3'-end to enhance mismatch discrimination.[7][16]
  • The Tm of the primer pairs should be approximately equal.[16]

2. Reaction Setup:

  • Prepare a master mix containing qPCR master mix (with a DNA polymerase and dNTPs), forward primer, reverse primer, and template DNA.
  • For probe-based assays, include an LNA-modified hydrolysis probe.

3. qPCR Cycling:

  • Initial Denaturation: 95°C for 2-10 minutes.
  • Cycling (40-50 cycles):
  • Denaturation: 95°C for 10-30 seconds.
  • Annealing/Extension: 60-65°C for 30-60 seconds. (Acquire fluorescence data at this step).

4. Data Analysis:

  • Analyze the amplification plots and Cq values to determine the presence of each allele. A significant difference in Cq values between the perfect match and mismatch reactions indicates successful allele discrimination.

Visualizations

LNA_vs_DNA_Probe_Properties cluster_LNA LNA Probe cluster_DNA Standard DNA/RNA Probe LNA_Structure Locked Ribose (Methylene Bridge) LNA_Tm High Tm (+2-8°C per LNA) LNA_Structure->LNA_Tm Leads to LNA_Length Shorter Probe Length LNA_Tm->LNA_Length Allows for LNA_Specificity High Specificity (Excellent Mismatch Discrimination) LNA_Length->LNA_Specificity Enhances DNA_Structure Flexible Ribose DNA_Tm Standard Tm DNA_Structure->DNA_Tm DNA_Length Longer Probe Length DNA_Tm->DNA_Length DNA_Specificity Moderate Specificity DNA_Length->DNA_Specificity

Caption: Key property differences between LNA and standard DNA/RNA probes.

ISH_Workflow Deparaffinization 1. Deparaffinization & Rehydration Permeabilization 2. Permeabilization (Proteinase K) Deparaffinization->Permeabilization Prehybridization 3. Pre-hybridization Permeabilization->Prehybridization Hybridization 4. Hybridization (LNA Probe) Prehybridization->Hybridization Stringency_Washes 5. Stringency Washes Hybridization->Stringency_Washes Detection 6. Detection (Antibody) Stringency_Washes->Detection Visualization 7. Visualization (Microscopy) Detection->Visualization Allele_Specific_qPCR_Logic Start Template DNA with SNP Primer_A LNA Primer for Allele A (Perfect Match) Start->Primer_A Primer_B LNA Primer for Allele B (Mismatch) Start->Primer_B Amplification Efficient Amplification (Low Cq) Primer_A->Amplification No_Amplification Inefficient/No Amplification (High Cq) Primer_B->No_Amplification Conclusion Genotype Determined Amplification->Conclusion No_Amplification->Conclusion

References

A Comparative Guide to Quality Control in LNA Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic and diagnostic potential of Locked Nucleic Acid (LNA) oligonucleotides is intrinsically linked to their quality. The unique bridged ribose conformation of LNA confers enhanced binding affinity and nuclease resistance, but also presents specific challenges in synthesis and purification. This guide provides a comprehensive comparison of the quality control (QC) parameters for LNA oligonucleotides against other common modifications, namely phosphorothioates (PS) and 2'-O-Methyl (2'OMe) RNA, supported by experimental data and detailed protocols.

Key Quality Control Parameters: A Comparative Overview

The quality of synthetic oligonucleotides is assessed through a series of analytical tests that evaluate their identity, purity, quantity, and safety. While the fundamental QC parameters are similar across different oligonucleotide chemistries, the acceptance criteria and analytical challenges can vary significantly.

Data Presentation: Quantitative Comparison of QC Specifications

The following tables summarize the key quality control parameters and their typical acceptance criteria for LNA, Phosphorothioate (PS), and 2'-O-Methyl (2'OMe) modified oligonucleotides. These values represent typical specifications for research to preclinical grade material and may be more stringent for therapeutic applications.

Parameter LNA Oligonucleotides Phosphorothioate (PS) Oligonucleotides 2'-O-Methyl (2'OMe) Oligonucleotides Test Method(s)
Identity (Molecular Weight) Expected Mass ± 0.03% (MALDI-TOF) Expected Mass ± 10 ppm (ESI-MS)[1]Expected Mass ± 0.03% (MALDI-TOF) Expected Mass ± 10 ppm (ESI-MS)[1]Expected Mass ± 0.03% (MALDI-TOF) Expected Mass ± 10 ppm (ESI-MS)[1]MALDI-TOF MS, ESI-MS
Purity (Full-Length Product) >85% (HPLC) for demanding applications[2] >90% achievable[3]>85% (HPLC)>85% (HPLC)Anion-Exchange HPLC (AEX-HPLC), Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), Capillary Gel Electrophoresis (CGE)
Yield (Quantity) Determined by OD₂₆₀ measurement[4]Determined by OD₂₆₀ measurement[4]Determined by OD₂₆₀ measurement[4]UV-Vis Spectrophotometry
Endotoxin (B1171834) < 0.2 EU/kg for intrathecal administration[5][6] < 5 EU/kg for intravenous administration[5][6]< 0.2 EU/kg for intrathecal administration[5][6] < 5 EU/kg for intravenous administration[5][6]< 0.2 EU/kg for intrathecal administration[5][6] < 5 EU/kg for intravenous administration[5][6]Limulus Amebocyte Lysate (LAL) Assay (Gel-clot, Chromogenic, or Turbidimetric)
Elemental Impurities Conforms to ICH Q3D guidelines[7][8]Conforms to ICH Q3D guidelines[7][8]Conforms to ICH Q3D guidelines[7][8]Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Residual Solvents Conforms to ICH Q3C guidelinesConforms to ICH Q3C guidelinesConforms to ICH Q3C guidelinesGas Chromatography (GC)
Appearance White to off-white lyophilized powder or solidWhite to off-white lyophilized powder or solidWhite to off-white lyophilized powder or solidVisual Inspection

Experimental Protocols: Methodologies for Key QC Experiments

Detailed and robust analytical methods are crucial for the accurate assessment of oligonucleotide quality. Below are representative protocols for key QC assays.

Purity Determination by Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)

AEX-HPLC separates oligonucleotides based on the negative charge of their phosphate (B84403) backbone. This method is highly effective at resolving full-length sequences from shorter failure sequences (n-1, n-2).

Protocol:

  • Column: A strong anion-exchange column suitable for oligonucleotide analysis (e.g., DNAPac series).

  • Mobile Phase A: 10 mM Sodium Perchlorate in an aqueous buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Mobile Phase B: 1 M Sodium Perchlorate in the same aqueous buffer.

  • Gradient: A linear gradient from a low to high concentration of Mobile Phase B is used to elute the oligonucleotides. A typical gradient might be 0-50% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV absorbance at 260 nm.

  • Sample Preparation: Dissolve the oligonucleotide in Mobile Phase A to a concentration of approximately 0.1-0.5 OD₂₆₀ units/100 µL.

  • Injection Volume: 10-20 µL.

  • Data Analysis: Integrate the peak areas of the full-length product and all impurity peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Note on Modified Oligonucleotides: Phosphorothioate oligonucleotides, due to their increased hydrophobicity, may require the addition of an organic modifier (e.g., acetonitrile) to the mobile phase to improve peak shape and resolution. LNA and 2'OMe modifications can also alter retention times compared to unmodified DNA or RNA.[9][10]

Identity Confirmation by Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a powerful technique for the accurate mass determination of oligonucleotides, confirming their identity and detecting any modifications or adducts.

Protocol:

  • Mass Spectrometer: An ESI mass spectrometer capable of negative ion mode detection.

  • Sample Preparation: The oligonucleotide sample must be desalted prior to analysis to prevent signal suppression. This can be achieved by methods such as ethanol (B145695) precipitation or using a desalting column.[5][11] The desalted oligonucleotide is then dissolved in a solution compatible with ESI, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, with a small amount of a volatile base (e.g., triethylamine) to deprotonate the phosphate backbone.[12]

  • Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled to an HPLC system (LC-MS).

  • Ionization: The sample is ionized using a high voltage, creating multiply charged negative ions in the gas phase.

  • Mass Analysis: The mass-to-charge ratios (m/z) of the ions are measured.

  • Data Analysis: The resulting spectrum of multiply charged ions is deconvoluted using appropriate software to determine the molecular weight of the oligonucleotide. The experimentally determined mass is then compared to the theoretical mass calculated from the sequence. A mass accuracy of within 10 ppm is generally expected for high-resolution instruments.[1]

Endotoxin Testing by Chromogenic Limulus Amebocyte Lysate (LAL) Assay

This assay is critical for oligonucleotides intended for in vivo use to ensure they are free from pyrogenic bacterial endotoxins.

Protocol:

  • Reagents: LAL reagent, chromogenic substrate, endotoxin standard, and LAL reagent water (endotoxin-free water).

  • Sample Preparation: Reconstitute the oligonucleotide in LAL reagent water to the desired concentration. It is crucial to determine if the oligonucleotide solution interferes with the assay (inhibition or enhancement). This is done by spiking the sample with a known amount of endotoxin and verifying its recovery.

  • Assay Procedure:

    • Add the sample, positive controls (spiked samples), negative controls (LAL reagent water), and a standard curve of known endotoxin concentrations to a 96-well microplate.

    • Add the LAL reagent to all wells and incubate at 37°C.

    • Add the chromogenic substrate and continue incubation. The enzyme activated by endotoxin will cleave the substrate, producing a color change.

    • Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the absorbance versus the endotoxin concentration. The endotoxin level in the sample is then interpolated from this curve. The results are reported in Endotoxin Units per milligram or milliliter (EU/mg or EU/mL).

Mandatory Visualizations

Oligonucleotide Synthesis and Quality Control Workflow

The following diagram illustrates the general workflow for solid-phase oligonucleotide synthesis, followed by purification and a comprehensive quality control process.

Oligonucleotide_QC_Workflow cluster_synthesis Solid-Phase Synthesis cluster_downstream Downstream Processing & QC cluster_qc_tests QC Tests S1 1. Detritylation S2 2. Coupling S1->S2 n cycles S3 3. Capping S2->S3 n cycles S4 4. Oxidation S3->S4 n cycles S4->S1 n cycles P1 Cleavage & Deprotection S4->P1 P2 Purification (e.g., HPLC) P1->P2 QC_Gate Quality Control Analysis P2->QC_Gate QC_Gate->P2 Fail (Repurify) QC1 Identity (MS) QC_Gate->QC1 QC2 Purity (HPLC) QC_Gate->QC2 QC3 Yield (UV Spec) QC_Gate->QC3 QC4 Safety (Endotoxin, etc.) QC_Gate->QC4 Final_Product Final Product Release QC_Gate->Final_Product Pass

Caption: General workflow for oligonucleotide synthesis, purification, and quality control.

Logical Relationship of QC Parameters to Oligonucleotide Performance

This diagram illustrates how different quality control parameters contribute to the overall performance and safety of an oligonucleotide therapeutic or research tool.

QC_Parameter_Relationship Identity Identity (Correct Sequence & Mass) Efficacy Efficacy (Biological Activity) Identity->Efficacy Ensures target specificity Purity Purity (High % of Full-Length Product) Purity->Efficacy Reduces off-target effects Reproducibility Reproducibility (Consistent Results) Purity->Reproducibility Minimizes lot-to-lot variability Quantity Quantity (Accurate Concentration) Quantity->Reproducibility Allows for accurate dosing Safety Safety (Low Endotoxin & Impurities) Patient_Safety Patient Safety (Minimal Adverse Effects) Safety->Patient_Safety Prevents pyrogenic responses

References

A Comparative Guide to the Characterization of LNA-DNA Chimeras: An In-Depth Look at NMR Spectroscopy and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure and stability of LNA-DNA chimeras is paramount for the rational design of novel therapeutics and diagnostics. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful technique for elucidating the high-resolution structure of these modified oligonucleotides in solution. This guide provides a comprehensive comparison of NMR spectroscopy with other key analytical techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate characterization methods.

Locked Nucleic Acid (LNA) modifications are a class of nucleic acid analogs where the ribose sugar is conformationally locked by a methylene (B1212753) bridge between the 2'-oxygen and the 4'-carbon. This pre-organization of the sugar pucker into a C3'-endo (A-form) conformation significantly enhances the binding affinity and nuclease resistance of LNA-containing oligonucleotides.[1][2] A thorough characterization of LNA-DNA chimeras is crucial to understanding how these modifications influence duplex geometry, stability, and ultimately, biological activity.

At the Forefront: Unraveling LNA-DNA Chimera Structures with NMR Spectroscopy

NMR spectroscopy is a cornerstone technique for the atomic-resolution structural analysis of biomolecules in a solution state, which closely mimics their physiological environment.[3] For LNA-DNA chimeras, NMR provides invaluable insights into their conformation, dynamics, and interactions.

High-resolution solution structures of LNA-DNA and LNA-RNA hybrids have been determined using two-dimensional (2D) NMR experiments.[2][4] These studies reveal that the incorporation of LNA nucleotides progressively shifts the duplex geometry towards an A-like conformation.[4] A fully modified LNA strand in a hybrid with DNA results in a structure that resembles an RNA:DNA hybrid.[2]

Key Insights from NMR Studies:
  • Structural Conformation: NMR data, particularly from Nuclear Overhauser Effect Spectroscopy (NOESY), provides through-space proton-proton distances that are used to calculate the 3D structure. For LNA-DNA chimeras, NOESY experiments confirm Watson-Crick base pairing and allow for the determination of helical parameters.[1][5]

  • Sugar Pucker Analysis: The conformational lock of the LNA ribose into a C3'-endo pucker can be directly observed and confirmed through the analysis of scalar coupling constants in experiments like Correlation Spectroscopy (COSY).

  • Dynamics: NMR relaxation experiments can probe the internal motions of the LNA-DNA duplex, providing information on the flexibility of the sugar-phosphate backbone and the stability of base pairing.[6]

A Broader Perspective: Comparing NMR with Alternative Characterization Techniques

While NMR provides unparalleled structural detail, a multi-faceted approach employing complementary techniques is often necessary for a complete characterization of LNA-DNA chimeras. The following table compares NMR with other commonly used methods.

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy High-resolution 3D structure in solution, conformational dynamics, intermolecular interactions.[3]Atomic-level detail, solution-state analysis, provides dynamic information.Requires larger sample quantities, complex data analysis, limited to smaller oligonucleotides (<100 nucleotides).
Circular Dichroism (CD) Global conformation (A-form, B-form, etc.), conformational changes upon binding or melting.[1]Low sample consumption, rapid analysis, sensitive to conformational changes.[7]Low-resolution structural information, provides an average conformation of the sample.
UV-Vis Spectroscopy Thermal stability (melting temperature, Tm), thermodynamics of hybridization (ΔH°, ΔS°, ΔG°).Accurate determination of thermodynamic parameters, relatively simple and accessible.Provides no direct structural information.
Calorimetry (DSC/ITC) Direct measurement of thermodynamic parameters (ΔH°, ΔS°, ΔG°, ΔCp) of duplex formation.[8][9]High precision and accuracy for thermodynamic data, provides a complete thermodynamic profile.[8]Requires specialized instrumentation, can be sample-intensive.
Mass Spectrometry (MS) Molecular weight verification, sequence confirmation, identification of impurities.[10][11]High sensitivity, accurate mass determination, suitable for quality control.Provides no information on 3D structure or conformation.
X-ray Crystallography High-resolution 3D structure in a crystalline state.Can provide very high-resolution structures.Requires successful crystallization which can be challenging for nucleic acids, crystal packing may influence conformation.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of LNA-DNA chimeras using various techniques.

Table 1: Thermodynamic Parameters of LNA-DNA Hybridization

DuplexTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°37 (kcal/mol)Reference
DNA/DNA56.0-65.2-178.1-12.4[9]
DNA/RNA62.5-78.5-210.5-17.1[9]
LNA-DNA/DNA (1 LNA)+2 to +8 per LNAMore negativeMore negativeMore negative[8]
LNA-DNA/RNA (1 LNA)+3 to +10 per LNAMore negativeMore negativeMore negative[8]

Note: The values for LNA-containing duplexes are generally reported as changes relative to the unmodified duplexes, as the exact values are sequence-dependent.

Table 2: Structural Parameters of a Nonamer LNA:DNA Hybrid from NMR

ParameterValue
RMSD from mean structure (heavy atoms)0.8 Å
% Sugars in C3'-endo (LNA strand)>95% for LNA, variable for DNA
% Sugars in C2'-endo (DNA strand)Predominantly C2'-endo
Minor Groove WidthIntermediate between A- and B-form DNA
Helical Twist~32-34°

Data compiled from representative studies.[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for obtaining high-quality, reproducible data.

NMR Spectroscopy Protocol for LNA-DNA Chimera Structure Determination

1. Sample Preparation:

  • Synthesize and purify the LNA-DNA and complementary DNA strands using standard phosphoramidite (B1245037) chemistry and HPLC.

  • Quantify the concentration of each strand using UV-Vis spectroscopy at 260 nm.

  • Anneal the strands in a 1:1 molar ratio by heating to 90°C for 5 minutes and slowly cooling to room temperature.

  • Dissolve the duplex in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0) in 90% H₂O/10% D₂O for observing exchangeable protons or 99.9% D₂O for non-exchangeable protons.[1]

  • The final sample concentration should be in the range of 0.5-2.0 mM.

2. NMR Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 600 MHz).

  • 1D ¹H Spectrum: To assess sample purity and folding.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire spectra with mixing times ranging from 50 to 300 ms (B15284909) to identify through-space proton-proton correlations. This is the primary experiment for obtaining distance restraints for structure calculation.[5]

  • 2D TOCSY (Total Correlation Spectroscopy): To identify scalar-coupled protons within each sugar spin system.

  • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To extract scalar coupling constants (J-couplings) for determining sugar pucker and backbone torsion angles.

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled samples are available, this experiment aids in resolving spectral overlap.

  • ¹H-³¹P HETCOR (Heteronuclear Correlation): To probe the sugar-phosphate backbone conformation.

3. NMR Data Processing and Analysis:

  • Process the raw NMR data using software such as TopSpin, NMRPipe, or VnmrJ.[12] This involves Fourier transformation, phasing, and baseline correction.

  • Assign the proton resonances sequentially using established methods for nucleic acids, starting from the imino protons in the NOESY spectra recorded in H₂O.[13]

  • Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

  • Measure J-couplings from DQF-COSY spectra to obtain dihedral angle restraints.

4. Structure Calculation and Refinement:

  • Use molecular dynamics software packages like AMBER or XPLOR-NIH for structure calculations.[14][15]

  • Generate an initial model of the LNA-DNA duplex.

  • Perform restrained molecular dynamics (rMD) or simulated annealing calculations using the experimental distance and dihedral angle restraints to generate a family of structures consistent with the NMR data.[15]

  • Analyze the quality of the final ensemble of structures based on parameters such as the number of restraint violations and the root-mean-square deviation (RMSD).

Circular Dichroism (CD) Spectroscopy Protocol
  • Prepare the LNA-DNA duplex in a low-salt buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • Record the CD spectrum from 320 nm to 200 nm at a controlled temperature (e.g., 25°C) using a CD spectropolarimeter.

  • The characteristic positive band around 260-280 nm and a negative band around 240-250 nm are indicative of an A-form or A-like helical structure, which is expected for LNA-containing duplexes.[16]

UV Thermal Denaturation Protocol
  • Prepare the LNA-DNA duplex in a suitable buffer.

  • Monitor the absorbance at 260 nm as a function of temperature, increasing the temperature at a controlled rate (e.g., 1°C/minute).

  • The melting temperature (Tm) is determined from the first derivative of the melting curve.

  • Thermodynamic parameters can be derived by analyzing the shape of the melting curve.

Mass Spectrometry Protocol
  • Dilute the LNA-DNA oligonucleotide to a suitable concentration (e.g., 1-10 µM).

  • Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.[17]

  • The observed molecular weight should match the calculated theoretical mass of the LNA-DNA chimera.

Visualizing the Workflow and Key Relationships

To better illustrate the experimental process and the impact of LNA modifications, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Oligonucleotide Synthesis & Purification cluster_sample_prep Sample Preparation cluster_analysis Biophysical Characterization cluster_data_analysis Data Analysis & Structure Calculation cluster_output Final Output synthesis Chemical Synthesis hplc HPLC Purification synthesis->hplc quant Quantification (UV-Vis) hplc->quant ms Mass Spectrometry hplc->ms anneal Annealing quant->anneal buffer Buffer Exchange anneal->buffer nmr NMR Spectroscopy buffer->nmr cd CD Spectroscopy buffer->cd uv UV Melting buffer->uv process NMR Data Processing nmr->process conformation Global Conformation cd->conformation thermo Thermodynamic Analysis uv->thermo assign Resonance Assignment process->assign restraints Restraint Generation assign->restraints calc Structure Calculation (AMBER/XPLOR) restraints->calc structure 3D Structure & Dynamics calc->structure stability Thermodynamic Stability thermo->stability

Experimental workflow for the characterization of LNA-DNA chimeras.

LNA_Effects cluster_structural Structural Consequences cluster_physicochemical Physicochemical Properties lna LNA Modification (2'-O, 4'-C Methylene Bridge) pucker Locked C3'-endo Sugar Pucker lna->pucker nuclease Enhanced Nuclease Resistance lna->nuclease preorg Backbone Pre-organization pucker->preorg helix Shift to A-form Helix preorg->helix affinity Increased Binding Affinity (Higher Tm) preorg->affinity helix->affinity mismatch Improved Mismatch Discrimination affinity->mismatch

Logical relationships of LNA modifications on DNA structure and properties.

Conclusion

The characterization of LNA-DNA chimeras is a critical step in the development of oligonucleotide-based technologies. NMR spectroscopy provides the most detailed structural and dynamic information in a solution environment, making it an indispensable tool for understanding the molecular basis of the unique properties of these modified nucleic acids. However, a comprehensive characterization is best achieved through a combination of techniques. CD spectroscopy offers a rapid assessment of global conformation, while UV-Vis spectroscopy and calorimetry provide essential thermodynamic data on duplex stability. Mass spectrometry is crucial for quality control and sequence verification. By leveraging the strengths of each of these methods, researchers can gain a complete picture of their LNA-DNA chimeras, enabling more effective design and application in research, diagnostics, and drug development.

References

LNA Modification Enhances Aptamer Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for higher binding affinity in aptamers is a critical pursuit. This guide provides a comparative analysis of aptamers modified with DMT-locMeC(bz), a Locked Nucleic Acid (LNA) phosphoramid-ite, against their unmodified counterparts. Drawing on experimental data, we delve into the quantitative improvements in binding affinity and provide detailed protocols for the assays used to measure these interactions.

The incorporation of LNA monomers into DNA aptamers has been shown to significantly enhance their binding affinity to target molecules. A key study in this area demonstrated that modifying an avidin-binding DNA aptamer with LNA resulted in a notable improvement in its binding characteristics.

Unveiling the Impact of LNA Modification on Binding Affinity

A study by Hernandez et al. provides compelling evidence of the benefits of LNA modification. The research team synthesized an avidin-binding DNA aptamer and several LNA-modified versions and then compared their binding affinities using surface plasmon resonance (SPR). The results, as detailed in the table below, show a significant decrease in the dissociation constant (Kd), indicating a stronger binding affinity for the LNA-modified aptamers.

AptamerModificationDissociation Constant (Kd) (nM)Fold Improvement
Avidin-binding aptamerUnmodified25.0-
Avidin-binding aptamerLNA-modified (Aptamer 1b)2.98.6

This data clearly illustrates that the introduction of LNA monomers can lead to a substantial, in this case over eight-fold, increase in the binding affinity of an aptamer for its target.

Visualizing the Experimental Workflow

The process of evaluating the binding affinity of these aptamers can be visualized as a clear workflow, from aptamer synthesis to data analysis.

Experimental Workflow for Aptamer Binding Affinity Analysis cluster_synthesis Aptamer Preparation cluster_spr Surface Plasmon Resonance (SPR) Analysis cluster_analysis Data Analysis unmodified Synthesis of Unmodified Aptamer immobilization Immobilization of Biotinylated Aptamer on Streptavidin-coated Sensor Chip unmodified->immobilization modified Synthesis of LNA-Modified Aptamer (with DMT-locMeC(bz)) modified->immobilization injection Injection of Avidin (B1170675) (Analyte) at Various Concentrations immobilization->injection measurement Real-time Measurement of Association and Dissociation injection->measurement sensorgrams Generation of Sensorgrams measurement->sensorgrams fitting Kinetic Model Fitting sensorgrams->fitting kd_determination Determination of Kd fitting->kd_determination

Caption: Workflow for comparing aptamer binding affinities.

The Underlying Principle: A Signaling Pathway Perspective

The enhanced binding affinity of LNA-modified aptamers can be attributed to the conformational rigidity imparted by the LNA monomers. This pre-organizes the aptamer into a structure that is more complementary to its target, leading to a more stable complex.

Mechanism of Enhanced Binding Affinity unmodified_unbound Flexible Conformation unmodified_bound Target-Bound State unmodified_unbound->unmodified_bound Binding (Higher Energy Barrier) modified_bound Stable Target-Bound Complex modified_unbound Pre-organized Conformation (Conformational Rigidity) modified_unbound->modified_bound Binding (Lower Energy Barrier) affinity Enhanced Binding (Lower Kd) modified_bound->affinity Increased Affinity

Caption: LNA modification enhances aptamer binding affinity.

Experimental Protocols: A Closer Look at the Methodology

The following is a detailed protocol for determining the binding affinity of aptamers using Surface Plasmon Resonance (SPR), based on the methodologies employed in the comparative study.

1. Aptamer Synthesis and Preparation:

  • Unmodified Aptamer: The standard DNA aptamer sequence is synthesized using conventional phosphoramidite (B1245037) chemistry.

  • LNA-Modified Aptamer: The DMT-locMeC(bz) phosphoramidite is incorporated at specific positions within the aptamer sequence during solid-phase synthesis.

  • Biotinylation: A biotin (B1667282) molecule is conjugated to the 5' end of both the unmodified and LNA-modified aptamers for immobilization.

  • Purification: All aptamers are purified by high-performance liquid chromatography (HPLC).

2. Surface Plasmon Resonance (SPR) Analysis:

  • Instrumentation: A Biacore instrument (or equivalent) is used for SPR measurements.

  • Sensor Chip: A streptavidin-coated sensor chip (e.g., SA chip) is used for aptamer immobilization.

  • Immobilization:

    • The sensor surface is activated according to the manufacturer's instructions.

    • The biotinylated aptamers (unmodified and LNA-modified) are diluted in HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) to a concentration of approximately 1 µM.

    • The aptamer solutions are injected over the separate flow cells of the sensor chip until the desired immobilization level is reached (typically ~500 RU).

    • A reference flow cell is left unmodified to subtract non-specific binding.

  • Binding Analysis:

    • Avidin (the analyte) is prepared in a series of concentrations (e.g., 0-100 nM) in HBS-EP buffer.

    • Each concentration of avidin is injected over the aptamer-immobilized and reference flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase with buffer flow (e.g., 300 seconds).

    • The sensor surface is regenerated between each avidin injection using a pulse of a suitable regeneration solution (e.g., 1 M NaCl).

  • Data Analysis:

    • The reference-subtracted sensorgrams are globally fitted to a 1:1 Langmuir binding model using the instrument's analysis software.

    • The association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka) are determined.

This guide highlights the significant potential of DMT-locMeC(bz) modification in enhancing the binding affinity of aptamers. The provided data and protocols offer a solid foundation for researchers looking to employ this strategy in their own work and to accurately characterize the resulting improvements in aptamer performance.

Unlocking Enhanced Hybridization: A Performance Guide to DMT-locMeC(bz) Incorporated Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the performance of hybridization-based assays, the incorporation of modified nucleotides is a critical consideration. This guide provides a comprehensive comparison of oligonucleotides synthesized with DMT-locMeC(bz), a Locked Nucleic Acid (LNA) phosphoramidite, against traditional DNA probes in key hybridization assays. The data presented herein demonstrates the significant advantages of LNA modification in terms of thermal stability, binding affinity, and signal intensity.

While direct comparative data for DMT-locMeC(bz) against other specific LNA monomers is limited in publicly available literature, the performance characteristics of LNA-modified oligonucleotides as a class are well-documented. Oligonucleotides incorporating DMT-locMeC(bz) are expected to exhibit the hallmark features of LNA technology, leading to superior performance in a variety of applications.

Performance in Fluorescence In Situ Hybridization (FISH)

LNA-modified probes, synthesized using monomers like DMT-locMeC(bz), offer a marked improvement in FISH performance compared to conventional DNA probes. The locked structure of the LNA nucleotide pre-organizes the oligonucleotide into an A-form helix, which is optimal for binding to RNA and DNA targets. This results in a higher binding affinity and thermal stability.[1][2]

LNA-modified FISH probes have been shown to readily outperform conventional DNA probes in detecting RNA in fixed cells, providing more robust signals even under high stringency conditions.[1] The increased efficiency is attributed to their superior thermal properties and potentially better cell permeability due to their shorter size for a given melting temperature (Tm).[1] Studies have demonstrated that LNA-modified oligonucleotides are excellent probes for FISH, combining high binding affinity with shorter hybridization times.[2][3]

Table 1: Comparison of LNA-modified vs. DNA Probes in FISH

ParameterLNA-Modified Probes (incorporating DMT-locMeC(bz))Standard DNA ProbesKey Advantages of LNA
Signal Intensity Significantly Higher[1][4]StandardEnhanced target binding leads to brighter signals, improving detection of low-abundance targets.
Hybridization Time Shorter[2][3]LongerHigher affinity allows for faster hybridization kinetics.
Stringency Tolerance Higher[1]LowerStable duplexes permit more stringent washing steps, reducing background noise.
Probe Length Shorter possible for same Tm[5]LongerShorter probes can improve tissue penetration and target accessibility.
Mismatch Discrimination Superior[5]StandardCan distinguish between highly similar sequences, including single nucleotide polymorphisms (SNPs).

Performance in Electrophoretic Mobility Shift Assay (EMSA)

Performance in Surface Plasmon Resonance (SPR)

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. The high affinity of LNA-modified oligonucleotides makes them particularly well-suited for use as capture probes in SPR assays. Fang et al. designed an SPR imaging-based method for miRNA detection using LNA probes, which resulted in a 10-fold increase in sensitivity and improved discrimination among similar miRNAs compared to standard DNA probes.

Table 2: Comparison of LNA-modified vs. DNA Probes in SPR

ParameterLNA-Modified Probes (incorporating DMT-locMeC(bz))Standard DNA ProbesKey Advantages of LNA
Binding Affinity (KD) Lower (Higher Affinity)Higher (Lower Affinity)Tighter binding allows for the detection of lower concentration analytes.
Sensitivity Increased (up to 10-fold reported for miRNA)StandardEnhanced signal response for a given analyte concentration.
Specificity HigherStandardImproved discrimination between perfect match and mismatch targets.
Dissociation Rate (koff) SlowerFasterMore stable complex formation provides a longer window for detection.

Thermodynamic Properties

The enhanced performance of LNA-modified oligonucleotides is rooted in their thermodynamic properties. The methylene (B1212753) bridge in the LNA monomer locks the ribose ring in a C3'-endo conformation, which pre-organizes the oligonucleotide for hybridization. This results in a significant increase in the melting temperature (Tm) of the duplex.

Table 3: Thermodynamic Comparison of LNA-DNA Duplexes vs. DNA-DNA Duplexes

ParameterLNA-DNA DuplexDNA-DNA DuplexImpact of LNA Modification
ΔTm per modification (°C) +2 to +8[5]N/AEach LNA monomer significantly increases the thermal stability of the duplex.
Hybridization Enthalpy (ΔH°) More Favorable[6][7]StandardIndicates stronger stacking interactions and hydrogen bonding.
Hybridization Entropy (ΔS°) Less Unfavorable[7]StandardPre-organization of the LNA strand reduces the entropic penalty of duplex formation.
Free Energy of Hybridization (ΔG°) More Negative[7]StandardResults in more spontaneous and stable duplex formation.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific applications.

LNA-FISH Protocol (Adapted for Cultured Cells)
  • Probe Preparation: Synthesize LNA-modified oligonucleotides using DMT-locMeC(bz) and other necessary phosphoramidites. Label the probe with a fluorescent dye (e.g., FITC, Cy3, Cy5).

  • Cell Preparation: Grow cells on coverslips. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Permeabilize cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Pre-hybridization: Wash cells with PBS and then with 2x SSC.

  • Hybridization: Prepare a hybridization buffer containing the LNA probe (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate, and the labeled LNA probe at a final concentration of 1-10 ng/µL). Apply the hybridization mix to the coverslip, seal, and incubate at a temperature appropriate for the LNA probe's Tm for 1-4 hours.

  • Washing: Wash the coverslips with 50% formamide/2x SSC at the hybridization temperature, followed by washes with 2x SSC and 1x SSC at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslip on a microscope slide with anti-fade mounting medium.

  • Imaging: Visualize the fluorescent signals using a fluorescence microscope.

Electrophoretic Mobility Shift Assay (EMSA) Protocol
  • Probe Labeling: End-label the LNA-containing oligonucleotide with a radioactive (e.g., 32P) or non-radioactive (e.g., biotin, fluorescent dye) tag.

  • Binding Reaction: In a microcentrifuge tube, combine the binding buffer, the protein of interest, and a non-specific competitor DNA (e.g., poly(dI-dC)). Incubate on ice.

  • Probe Addition: Add the labeled LNA probe to the reaction mixture and incubate at room temperature for 20-30 minutes to allow for complex formation.

  • Gel Electrophoresis: Load the samples onto a non-denaturing polyacrylamide gel. Run the gel in a cold room or with a cooling system to prevent dissociation of the complexes.

  • Detection: Detect the shifted bands by autoradiography (for radioactive probes) or appropriate imaging systems for non-radioactive probes.

Surface Plasmon Resonance (SPR) Protocol
  • Sensor Chip Preparation: Select a suitable sensor chip (e.g., streptavidin-coated for biotinylated probes).

  • Ligand Immobilization: Immobilize the biotinylated LNA-containing oligonucleotide onto the sensor surface.

  • Analyte Injection: Inject the analyte (complementary DNA/RNA or binding protein) at various concentrations over the sensor surface.

  • Data Acquisition: Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases.

  • Regeneration: Inject a regeneration solution (e.g., high salt buffer or mild acid) to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics (kon, koff) and affinity (KD).

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for LNA-FISH, EMSA, and SPR.

LNA_FISH_Workflow cluster_prep Sample Preparation cluster_hyb Hybridization cluster_vis Visualization Cell_Culture Cell Culture on Coverslip Fixation Fixation (e.g., 4% PFA) Cell_Culture->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Hybridization Hybridization with LNA Probe Permeabilization->Hybridization Washing Stringent Washes Hybridization->Washing Counterstain Counterstain (e.g., DAPI) Washing->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Workflow for Fluorescence In Situ Hybridization (FISH) using LNA-modified probes.

EMSA_Workflow Probe_Labeling 1. LNA Probe Labeling (Radioactive or Non-radioactive) Binding_Reaction 2. Binding Reaction (Protein + Labeled LNA Probe) Probe_Labeling->Binding_Reaction Electrophoresis 3. Native Polyacrylamide Gel Electrophoresis Binding_Reaction->Electrophoresis Detection 4. Detection of Shifted Bands (Autoradiography or Imaging) Electrophoresis->Detection

Caption: General workflow for an Electrophoretic Mobility Shift Assay (EMSA).

SPR_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Analysis & Regeneration Chip_Prep Sensor Chip Preparation Ligand_Immobilization LNA Probe Immobilization Chip_Prep->Ligand_Immobilization Analyte_Injection Analyte Injection Ligand_Immobilization->Analyte_Injection Data_Acquisition Real-time Data Acquisition Analyte_Injection->Data_Acquisition Regeneration Surface Regeneration Data_Acquisition->Regeneration Data_Analysis Kinetic & Affinity Analysis Regeneration->Data_Analysis

Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.

References

Benchmarking DMT-locMeC(bz): A Comparative Guide to Next-Generation Nucleic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of nucleic acid therapeutics and diagnostics, the choice of chemical modifications is paramount to achieving desired levels of stability, binding affinity, and biological activity. This guide provides a comprehensive benchmark of DMT-locMeC(bz), a locked nucleic acid (LNA) analog of 5-methylcytosine (B146107), against other prominent nucleic acid analogs. The data presented herein is curated from peer-reviewed studies to facilitate an objective comparison for researchers designing next-generation oligonucleotides.

DMT-locMeC(bz) is a phosphoramidite (B1245037) used in oligonucleotide synthesis, featuring a locked 5-methylcytosine nucleobase. The "DMT" (dimethoxytrityl) group is a 5'-hydroxyl protecting group standard in solid-phase synthesis, while the "bz" (benzoyl) group protects the exocyclic amine of cytosine. The core of this analog is the "locMeC" or locked 5-methylcytosine, which belongs to the class of Locked Nucleic Acids (LNAs). LNAs contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the sugar in a C3'-endo conformation. This pre-organized structure leads to significant enhancements in the biophysical properties of oligonucleotides.

Performance Comparison of Nucleic Acid Analogs

The following tables summarize the key performance characteristics of DMT-locMeC(bz) (as a representative LNA) and other widely used nucleic acid analogs.

Table 1: Thermal Stability

Enhanced thermal stability, measured by the change in melting temperature (ΔTm), is a critical attribute for applications requiring high hybridization stringency.

Nucleic Acid AnalogModification TypeΔTm per Modification (°C)Reference
DMT-locMeC(bz) (LNA) 2'-O,4'-C-methylene bridge+3 to +8[1]
2'-O-Methyl (2'-OME)2'-hydroxyl modification+1.0 to +1.5[2]
2'-O-Methoxyethyl (2'-MOE)2'-hydroxyl modification+1.5 to +2.0[3]
Constrained Ethyl (cEt)2',4'-constrained ethyl bridgeLNA-like (high)[4]
Peptide Nucleic Acid (PNA)Polyamide backboneHigh, sequence-dependent[1]

Table 2: Nuclease Resistance

Improving resistance to cellular nucleases is essential for increasing the in vivo half-life of oligonucleotide therapeutics.

Nucleic Acid AnalogNuclease ResistanceKey FeaturesReference
DMT-locMeC(bz) (LNA) HighMethylene bridge protects against endo- and exonucleases.[5][6]
2'-O-Methyl (2'-OME)Moderate2'-modification provides steric hindrance to nucleases.[2]
2'-O-Methoxyethyl (2'-MOE)HighBulky 2'-substituent offers significant nuclease protection.[3]
Constrained Ethyl (cEt)Very HighConstrained ethyl bridge provides excellent nuclease stability.[4]
Peptide Nucleic Acid (PNA)Very HighNon-natural peptide backbone is not recognized by nucleases.[1]
Phosphorothioate (PS)HighSulfur substitution in the phosphate (B84403) backbone inhibits nuclease activity.[2]

Table 3: Binding Affinity

High binding affinity, often quantified by the dissociation constant (Kd), is crucial for target engagement and potency.

Nucleic Acid AnalogBinding Affinity (to complementary RNA)General Impact on KdReference
DMT-locMeC(bz) (LNA) Very HighSignificantly decreases Kd (higher affinity).[7][8]
2'-O-Methyl (2'-OME)HighDecreases Kd.[2]
2'-O-Methoxyethyl (2'-MOE)Very HighSubstantially decreases Kd.[2]
Constrained Ethyl (cEt)LNA-like (Very High)Significantly decreases Kd.[4]
Peptide Nucleic Acid (PNA)Very HighForms very stable duplexes, leading to very low Kd.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate benchmarking of nucleic acid analogs. Below are summaries of key experimental protocols.

Thermal Stability (Tm) Determination

Thermal melting studies are performed to determine the melting temperature (Tm) of oligonucleotide duplexes, which is a direct measure of their thermal stability.

  • Principle: The absorbance of UV light at 260 nm by a nucleic acid solution increases as a double-stranded duplex melts into single strands (hyperchromic effect). The Tm is the temperature at which 50% of the duplexes are dissociated.

  • Methodology:

    • Oligonucleotides are annealed with their complementary DNA or RNA strands in a buffered solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

    • The absorbance at 260 nm is monitored as the temperature is increased at a controlled rate (e.g., 1 °C/minute).

    • The melting curve (absorbance vs. temperature) is plotted, and the Tm is determined from the first derivative of this curve.

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Oligo Oligonucleotide (with analog) Anneal Annealing Oligo->Anneal Complement Complementary DNA/RNA Complement->Anneal Buffer Annealing Buffer Buffer->Anneal Spectrophotometer UV-Vis Spectrophotometer with Temp Control Anneal->Spectrophotometer Place Sample Ramp Temperature Ramp (e.g., 1°C/min) Spectrophotometer->Ramp Absorbance Monitor A260 Ramp->Absorbance MeltingCurve Generate Melting Curve (A260 vs. Temp) Absorbance->MeltingCurve Data Input Derivative Calculate 1st Derivative MeltingCurve->Derivative Tm Determine Tm Derivative->Tm

Workflow for Thermal Stability (Tm) Determination.
Nuclease Resistance Assay

Nuclease resistance assays evaluate the stability of oligonucleotides in the presence of nucleases, mimicking the biological environment.

  • Principle: Oligonucleotides are incubated with nucleases (e.g., in serum or with specific exonucleases), and the degradation of the full-length oligonucleotide is monitored over time.

  • Methodology:

    • The modified oligonucleotide is incubated in a solution containing a nuclease source (e.g., 50% fetal bovine serum or a purified 3'-exonuclease) at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • The reaction is quenched (e.g., by adding EDTA or heating).

    • The samples are analyzed by gel electrophoresis (e.g., denaturing PAGE) to separate the intact oligonucleotide from degraded fragments.

    • The percentage of intact oligonucleotide is quantified by densitometry, and the half-life (t1/2) is calculated.

Nuclease_Resistance_Workflow cluster_incubation Incubation cluster_sampling Time-Course Sampling cluster_analysis Analysis Oligo Modified Oligonucleotide Incubate Incubate at 37°C Oligo->Incubate Nuclease Nuclease Source (e.g., Serum) Nuclease->Incubate Timepoints Take Aliquots at Various Time Points Incubate->Timepoints During Incubation Quench Quench Reaction Timepoints->Quench PAGE Denaturing PAGE Quench->PAGE Load Samples Quantify Densitometry Quantification PAGE->Quantify HalfLife Calculate Half-Life (t1/2) Quantify->HalfLife

Workflow for Nuclease Resistance Assay.
Binding Affinity Measurement

Various techniques can be employed to measure the binding affinity of an oligonucleotide to its target. Isothermal Titration Calorimetry (ITC) is a gold-standard method that directly measures the heat change upon binding.

  • Principle: ITC measures the heat released or absorbed during the binding of a ligand (e.g., the oligonucleotide) to a macromolecule (e.g., the target RNA). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH and ΔS) of the interaction.

  • Methodology:

    • The target macromolecule is placed in the sample cell of the calorimeter.

    • The modified oligonucleotide is loaded into a syringe.

    • The oligonucleotide is titrated into the sample cell in small, sequential injections.

    • The heat change associated with each injection is measured.

    • The data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule.

    • The resulting binding isotherm is fitted to a binding model to determine the thermodynamic parameters, including the Kd.

Binding_Affinity_Workflow cluster_setup ITC Setup cluster_titration Titration cluster_analysis Data Analysis Target Target RNA/DNA in Sample Cell Inject Sequential Injections Target->Inject into Oligo Modified Oligonucleotide in Syringe Oligo->Inject Titrate MeasureHeat Measure Heat Change Inject->MeasureHeat Isotherm Plot Binding Isotherm MeasureHeat->Isotherm Data Input FitModel Fit to Binding Model Isotherm->FitModel Parameters Determine Kd, ΔH, ΔS, n FitModel->Parameters

Workflow for Binding Affinity Measurement using ITC.

References

Purity Assessment of DMT-locMeC(bz) Phosphoramidite Raw Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of modified oligonucleotides, the purity of phosphoramidite (B1245037) raw materials is a critical factor that directly impacts the yield, fidelity, and safety of the final therapeutic or diagnostic product. This guide provides a comprehensive comparison of the purity assessment of DMT-locMeC(bz) phosphoramidite, a Locked Nucleic Acid (LNA) monomer, with standard DNA and other modified phosphoramidites. The information presented herein is supported by established analytical methodologies and publicly available specification data.

This compound is a crucial building block for introducing LNA modifications into synthetic oligonucleotides, which enhance their binding affinity and nuclease resistance.[1] Impurities in this raw material can lead to the incorporation of incorrect sequences, truncated oligonucleotides (e.g., 'n-1' deletions), or other undesirable side products, ultimately compromising the therapeutic efficacy and safety of the final oligonucleotide.[2][3]

Comparative Purity Analysis

The purity of phosphoramidites is typically assessed using a combination of analytical techniques, primarily Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. Mass Spectrometry (MS) is also employed to confirm the identity and characterize impurities.[3][4] High-purity phosphoramidites intended for therapeutic oligonucleotide synthesis are expected to have a purity of ≥98.0%.[5][6][7]

The following tables summarize the typical purity specifications for this compound and provide a comparison with standard DNA phosphoramidites and other modified phosphoramidites.

Table 1: Purity Specifications of this compound

ParameterSpecificationAnalytical Method
Appearance White to off-white powderVisual Inspection
Identity Conforms to structure¹H NMR, LC-MS
Purity ≥98.0%Reversed-Phase HPLC
Purity ≥98.0%³¹P NMR
Single Unspecified Impurity <0.5%Reversed-Phase HPLC
Water Content <0.4%Karl Fischer Titration
Residual Solvent Content ≤3%Gas Chromatography (GC)

Data sourced from product specifications for this compound.[1][5][6]

Table 2: Comparative Purity Data of Different Phosphoramidite Classes

ParameterDMT-locMeC(bz) (LNA)Standard DNA (e.g., DMT-dA(bz))2'-O-Methyl (2'-OMe) RNA
Typical Purity (HPLC) ≥98.0%≥99.0%≥98.0%
Typical Purity (³¹P NMR) ≥98.0%≥98.0%≥98.0%
Common Critical Impurities P(V) species, hydrolysis products, other P(III) speciesP(V) species, depurination products, n-1 shortmersP(V) species, 2'-/3'-isomers, hydrolysis products
Acceptance Limit for P(V) <1.0%<0.5%<1.0%
Control of Isomeric Purity HighNot applicableCritical

This table presents a generalized comparison based on data from various sources.[2][8][9] Specific values may vary between suppliers.

Experimental Protocols

Accurate and reproducible purity assessment relies on well-defined experimental protocols. The following are standard methodologies for the key analytical techniques used in phosphoramidite quality control.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is the primary technique for quantifying the purity of phosphoramidites and detecting various impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[4][8]

  • Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water (pH 7.0 ± 0.1).[4][8]

  • Mobile Phase B: Acetonitrile (B52724).[4][8]

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to ensure the elution of all components. A typical gradient might run from 50% to 100% B over 20-30 minutes.[4]

  • Flow Rate: 1.0 mL/min.[4][8]

  • Detection: UV absorbance at 254 nm.[4]

  • Sample Preparation: Samples are typically prepared at a concentration of approximately 1.0 mg/mL in anhydrous acetonitrile.[8]

  • Analysis: The main product, such as this compound, will often appear as a pair of diastereomers due to the chiral phosphorus center.[8] Purity is calculated based on the total peak area of the diastereomers relative to the total area of all peaks in the chromatogram.

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful orthogonal technique that specifically assesses the purity of the phosphoramidite moiety and quantifies phosphorus-containing impurities.[8]

  • Instrumentation: A high-field NMR spectrometer.

  • Solvent: Anhydrous deuterated chloroform (B151607) (CDCl₃) or anhydrous deuterated acetonitrile (CD₃CN), often containing a small amount of triethylamine (B128534) (TEA) to prevent degradation on the column.

  • Sample Preparation: Prepare a solution of the phosphoramidite at a concentration of approximately 10-20 mg/mL.[4]

  • Acquisition Parameters: A proton-decoupled pulse program is typically used.[4]

  • Analysis: The desired P(III) signal for the two diastereomers of the phosphoramidite typically appears in the range of 140-155 ppm.[10] Oxidized P(V) impurities, such as the corresponding phosphate (B84403) triester, are found in a different region of the spectrum, usually between -10 and 10 ppm.[4] Purity is determined by integrating the P(III) signals of the product and comparing this to the total integral of all phosphorus-containing species in the spectrum.

Mass Spectrometry (MS)

MS is primarily used for the identification of the phosphoramidite and the characterization of its impurities.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an LC system (LC-MS).[4]

  • Ionization Mode: Positive ion mode is typically used.[4]

  • Analysis: The observed mass-to-charge ratio (m/z) should correspond to the theoretical mass of the protonated molecule ([M+H]⁺). This confirms the identity of the phosphoramidite. Fragmentation data (MS/MS) can be used to elucidate the structure of unknown impurities.[11]

Visualizing Workflows and Relationships

To clarify the processes and classifications involved in purity assessment, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting Raw_Material Phosphoramidite Raw Material Dissolution Dissolution in Anhydrous Acetonitrile Raw_Material->Dissolution HPLC RP-HPLC Dissolution->HPLC Inject NMR ³¹P NMR Dissolution->NMR Analyze MS LC-MS Dissolution->MS Inject Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc NMR->Purity_Calc Impurity_ID Impurity Identification & Quantification MS->Impurity_ID CoA Certificate of Analysis (CoA) Purity_Calc->CoA Impurity_ID->CoA

References

A Comparative Guide to Impurity Profiling of LNA-Modified Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic promise of synthetic oligonucleotides containing Locked Nucleic Acid (LNA) modifications is significant, owing to their enhanced stability and binding affinity.[1] However, the chemical synthesis of these complex molecules invariably leads to the formation of product-related impurities that can affect the safety and efficacy of the final drug product.[2] Robust analytical methods are therefore critical for the comprehensive identification and quantification of these impurities to ensure product quality and meet regulatory expectations. This guide provides a comparative overview of the key analytical techniques used for impurity profiling of LNA-modified oligonucleotides, supported by experimental considerations and data presentation.

Comparison of Key Analytical Techniques

The characterization of LNA-modified oligonucleotide impurities typically requires the use of orthogonal analytical methods to provide a comprehensive profile. The most powerful and commonly employed techniques are Liquid Chromatography-Mass Spectrometry (LC-MS), Ion-Exchange Chromatography (IEX), and Capillary Gel Electrophoresis (CGE). Each method offers distinct advantages and is suited for detecting different types of impurities.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Ion-Exchange Chromatography (IEX)Capillary Gel Electrophoresis (CGE)
Primary Separation Principle Hydrophobicity and mass-to-charge ratio (m/z)Charge (number of phosphate (B84403) groups)Size and charge
Key Strengths - High specificity and sensitivity for identification of impurities, including co-eluting species.[3] - Provides molecular weight information, enabling identification of truncations, additions, and modifications. - High-resolution mass spectrometry (HRMS) can provide elemental composition.- Excellent resolution of sequences with a different number of phosphate groups (e.g., n-1, n+1 impurities).[4] - High loading capacity, making it suitable for purification as well as analysis.[5]- High-resolution separation of oligonucleotides based on size, often with single-nucleotide resolution.[6] - Low sample and reagent consumption.[6] - Can be fully automated for high-throughput analysis.[6]
Typical Impurities Detected Truncated sequences (shortmers), extended sequences (longmers), base modifications, adducts, and degradation products.[2]Length variants (shortmers and longmers), and other impurities differing in charge.[7]Size variants (truncations and full-length product).[8]
Throughput Moderate to HighModerateHigh
MS Compatibility DirectNot directly compatible without desaltingCan be coupled with MS, but requires specialized interface
Primary Application Identification and quantification of a wide range of impurities.Purity assessment and separation of charge-based impurities.High-resolution sizing and purity assessment of length variants.

Experimental Workflows and Methodologies

A comprehensive impurity profiling strategy for LNA-modified oligonucleotides typically involves a multi-step workflow, starting from sample preparation to data analysis and reporting.

Oligonucleotide Impurity Profiling Workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis & Reporting SamplePrep Oligonucleotide Sample (with LNA modifications) Dissolution Dissolution in appropriate buffer SamplePrep->Dissolution LC_MS LC-MS Analysis (IP-RP-HPLC-MS) Dissolution->LC_MS Orthogonal Methods IEX Ion-Exchange Chromatography (AEX-HPLC) Dissolution->IEX Orthogonal Methods CGE Capillary Gel Electrophoresis Dissolution->CGE Orthogonal Methods DataAnalysis Data Processing & Impurity Identification LC_MS->DataAnalysis IEX->DataAnalysis CGE->DataAnalysis Quantification Impurity Quantification DataAnalysis->Quantification Reporting Reporting & Documentation Quantification->Reporting

Caption: Workflow for Impurity Profiling of LNA-Modified Oligonucleotides.

Detailed Experimental Protocols

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Ion-pair reversed-phase high-performance liquid chromatography coupled with mass spectrometry (IP-RP-HPLC-MS) is a cornerstone technique for oligonucleotide impurity analysis.[9]

Objective: To separate, identify, and quantify impurities in LNA-modified oligonucleotide samples.

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and UV detector.

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Materials:

  • Column: A reversed-phase column suitable for oligonucleotides (e.g., C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Aqueous solution of an ion-pairing agent and a weak acid (e.g., 15 mM triethylamine (B128534) (TEA) and 400 mM hexafluoroisopropanol (HFIP) in water).

  • Mobile Phase B: Organic solvent with the same ion-pairing agent and weak acid concentration as Mobile Phase A (e.g., 15 mM TEA and 400 mM HFIP in methanol).

  • Sample Diluent: Nuclease-free water.

Protocol:

  • Sample Preparation: Dissolve the LNA-modified oligonucleotide sample in nuclease-free water to a final concentration of 10-50 pmol/µL.[10]

  • Chromatographic Separation:

    • Set the column temperature to 60°C.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject 1-5 µL of the sample.

    • Apply a linear gradient of Mobile Phase B from 5% to 50% over 20 minutes.

    • Monitor the elution profile using a UV detector at 260 nm.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in negative ion mode.

    • Set the mass range to scan from m/z 600 to 2000.[10]

    • Acquire data in full scan mode to detect all ions.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the molecular weights of the main product and any impurities.

    • Identify impurities based on their mass differences from the full-length product (e.g., truncations, additions, modifications).

    • Quantify impurities based on their peak areas in the UV chromatogram or extracted ion chromatogram.

Ion-Exchange Chromatography (IEX) for Purity Assessment

Anion-exchange (AEX) chromatography is highly effective for separating oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[4]

Objective: To assess the purity of LNA-modified oligonucleotides and separate length-related impurities.

Instrumentation:

  • HPLC or UHPLC system with a binary or quaternary pump, autosampler, and UV detector.

Materials:

  • Column: A strong anion-exchange column suitable for oligonucleotides.

  • Mobile Phase A (Loading Buffer): Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Mobile Phase B (Elution Buffer): High salt buffer (e.g., 20 mM Tris-HCl with 1 M NaClO4, pH 8.0).

  • Sample Diluent: Mobile Phase A.

Protocol:

  • Sample Preparation: Dilute the LNA-modified oligonucleotide sample in Mobile Phase A to an appropriate concentration.

  • Chromatographic Separation:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample onto the column.

    • Wash the column with 100% Mobile Phase A to remove unbound species.

    • Apply a linear gradient of Mobile Phase B from 0% to 100% over 30 minutes to elute the bound oligonucleotides.

    • Monitor the separation at 260 nm.

  • Data Analysis:

    • Identify the main peak corresponding to the full-length product.

    • Peaks eluting earlier than the main peak typically correspond to shorter impurities (n-1, n-2, etc.), while later eluting peaks may be longer impurities (n+1).

    • Calculate the purity of the main product by integrating the peak areas.

Capillary Gel Electrophoresis (CGE) for High-Resolution Sizing

CGE provides excellent resolution for separating oligonucleotides based on their size, making it ideal for detecting and quantifying truncated sequences.[8]

Objective: To achieve high-resolution separation of LNA-modified oligonucleotides and their length-related impurities.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Materials:

  • Capillary: Fused-silica capillary with a neutral coating.

  • Sieving Matrix (Gel): A replaceable polymer solution (e.g., polyethylene (B3416737) glycol or linear polyacrylamide) in a suitable buffer (e.g., Tris-borate-EDTA with urea (B33335) for denaturation).

  • Running Buffer: Same as the buffer used for the sieving matrix.

  • Sample Diluent: Nuclease-free water.

Protocol:

  • Capillary Conditioning: Condition a new capillary by flushing with 0.1 M NaOH, followed by water, and then the running buffer.

  • Capillary Filling: Fill the capillary with the sieving matrix.

  • Sample Preparation: Dissolve the LNA-modified oligonucleotide sample in nuclease-free water.

  • Electrophoretic Separation:

    • Inject the sample into the capillary using electrokinetic injection.

    • Apply a constant voltage (e.g., 10-20 kV) with the anode at the injection end.

    • Maintain the capillary temperature at a denaturing temperature (e.g., 50-60°C).

    • Detect the separated oligonucleotides by UV absorbance at 260 nm.

  • Data Analysis:

    • Analyze the resulting electropherogram to determine the migration times of the different species.

    • Shorter fragments will migrate faster than the full-length product.

    • Quantify the relative amounts of the full-length product and impurities based on their peak areas.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the different analytical techniques and the types of impurities they are best suited to detect.

Impurity_Detection_Strategy cluster_0 LNA-Oligonucleotide Impurities cluster_1 Primary Analytical Techniques Impurities Product-Related Impurities LengthVariants Length Variants (n-1, n+1) Impurities->LengthVariants SequenceVariants Sequence & Base Modifications Impurities->SequenceVariants OtherImpurities Adducts, Degradants Impurities->OtherImpurities IEX IEX LengthVariants->IEX Charge-based separation CGE CGE LengthVariants->CGE Size-based separation LC_MS LC-MS SequenceVariants->LC_MS Mass-based identification OtherImpurities->LC_MS Mass-based identification

Caption: Orthogonal Analytical Strategy for Impurity Detection.

References

Validating the Activity of LNA-Modified Oligonucleotides: A Comparative Guide to Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Locked Nucleic Acid (LNA)-modified oligonucleotides represent a powerful tool for modulating gene expression. Their enhanced binding affinity and nuclease resistance offer significant advantages over earlier antisense technologies. However, rigorous functional validation is paramount to ascertain their on-target efficacy and potential off-target effects. This guide provides a comparative overview of key functional assays, supported by experimental data and detailed protocols, to assess the activity of LNA-modified oligonucleotides.

This guide will delve into the critical in vitro and in vivo assays necessary to characterize LNA-based antisense oligonucleotides (ASOs), comparing their performance with other modifications like 2'-O-Methoxyethyl (2'-MOE) and constrained ethyl (cEt).

Performance Comparison of LNA-Modified Oligonucleotides

LNA modifications significantly increase the thermal stability (Tm) of oligonucleotide duplexes, leading to higher binding affinity for their target RNA. This enhanced affinity often translates to increased potency in vitro and in vivo.

In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the in vitro potency of antisense oligonucleotides. Lower IC50 values indicate higher potency.

Oligonucleotide ChemistryTarget GeneCell LineIC50 (nM)Fold Improvement vs. 2'-MOEReference
LNA Apolipoprotein B (ApoB)Primary Hepatocytes~5~5-10x[1]
2'-MOE Apolipoprotein B (ApoB)Primary Hepatocytes~501x[1]
LNA SurvivinA549~10~4x[2]
2'-O-Methyl SurvivinA549~40-[2]
In Vivo Efficacy

The in vivo performance of LNA-modified ASOs is often assessed by measuring the reduction of target mRNA in specific tissues after systemic administration in animal models.

Oligonucleotide ChemistryTarget GeneAnimal ModelTissueDose (mg/kg)Target mRNA Reduction (%)Reference
LNA Malat1MouseLung~1.590%[3]
2'-MOE Malat1MouseLung~2.260%[3]
LNA PCSK9MouseLiver5~60%[4]
LNA ApoBMouseKidney2.5, 5, 25Dose-dependent reduction[5]

Key Functional Assays and Experimental Protocols

Robust validation of LNA oligonucleotide activity requires a suite of well-designed experiments. Below are detailed protocols for essential functional assays.

In Vitro Knockdown of Target RNA

This assay determines the ability of an LNA ASO to reduce the expression of its target RNA in a controlled cell culture environment.

G cluster_0 Cell Culture & Transfection cluster_1 Analysis a Seed cells in multi-well plates b Prepare LNA ASO and transfection reagent complex a->b c Transfect cells with LNA ASO complex b->c d Incubate for 24-72 hours c->d e Harvest cells and isolate total RNA d->e Post-incubation f Perform RT-qPCR to quantify target mRNA e->f g Isolate protein and perform Western blot e->g G cluster_0 In Vivo Administration cluster_1 Sample Collection & Analysis a Administer LNA ASO to mice (e.g., i.v., s.c.) b Monitor animal health and body weight a->b c Sacrifice animals at designated time points b->c End of study d Collect blood for serum chemistry c->d e Harvest tissues (liver, kidney, etc.) c->e f Analyze target mRNA/protein in tissues e->f g Assess tissue histology for toxicity e->g TGFB TGF-β TGFBR2 TGFBR2 TGFB->TGFBR2 TGFBR1 TGFBR1 SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation TGFBR2->TGFBR1 SMAD4 SMAD4 SMAD23->SMAD4 Complex Formation Nucleus Nucleus SMAD4->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression LNA_ASO LNA ASO (e.g., targeting TGFBR2) LNA_ASO->TGFBR2 mRNA Degradation

References

Safety Operating Guide

Proper Disposal of DMT-locMeC(bz) Phosphoramidite: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like DMT-locMeC(bz) phosphoramidite (B1245037) are paramount for maintaining a secure and compliant laboratory environment. Adherence to established protocols mitigates risks to personnel and the environment. This guide provides essential safety information and detailed procedures for the proper disposal of DMT-locMeC(bz) phosphoramidite.

Immediate Safety and Handling Precautions

In case of a spill, avoid dust formation.[1] The material should be collected using spark-proof tools and placed in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains or waterways.[1]

Emergency Procedures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water and seek medical advice.[1]

Disposal Plan: A Controlled Deactivation Approach

The recommended method for the disposal of small quantities of expired or unused this compound solid waste or residues in empty containers is a controlled deactivation process through hydrolysis. This procedure is based on established protocols for similar phosphoramidite compounds and the known chemical reactivity of the phosphoramidite group. This process converts the reactive phosphoramidite into less hazardous aqueous waste that can then be disposed of through your institution's hazardous waste program.

Key Experimental Protocol: Hydrolysis of this compound

This protocol details the deactivation of this compound waste through hydrolysis.

Materials:

  • This compound waste (solid or rinsed from container)

  • Anhydrous acetonitrile (B52724)

  • Aqueous buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 7.0) or a dilute aqueous acid solution (e.g., 5% aqueous citric acid).

  • Stir plate and stir bar

  • Appropriately sized glass container for the reaction

  • Labeled hazardous waste container for aqueous chemical waste

Procedure:

  • Preparation: Perform all operations within a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Dissolution:

    • For solid waste, dissolve the this compound in a minimal amount of anhydrous acetonitrile.

    • For empty containers, rinse with a small volume of anhydrous acetonitrile to dissolve any residue.

  • Hydrolysis:

    • Slowly add the acetonitrile solution of the phosphoramidite to the aqueous buffer or dilute acid solution with stirring. A significant excess of the aqueous solution should be used to ensure complete hydrolysis.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 24 hours. This ensures the complete hydrolysis of the phosphoramidite moiety.

  • Waste Collection: Transfer the resulting aqueous mixture to a properly labeled hazardous waste container designated for aqueous chemical waste. The label should clearly indicate the contents.

  • Final Disposal: The sealed hazardous waste container should be disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor. Follow all institutional guidelines for hazardous waste pickup and disposal.

ParameterValue/Instruction
Reagent This compound waste
Deactivating Agent Aqueous buffer (pH 7.0) or dilute aqueous acid (e.g., 5% citric acid)
Solvent Anhydrous Acetonitrile (minimal amount for dissolution)
Reaction Time Minimum 24 hours at room temperature
Waste Stream Aqueous hazardous waste
PPE Safety goggles, chemical-resistant gloves, lab coat
Work Area Certified chemical fume hood

Logical Flow of this compound Disposal

cluster_prep Preparation cluster_deactivation Deactivation Protocol cluster_disposal Final Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Work in a Certified Chemical Fume Hood dissolve Dissolve Waste in Anhydrous Acetonitrile prep_hood->dissolve hydrolyze Add to Aqueous Solution (Buffer or Dilute Acid) dissolve->hydrolyze react Stir for 24 hours at Room Temperature hydrolyze->react collect Transfer to Labeled Aqueous Waste Container react->collect dispose Dispose via Institutional EHS Program collect->dispose

Caption: Disposal workflow for this compound.

Waste Segregation and Handling

It is crucial to segregate chemical waste properly to avoid dangerous reactions.

  • Phosphoramidite Waste: Unused or expired solid this compound and rinsed empty containers should be treated as described in the hydrolysis protocol.

  • Solvent Waste: Acetonitrile used for rinsing and dissolution should be considered contaminated and disposed of as halogenated organic solvent waste if not used in the hydrolysis step. However, the preferred method is to use it in the deactivation procedure.

  • Aqueous Waste: The final mixture from the hydrolysis protocol should be collected in a container designated for aqueous hazardous waste. Do not mix with organic solvent waste.

  • Contaminated PPE: Used gloves, bench paper, and other solid materials contaminated with this compound should be collected in a sealed bag and disposed of as solid chemical waste.

By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, contributing to a safer laboratory environment for all. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling DMT-locMeC(bz) phosphoramidite

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of DMT-locMeC(bz) phosphoramidite (B1245037), designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling DMT-locMeC(bz) phosphoramidite, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required to protect against dust and splashes.[1]
Hand Protection Chemical Impermeable GlovesHandle with gloves that have been inspected prior to use.[1] The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[1] A lab coat should be worn.
Respiratory Protection Full-Face RespiratorIf exposure limits are exceeded or irritation or other symptoms are experienced, use a full-face respirator.[1]

Operational Plan: Step-by-Step Handling and Disposal

Handling Procedure:

  • Ventilation: Always handle this compound in a well-ventilated place.[1]

  • Avoid Contamination: Wear suitable protective clothing to avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1]

  • Safe Tools: Use non-sparking tools during handling.[1]

  • Hygiene: After handling, wash and dry hands thoroughly.[1]

In Case of Exposure:

  • Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with soap and plenty of water and consult a doctor.[1]

  • Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water.[1] Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Call a doctor or Poison Control Center immediately.[1]

Spill Management:

  • Safety First: Use personal protective equipment, including chemical impermeable gloves.[1] Ensure adequate ventilation and remove all sources of ignition.[1] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1]

  • Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[1] Use spark-proof tools and explosion-proof equipment.[1] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Disposal Plan:

  • Environmental Precaution: Discharge into the environment must be avoided.[1]

  • Waste Collection: The product should be collected and disposed of in accordance with local regulations.[2] Keep the chemical in suitable and closed containers for disposal.[1]

Experimental Protocol: Safe Handling Workflow

The following diagram outlines the logical workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don PPE prep->ppe Ensure work area is clean Locate safety equipment handling Chemical Handling ppe->handling Wear appropriate PPE spill Spill Occurs handling->spill waste_collection Waste Collection handling->waste_collection After use spill_mgmt Spill Management spill->spill_mgmt Yes spill->waste_collection No spill_mgmt->waste_collection decontamination Decontamination waste_collection->decontamination disposal Final Disposal decontamination->disposal Follow institutional guidelines

Caption: Workflow for Safe Handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.